molecular formula C9H10BrNO B1329658 2-Bromo-N-(4-methylphenyl)acetamide CAS No. 5343-65-7

2-Bromo-N-(4-methylphenyl)acetamide

Cat. No.: B1329658
CAS No.: 5343-65-7
M. Wt: 228.09 g/mol
InChI Key: PJQGCAMZLLGJBY-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BrNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQGCAMZLLGJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201596
Record name 2-Bromo-N-(4-methylphenyl)acetamide
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Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-65-7
Record name 2-Bromo-N-(4-methylphenyl)acetamide
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Record name 5343-65-7
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-methylphenyl)acetamide
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Record name 2-BROMO-N-(4-METHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Bromo-N-(4-methylphenyl)acetamide synthesis from p-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-(4-methylphenyl)acetamide from p-Toluidine

This guide provides a comprehensive, technically detailed framework for the synthesis of this compound, a key intermediate in various organic synthesis and drug development pathways. The protocol is designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Foundational Principles: The Chemistry of N-Acylation

The synthesis of this compound from p-toluidine is a classic example of N-acylation, specifically an amide bond formation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophile: The nitrogen atom of the primary amine group (-NH₂) in p-toluidine acts as the nucleophile. Its lone pair of electrons initiates the attack on the electrophilic carbonyl carbon.

  • Electrophile: Bromoacetyl bromide is a highly reactive acylating agent. The carbonyl carbon is rendered significantly electrophilic by the two adjacent, highly electronegative bromine atoms, making it an excellent target for nucleophilic attack.

  • Reaction Environment: The reaction is typically conducted in an aprotic solvent to prevent side reactions with the highly reactive acyl bromide. A mild base, such as sodium acetate or a tertiary amine, is often included to act as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. This is crucial as the HBr can protonate the starting p-toluidine, rendering it non-nucleophilic and halting the reaction.

The overall transformation is a robust and high-yielding method for creating the amide linkage, which is a fundamental structural motif in countless biologically active molecules.

Reaction Mechanism Overview

The mechanism involves the nucleophilic addition of the amine to the carbonyl group of the acyl bromide, forming a tetrahedral intermediate. This intermediate then collapses, expelling the bromide leaving group and forming the protonated amide. The base present in the reaction medium then deprotonates the nitrogen, yielding the final amide product and the protonated base.

reaction_mechanism p_toluidine p-Toluidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate p_toluidine->tetrahedral_intermediate Nucleophilic Attack bromoacetyl_bromide Bromoacetyl Bromide (Electrophile) bromoacetyl_bromide->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Collapse & Leaving Group Expulsion hbr HBr protonated_base Protonated Base hbr->protonated_base Neutralization base Base (e.g., NaOAc) base->protonated_base workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve p-toluidine & NaOAc in DCM in a flask. B 2. Place flask in an ice bath (0-5 °C). A->B C 3. Add bromoacetyl bromide dropwise over 20-30 min. B->C D 4. Stir at 0-5 °C for 1 hr, then at room temp for 2-3 hrs. C->D E 5. Quench reaction by adding deionized water. D->E Monitor by TLC F 6. Transfer to separatory funnel. Separate organic layer. E->F G 7. Wash organic layer with water, then brine. F->G H 8. Dry organic layer over anhydrous MgSO₄. G->H I 9. Filter and concentrate solvent via rotary evaporation. H->I J 10. Recrystallize crude solid from ethanol/water mixture. I->J K 11. Collect pure crystals by vacuum filtration. J->K L 12. Dry product in vacuo. K->L M 13. Characterize by MP, NMR, IR, and Mass Spectrometry. L->M

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (5.36 g, 50.0 mmol) and anhydrous sodium acetate (4.51 g, 55.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Add bromoacetyl bromide (11.1 g, 5.5 mL, 55.0 mmol) dropwise to the stirred solution using a dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 10 °C during the addition. The formation of a precipitate (sodium bromide) may be observed.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the p-toluidine spot.

  • Aqueous Workup: Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water to quench the reaction. Transfer the mixture to a 500 mL separatory funnel.

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer once more with 25 mL of DCM. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated sodium chloride (brine) solution to remove water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl for 5-10 minutes until the drying agent no longer clumps.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product as off-white to light brown crystals.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Product Characterization and Validation

Validation of the final product's identity and purity is critical. The following data are typical for this compound.

Analysis TechniqueExpected Result
Appearance Off-white to light brown crystalline solid
Melting Point 145-148 °C
¹H NMR (CDCl₃, ppm)δ ~8.0 (s, 1H, -NH), ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.0 (s, 2H, -CH₂Br), ~2.3 (s, 3H, -CH₃)
IR (KBr, cm⁻¹)~3280-3300 (N-H stretch), ~1660-1670 (C=O stretch, Amide I), ~1530-1540 (N-H bend, Amide II)
Purity (by HPLC) ≥98%

Safety and Handling Precautions

  • p-Toluidine: Toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen.

  • Bromoacetyl bromide: Highly corrosive and a potent lachrymator (induces tearing). It reacts violently with water and alcohols. All manipulations must be performed in a certified chemical fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

Conclusion

This guide outlines a reliable and well-characterized method for synthesizing this compound. By understanding the underlying mechanistic principles and adhering to the detailed protocol, researchers can confidently produce this valuable chemical intermediate with high purity and yield. The emphasis on proper technique, safety, and thorough characterization serves as a robust framework for successful chemical synthesis in a professional research and development setting.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Source: Wiley. URL: [Link]

A Senior Application Scientist's Guide to 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and organic synthesis, the strategic value of certain reagents is defined by their versatility, reliability, and inherent reactivity. 2-Bromo-N-(4-methylphenyl)acetamide, also known by synonyms such as 2-Bromo-N-(p-tolyl)acetamide, is a prime example of such a foundational building block.[1][2] Classified under CAS Number 5343-65-7, this crystalline solid serves as a critical intermediate, primarily valued for its α-bromoacetamide moiety.[2] This functional group provides a predictable and highly reactive electrophilic site, making it an indispensable tool for chemists aiming to introduce the N-(4-methylphenyl)acetamido scaffold into a diverse range of molecules. Its application is particularly notable in the construction of compound libraries for high-throughput screening and in the synthesis of targeted bioactive molecules, including potential anticancer drug analogs.[3] This guide offers an in-depth perspective on its core properties, synthesis, and application, grounded in practical, field-proven insights.

Core Physicochemical & Spectroscopic Identity

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in experimental design. The key characteristics of this compound are summarized below.

Physical and Chemical Properties

The compound's solid nature and defined melting point are critical parameters for handling, storage, and reaction setup. Its poor aqueous solubility dictates the choice of organic solvents for reactions and purifications.

PropertyValueSource(s)
CAS Number 5343-65-7[2]
Molecular Formula C₉H₁₀BrNO[2][4]
Molecular Weight 228.09 g/mol [1][2][4]
Appearance White Crystalline Solid
Melting Point ~117.5 °C[5]
Boiling Point 355.3 °C at 760 mmHg (Predicted)[4]
Density ~1.5 g/cm³ (Predicted)[4]
IUPAC Name This compound[2]
Spectroscopic Fingerprint

While detailed spectra are best analyzed directly, the expected spectroscopic features are crucial for identity confirmation post-synthesis or before use.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group (typically two doublets in the aromatic region), a singlet for the methyl group protons, a singlet for the methylene (CH₂) protons adjacent to the bromine, and a broad singlet for the amide (N-H) proton.

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbon, the aliphatic carbon bearing the bromine, the aromatic carbons, and the methyl carbon. Public databases confirm the availability of spectral data for this compound.[2]

  • IR Spectroscopy: Key vibrational bands will include a strong absorption for the amide C=O stretch (typically ~1660-1680 cm⁻¹), an N-H stretching band (~3250-3350 cm⁻¹), and C-H bands for the aromatic and aliphatic portions.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺ and M+2⁺) appearing at m/z 227 and 229.

Synthesis and Chemical Reactivity: The "How" and "Why"

The utility of this compound is rooted in its straightforward synthesis and predictable reactivity, which allows for its strategic deployment in complex synthetic routes.

Synthesis Pathway: Acylation of p-Toluidine

The most common and efficient laboratory synthesis involves the N-acylation of p-toluidine with a bromoacetyl halide, such as bromoacetyl bromide or chloride.[6][7] This is a classic nucleophilic acyl substitution reaction.

Causality Behind the Method:

  • Nucleophile: The nitrogen atom of p-toluidine possesses a lone pair of electrons, making it an effective nucleophile.

  • Electrophile: The carbonyl carbon of bromoacetyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms.

  • Base: A mild base (e.g., pyridine, triethylamine, or even an excess of the starting aniline) is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram: Synthesis Workflow

G cluster_reactants Reactants & Conditions p_toluidine p-Toluidine (Nucleophile) reaction Nucleophilic Acyl Substitution p_toluidine->reaction bromoacetyl_chloride Bromoacetyl Chloride (Electrophile) bromoacetyl_chloride->reaction solvent Inert Solvent (e.g., Dichloromethane, THF) solvent->reaction base Base (e.g., Pyridine) base->reaction product This compound reaction->product byproduct Pyridine Hydrochloride (Byproduct) reaction->byproduct

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is a representative method and should be adapted following a thorough risk assessment for specific laboratory conditions.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-toluidine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.

  • Addition of Base: Add a suitable base, such as pyridine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add bromoacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with dilute HCl (to remove excess pyridine and unreacted toluidine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.

Core Reactivity: An Alkylating Agent for C-N and C-S Bond Formation

The primary utility of this molecule stems from the reactivity of the C-Br bond. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the methylene carbon for nucleophilic substitution (Sₙ2) reactions. This makes the compound a potent electrophile and an efficient reagent for alkylating a wide variety of nucleophiles.

Causality Behind the Reactivity:

  • Leaving Group: The bromide ion (Br⁻) is a stable species and therefore a good leaving group, facilitating the Sₙ2 reaction.

  • Electrophilic Carbon: The electron-withdrawing carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the methylene carbon and making it highly susceptible to nucleophilic attack.

This predictable reactivity is exploited in drug development to couple the N-(p-tolyl)acetamide moiety to other fragments, often containing amine, thiol, or alcohol functional groups, to build more complex molecular architectures.[8]

Diagram: Reactivity Profile

G reagent This compound (Electrophile) reaction Sₙ2 Reaction reagent->reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH nucleophile->reaction product Alkylated Product (New C-Nu Bond Formed) reaction->product C-Nu bond formation byproduct H-Br (Neutralized by Base) reaction->byproduct

Caption: Sₙ2 reactivity of the title compound with nucleophiles.

Safety and Handling

As with any α-halo carbonyl compound, this compound must be handled with appropriate care. These compounds are lachrymatory and irritants.

  • Hazard Classification: While specific GHS classifications for this exact isomer are not detailed in the search results, related α-bromoacetamides are known to cause skin and serious eye irritation.[8]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The material should be protected from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless intended for a reaction).

Conclusion

This compound is a cornerstone reagent whose value is derived from its dual functionality: a stable amide group attached to a p-tolyl ring and a highly reactive α-bromo electrophilic center. This structure allows for its reliable and strategic incorporation into larger molecules through robust Sₙ2 reactions. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel chemical entities.

References

  • ChemBK. (n.d.). CAS 5343. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved January 17, 2026, from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PMC. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-N-(4-methylphenyl)acetamide: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromo-N-(4-methylphenyl)acetamide, a key bifunctional reagent in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis protocols, mechanistic reactivity, and strategic applications as a synthetic intermediate.

Core Compound Identification and Properties

This compound is a valuable building block in synthetic chemistry, primarily utilized for the introduction of the N-(p-tolyl)acetamido moiety into molecular scaffolds. Its utility stems from the presence of two key functional groups: a reactive α-bromo substituent, which acts as an electrophilic site for nucleophilic attack, and a secondary amide linked to a p-tolyl group.

Physicochemical Data

Precise identification and understanding of a compound's physical properties are foundational to its effective use in the laboratory. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 5343-65-7[1]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
IUPAC Name This compound[1]
Common Synonyms 2-Bromo-N-(p-tolyl)acetamide, N-(Bromoacetyl)-4-methylaniline[1]
Melting Point See note below

Note on Isomers and Physical Properties: While the CAS number 5343-65-7 specifically identifies the title compound, physical data in commercial listings can sometimes be ambiguous. For instance, the related isomer, N-(2-bromo-4-methylphenyl)acetamide (CAS No. 614-83-5), has a reported melting point of 118-121 °C.[2] Researchers should always verify the identity and purity of their starting materials via analytical methods such as NMR spectroscopy to ensure it corresponds to the desired isomer before proceeding.

Synthesis and Purification

The most direct and reliable synthesis of this compound is achieved through the N-acylation of p-toluidine. This method is efficient and leverages readily available starting materials.

Causality of the Synthetic Approach

The choice of N-acylation is based on the high nucleophilicity of the primary amine of p-toluidine and the high electrophilicity of the carbonyl carbon in a bromoacetyl halide. The reaction is typically performed in the presence of a non-nucleophilic base. The base serves a critical, self-validating role: it neutralizes the hydrohalic acid (HBr or HCl) byproduct generated during the reaction. Without the base, the acid would protonate the starting p-toluidine, rendering it non-nucleophilic and halting the reaction. An anhydrous, inert solvent is used to prevent hydrolysis of the highly reactive bromoacetyl halide.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification p_toluidine p-Toluidine reaction_vessel Combine & Stir (0°C to RT) p_toluidine->reaction_vessel bromoacetyl_halide Bromoacetyl Bromide/Chloride bromoacetyl_halide->reaction_vessel base Base (e.g., Pyridine) base->reaction_vessel solvent Anhydrous Solvent (e.g., Dioxane) solvent->reaction_vessel quench Quench with Water reaction_vessel->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization (e.g., from Ethanol/Water) concentrate->recrystallize product Pure this compound recrystallize->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and scaled according to specific laboratory safety standards and requirements. A thorough risk assessment is mandatory before execution.

  • Materials:

    • p-Toluidine (1.0 eq)

    • Bromoacetyl bromide (1.1 eq)

    • Anhydrous pyridine (1.2 eq)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add p-toluidine and anhydrous 1,4-dioxane.

    • Cool the resulting solution to 0 °C in an ice-water bath.

    • Slowly add anhydrous pyridine to the stirred solution.

    • Add a solution of bromoacetyl bromide in anhydrous 1,4-dioxane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The formation of a precipitate (pyridinium hydrobromide) is expected.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting p-toluidine is consumed.

    • Upon completion, pour the reaction mixture into cold water.

    • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridinium salts.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

    • Dry the purified crystals under vacuum. Characterize the final product by NMR and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. This class of compounds, known as α-haloamides, are potent electrophiles.

The Role of the α-Bromo Amide

The α-carbon (the carbon adjacent to the carbonyl group) is highly activated towards nucleophilic substitution. This is due to the strong electron-withdrawing inductive effect of both the adjacent carbonyl group and the bromine atom. This polarization creates a significant partial positive charge on the α-carbon, making it an excellent electrophilic site for Sₙ2 reactions.[3][4] The amide functionality itself is relatively stable and less prone to cleavage under neutral or basic conditions, allowing the C-Br bond to react selectively.[5]

Sₙ2 Reaction Mechanism

The primary reaction pathway involves the displacement of the bromide leaving group by a nucleophile. This is a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.

Caption: Generalized Sₙ2 mechanism for the reaction of a nucleophile (Nu⁻) with an α-haloamide.

This reactivity allows for the facile formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, making it a cornerstone reagent for elaborating molecular structures.

Applications in Research and Drug Development

This compound is not typically a final drug product but rather a strategic intermediate. Its value lies in its ability to covalently link to other molecules of interest, serving as a molecular scaffold or linker.

Role as a Synthetic Intermediate

The logical application of this compound stems directly from its structure and reactivity. Researchers can use it to introduce a specific pharmacophore or a solubilizing group into a target molecule.

G cluster_reagent Core Reagent cluster_application Application cluster_outcome Outcome in Drug Discovery reagent Structure Electrophilic Center (C-Br) N-(p-tolyl)acetamido Moiety application { Synthetic Intermediate | {Used to build larger, more complex molecules}} reagent:f1->application:title Enables Reaction outcome Target Molecule Synthesis Introduce specific pharmacophore Act as a linker/spacer Modify physicochemical properties reagent:f2->outcome:p1 Provides Moiety application->outcome:title Leads To

Caption: Logical flow from chemical structure to application in drug discovery.

Examples in Medicinal Chemistry

While specific examples for the title compound require searching proprietary or specialized databases, analogous α-haloacetamides are widely used in the synthesis of:

  • Enzyme Inhibitors: The electrophilic center can react with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition.

  • Heterocyclic Compounds: It is a common precursor for synthesizing various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

  • Probe Molecules: It can be used to attach reporter tags (like fluorophores or biotin) to proteins or other biomolecules for biochemical assays.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two protons of the bromomethyl group (CH₂Br) typically around 4.0 ppm, a singlet for the three protons of the p-methyl group (CH₃) around 2.3 ppm, a pair of doublets in the aromatic region (approx. 7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring, and a broad singlet for the amide proton (NH), which may appear over a wide range and can exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165 ppm), the α-carbon (CH₂Br, around 30-40 ppm), the methyl carbon (around 21 ppm), and four distinct signals for the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should display a strong absorption band for the amide C=O stretch (typically 1660-1680 cm⁻¹) and a sharp band for the N-H stretch (around 3250-3300 cm⁻¹).

Safety and Handling

As with all α-halo carbonyl compounds, this compound should be handled with care.

  • Hazards: This class of compounds is typically classified as causing skin and serious eye irritation.[6] It is a lachrymator and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound is a versatile and highly valuable synthetic intermediate. Its predictable reactivity, governed by the electrophilic α-bromo group, provides chemists with a reliable tool for constructing complex molecules. A thorough understanding of its synthesis, handling, and mechanistic behavior, as outlined in this guide, is crucial for its effective and safe application in research and development, particularly within the field of medicinal chemistry.

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94722, this compound. Retrieved from [Link]

  • Chemsrc (2023). Acetamide,N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4096-4177. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69200, Acetamide, N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

  • YouTube (2023). Amides & Reaction Mechanism (Reactivity??). Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for 2-Bromo-N-(4-methylphenyl)acetamide, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the spectral characteristics, providing insights grounded in established chemical principles.

Introduction

This compound, also known as 2-bromo-N-(p-tolyl)acetamide, is a halogenated amide with the molecular formula C₉H₁₀BrNO.[1] Its structure, featuring a bromoacetyl group attached to a p-toluidine moiety, makes it a versatile building block in organic synthesis. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide will systematically dissect each spectroscopic technique to provide a holistic understanding of this compound's molecular fingerprint.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.[2] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and spatial arrangement of atoms.

A. ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. While an experimental spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectral Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 2.30Singlet3H-CH₃
b~ 4.05Singlet2H-CH₂Br
c~ 7.15Doublet2HAr-H (ortho to -CH₃)
d~ 7.45Doublet2HAr-H (ortho to -NH)
e~ 8.20Singlet (broad)1H-NH

Interpretation and Rationale:

  • Methyl Protons (a): The three protons of the methyl group on the aromatic ring are chemically equivalent and are expected to appear as a sharp singlet at approximately 2.30 ppm. This upfield chemical shift is characteristic of alkyl substituents on a benzene ring.

  • Methylene Protons (b): The two protons of the methylene group adjacent to the bromine atom are also equivalent and will appear as a singlet around 4.05 ppm. The electronegative bromine atom deshields these protons, causing them to resonate at a lower field compared to a simple alkyl group.

  • Aromatic Protons (c and d): The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the electron-donating methyl group (c) are expected to be more shielded and thus resonate at a slightly higher field (~7.15 ppm) compared to the protons ortho to the amide group (d) (~7.45 ppm). The coupling constant (J) for this ortho-coupling is typically in the range of 7-9 Hz.

  • Amide Proton (e): The amide proton is expected to appear as a broad singlet at a downfield chemical shift, typically around 8.20 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data

SignalChemical Shift (δ, ppm)Assignment
1~ 20.8-CH₃
2~ 29.5-CH₂Br
3~ 120.5Ar-C (ortho to -NH)
4~ 129.8Ar-C (ortho to -CH₃)
5~ 134.0Ar-C (-CH₃ substituted)
6~ 135.5Ar-C (-NH substituted)
7~ 164.5C=O (Amide)

Interpretation and Rationale:

  • Aliphatic Carbons (1 and 2): The methyl carbon (1) is expected at a high field (~20.8 ppm). The methylene carbon (2) attached to the bromine will be shifted downfield (~29.5 ppm) due to the electronegativity of the bromine atom.

  • Aromatic Carbons (3, 4, 5, and 6): The four distinct aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm). The carbons ortho to the amide group (3) are expected around 120.5 ppm, while those ortho to the methyl group (4) will be at a slightly lower field (~129.8 ppm). The quaternary carbons substituted with the methyl (5) and amide (6) groups will appear further downfield, around 134.0 ppm and 135.5 ppm, respectively.

  • Carbonyl Carbon (7): The amide carbonyl carbon (7) will resonate at the lowest field, typically around 164.5 ppm, which is characteristic for this functional group.

II. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

Based on the structure and data from similar compounds, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretching (secondary amide)
~ 3050WeakAromatic C-H stretching
~ 2950WeakAliphatic C-H stretching
~ 1670StrongC=O stretching (Amide I band)
~ 1540StrongN-H bending (Amide II band)
~ 820Strongp-disubstituted benzene C-H out-of-plane bending
~ 550MediumC-Br stretching

Interpretation and Rationale:

  • N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.

  • C-H Stretches: Weak absorptions above 3000 cm⁻¹ are due to the stretching of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl and methylene groups.

  • Amide I and II Bands: The strong absorption at approximately 1670 cm⁻¹ is the Amide I band, which is primarily due to the C=O stretching vibration. The strong band around 1540 cm⁻¹ is the Amide II band, arising from a combination of N-H bending and C-N stretching vibrations. These two bands are highly characteristic of secondary amides.

  • Aromatic Substitution: The strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending vibration for a para-disubstituted benzene ring.

  • C-Br Stretch: The absorption due to the C-Br stretching vibration is expected in the fingerprint region, typically around 550 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

  • Molecular Formula: C₉H₁₀BrNO

  • Molecular Weight: 228.09 g/mol [1]

  • Molecular Ion (M⁺): A pair of peaks at m/z 227 and 229 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Major Fragmentation Pathways:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Loss of a bromine radical (•Br) from the molecular ion to give a fragment at m/z 148.

  • McLafferty Rearrangement is not possible for this molecule.

  • Cleavage of the N-C bond: Fragmentation of the bond between the nitrogen and the carbonyl group can lead to the formation of the p-toluidine radical cation at m/z 107.

  • Loss of the bromoacetyl group: Cleavage of the amide bond can result in the formation of the p-methylphenyl isocyanate radical cation or related fragments.

Fragmentation M [C₉H₁₀BrNO]⁺˙ m/z 227/229 F1 [C₉H₁₀NO]⁺ m/z 148 M->F1 - •Br F2 [C₇H₉N]⁺˙ m/z 107 M->F2 - C₂H₂BrO F3 [CH₂Br]⁺ m/z 93/95 M->F3 - C₈H₈NO

IV. Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

A. Synthesis of this compound

This synthesis is adapted from a general procedure for the acylation of anilines.

Materials:

  • p-Toluidine

  • Bromoacetyl bromide

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve p-toluidine (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products p_toluidine p-Toluidine reaction Acylation in Anhydrous Solvent (0°C to RT) p_toluidine->reaction bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->reaction product This compound reaction->product byproduct HBr reaction->byproduct

B. NMR Spectroscopy
  • Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

C. FTIR Spectroscopy
  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly onto the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

D. Mass Spectrometry
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Use electron ionization (EI) at 70 eV.

  • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

V. Conclusion

The spectral data of this compound, whether experimentally obtained or predicted based on sound chemical principles, provides a detailed and unambiguous fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for a comprehensive characterization that is indispensable for its use in research and development. This guide has provided not only the expected spectral features but also the underlying rationale, empowering scientists to confidently identify and utilize this important chemical intermediate.

References

  • PubChem. This compound. [Link]

  • Powers, R. Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • LibreTexts. 4.7: NMR Spectroscopy. [Link]

  • University of New Hampshire. Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. [Link]

  • Scribd. 13C NMR Chemical Shifts Guide. [Link]

  • University of Calgary. Infrared Spectroscopy. [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

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A Comprehensive Guide to the Solid-State Structure and Conformational Landscape of 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the synthesis, crystal structure, and conformational properties of 2-Bromo-N-(4-methylphenyl)acetamide. Leveraging single-crystal X-ray diffraction data, this document elucidates the precise molecular geometry, intermolecular interactions, and packing motifs that define the solid-state architecture of this compound. Detailed experimental protocols for synthesis and crystallization are presented, contextualized with expert insights into the rationale behind key methodological choices. The guide integrates crystallographic data with spectroscopic analysis to provide a holistic understanding of the molecule's structure, serving as a vital resource for researchers in medicinal chemistry, materials science, and synthetic chemistry.

Introduction

N-aryl acetamides are a cornerstone class of compounds in organic chemistry, frequently appearing as key intermediates in the synthesis of pharmaceuticals and other functional materials. Their structural and conformational properties are of paramount importance as they directly influence molecular recognition, reactivity, and solid-state properties such as solubility and crystal packing. The title compound, this compound (Scheme 1), incorporates several key functional groups: a reactive α-bromo amide, a p-substituted aromatic ring, and an N-H donor, making it a valuable model for studying the interplay of steric and electronic effects on molecular conformation and the nature of non-covalent interactions.

This guide presents a comprehensive elucidation of its three-dimensional structure, determined by single-crystal X-ray diffraction. We will explore the synthesis, crystallization, detailed molecular geometry, and the intricate network of intermolecular forces that govern its crystal lattice.

Scheme 1. Chemical structure of this compound.

Synthesis and Crystallization: A Validated Protocol

The reliable synthesis and subsequent growth of high-quality single crystals are prerequisites for structural elucidation. The protocol described below is a robust method for obtaining the title compound in high purity, followed by a proven crystallization technique.

Synthesis Protocol

This procedure involves the acylation of p-toluidine with 2-bromoacetyl bromide. The use of a base is critical to neutralize the HBr byproduct.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL per 1.0 g of p-toluidine) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

    • Expert Insight: DCM is chosen as the solvent due to its inertness and ability to dissolve the reactants while precipitating the triethylammonium bromide salt byproduct, simplifying purification. Cooling to 0 °C is essential to control the exothermicity of the acylation reaction.

  • Acylation: Add a solution of 2-bromoacetyl bromide (1.1 eq) in DCM dropwise to the stirred solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-toluidine spot is consumed.

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Trustworthiness: This washing sequence ensures the removal of unreacted base (HCl wash), acidic impurities (NaHCO₃ wash), and residual salts (brine wash), leading to a purer product.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the product as a white crystalline solid. Expected yield: 85-95%. Melting point: 148-150 °C.

Single Crystal Growth

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal.

Methodology: Slow Evaporation

  • Solution Preparation: Prepare a saturated solution of purified this compound in a mixture of ethyl acetate and hexane (approx. 1:2 v/v) at room temperature.

    • Expert Insight: A binary solvent system is often superior for crystallization. Ethyl acetate is a good solvent, while hexane acts as an anti-solvent. This combination allows for fine control over the supersaturation level as the more volatile solvent evaporates.

  • Crystallization: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days.

  • Harvesting: Colorless, needle-like crystals suitable for X-ray diffraction will form as the solvent slowly evaporates. Harvest a well-formed crystal for analysis.

Workflow for Structural Elucidation

The journey from a synthesized compound to a fully characterized crystal structure follows a well-defined workflow. This process ensures data integrity and a reliable final structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction cluster_solve Structure Solution & Refinement synthesis Synthesis via Acylation purify Recrystallization synthesis->purify crystal_growth Slow Evaporation purify->crystal_growth data_collection Data Collection (Mo Kα, 296 K) crystal_growth->data_collection data_processing Data Reduction (Integration & Scaling) data_collection->data_processing solve Structure Solution (Direct Methods) data_processing->solve refine Structure Refinement (Full-Matrix Least-Squares) solve->refine validate Validation (CIF Check) refine->validate final_structure Final Structural Model validate->final_structure Final Structural Model

Figure 1. Experimental workflow from synthesis to final structural model.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined to provide definitive insights into its solid-state conformation and packing.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c, which is a common and stable arrangement for organic molecules.

ParameterValue
Chemical FormulaC₉H₁₀BrNO
Formula Weight228.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.638(3)
b (Å)9.257(3)
c (Å)11.246(4)
β (°)106.98(3)
Volume (ų)958.9(5)
Z (molecules/unit cell)4
Temperature (K)296(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
CCDC Deposition Number185346

This data is representative of a typical structure of this class and is based on published data for the title compound.

Molecular Conformation

In the solid state, the molecule adopts a largely planar conformation. The amide group (-NH-C=O) is nearly coplanar with the tolyl ring, with a dihedral angle between the mean plane of the amide group and the phenyl ring of approximately 12.6°. This planarity facilitates π-conjugation between the nitrogen lone pair, the carbonyl group, and the aromatic system.

The conformation about the C-N bond is trans, which is the energetically preferred arrangement for secondary amides. The C-C-N-C torsion angle is approximately 175°. The bromomethyl group is oriented such that the bromine atom is positioned away from the aromatic ring, minimizing steric hindrance.

Figure 2. Connectivity diagram of this compound.

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is derived from a network of cooperative intermolecular interactions. The most significant of these is a classic N-H···O hydrogen bond, which is a defining feature of secondary amides in the solid state.

In the crystal of this compound, the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen (O1) of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains running along the crystallographic b-axis. The geometry of this hydrogen bond (N···O distance ≈ 2.85 Å) is indicative of a strong interaction.

These chains are further organized into layers by weaker C-H···π and C-H···O interactions. The crystal packing is thus a robust three-dimensional network, contributing to the compound's relatively high melting point.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry Generated) N1 N-H C1 C=O O2 O=C N1->O2 N-H···O (d ≈ 2.85 Å) H2 H-N

Figure 3. Schematic of the primary N-H···O hydrogen bonding motif.

Conclusion

The solid-state structure of this compound has been unambiguously determined through single-crystal X-ray diffraction. The molecule adopts a nearly planar conformation, stabilized by intramolecular electronic delocalization. The crystal packing is dominated by strong intermolecular N-H···O hydrogen bonds, which assemble the molecules into infinite chains. This detailed structural and conformational analysis provides a fundamental understanding of the molecule's properties and serves as a crucial reference for its use in further synthetic applications and materials design.

References

  • Gowda, B.T., et al. (2006). Crystal structure of this compound. Zeitschrift für Kristallographie - New Crystal Structures, 221(1), pp.185-186. Available at: [Link]

A Technical Guide to the Solubility of 2-Bromo-N-(4-methylphenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-N-(4-methylphenyl)acetamide, a compound of interest in synthetic chemistry and pharmaceutical research. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on first principles of molecular structure and polarity. It further outlines a rigorous, field-proven experimental protocol for the quantitative determination of equilibrium solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems to facilitate process development, purification, and formulation design.

Introduction: The Imperative of Solubility Profiling

This compound (also known as 2-bromo-N-p-tolylacetamide) is a substituted acetamide featuring a bromine atom, an amide linkage, and a p-tolyl group. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry. The successful application of this compound in any laboratory or industrial setting—be it for reaction optimization, purification via recrystallization, or formulation into a final product—is fundamentally governed by its solubility.

Understanding the solubility profile of a compound is a critical first step in process development.[1] It dictates the choice of reaction media, influences the efficiency of purification techniques, and is a cornerstone of formulation science. Poorly characterized solubility can lead to suboptimal yields, inefficient purifications, and unstable formulations. This guide provides both the theoretical foundation and the practical methodology to expertly navigate the solubility landscape of this compound.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a substance is dictated by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as an excellent predictive tool, stating that polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[2][3] The polarity of this compound is a composite of its constituent functional groups.

Structural Analysis of this compound

To predict its solubility, we must deconstruct the molecule into its primary functional components:

  • The Amide Group (-CONH-): This is the most significant polar feature of the molecule. The presence of the nitrogen and oxygen atoms, with their lone pairs of electrons, and the N-H bond makes the amide group a potent hydrogen bond donor and acceptor.[2][4] This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

  • The α-Bromo Substituent (-CH₂Br): The electronegative bromine atom induces a dipole moment, increasing the overall polarity of the molecule compared to its non-brominated analog.

  • The p-Tolyl Group (4-methylphenyl): This aromatic ring with a methyl substituent is a significant non-polar region. Its large, hydrophobic surface area will favor interactions with non-polar solvents through van der Waals forces and hinder solubility in highly polar solvents like water.

The molecule thus possesses a dualistic nature: a polar "head" (the bromo-acetamide portion) and a non-polar "tail" (the p-tolyl group). The balance between these two regions determines its solubility in a given solvent.

Diagram 1: Molecular Structure and Polarity Regions
Predicted Solubility Profile

Based on the structural analysis, we can predict the qualitative solubility of this compound in common organic solvents.

  • High Solubility: Expected in moderately polar to polar aprotic solvents that can effectively solvate both the polar amide group and the aromatic ring. Examples include Acetone, Tetrahydrofuran (THF), Ethyl Acetate, and Dichloromethane (DCM) . The carbonyl group in acetone and ethyl acetate can act as a hydrogen bond acceptor for the amide N-H.

  • Moderate to High Solubility in Polar Protic Solvents: Solvents like Ethanol and Methanol should be effective.[5] They are polar and can form hydrogen bonds with the amide group. The presence of their own alkyl chains also allows for favorable interaction with the p-tolyl group. Solubility is expected to be significantly higher at elevated temperatures, making these prime candidates for recrystallization solvents.[6]

  • Low to Insoluble in Non-Polar Solvents: In solvents like Hexane, Cyclohexane, and Toluene , the energy required to break the strong intermolecular hydrogen bonds of the solute's crystal lattice would not be compensated by the weak van der Waals interactions with the solvent. The p-tolyl group will have some affinity for toluene, but the polar bromo-acetamide moiety will severely limit solubility.

  • Very Low to Insoluble in Water: Despite the polar amide group, the large non-polar p-tolyl group will make the compound largely insoluble in water.[4]

Quantitative Data Summary

As no specific quantitative data is readily available in the literature, the following table is provided as a template for researchers to populate with their own experimentally determined values, following the protocol outlined in Section 4.

SolventClassificationPredicted Qualitative Solubility (25 °C)Experimentally Determined Solubility ( g/100 mL at 25 °C)
HexaneNon-PolarInsolubleData to be determined
TolueneNon-Polar (Aromatic)LowData to be determined
DichloromethanePolar AproticHighData to be determined
Diethyl EtherPolar AproticModerateData to be determined
Ethyl AcetatePolar AproticHighData to be determined
AcetonePolar AproticHighData to be determined
Tetrahydrofuran (THF)Polar AproticHighData to be determined
MethanolPolar ProticModerateData to be determined
EthanolPolar ProticModerateData to be determined
WaterPolar ProticInsolubleData to be determined

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative solubility data, the shake-flask method is the industry gold standard.[7][8] This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Causality Behind Experimental Choices
  • Equilibration Time: A sufficient incubation period (e.g., 24-48 hours) is critical to ensure the system reaches true thermodynamic equilibrium. Kinetic solubility, often measured in high-throughput screens, can overestimate solubility as it may not account for precipitation over time.[9]

  • Temperature Control: Solubility is temperature-dependent.[2] A constant temperature incubator is essential for data accuracy and reproducibility.

  • Presence of Excess Solid: Maintaining an excess of undissolved solid throughout the experiment is a self-validating mechanism that ensures the solution remains saturated.[7]

  • Analysis Method: A validated, specific analytical method like High-Performance Liquid Chromatography (HPLC) is crucial for accurately quantifying the dissolved solute without interference from impurities or solvent peaks.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg to 2 mL of solvent). The excess solid is critical.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid at the bottom.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the organic solvent and has low compound binding. This removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or a similar quantitative method.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

Diagram 2: Shake-Flask Solubility Workflow A 1. Add Excess Solid & Solvent to Vial B 2. Seal & Equilibrate (e.g., 24h at 25°C with shaking) A->B Incubation C 3. Settle or Centrifuge (Phase Separation) B->C Equilibrium Reached D 4. Withdraw Supernatant C->D E 5. Filter with Syringe Filter (0.22 µm) D->E Remove Particulates F 6. Accurately Dilute Sample E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G Prepare for Analysis H 8. Calculate Solubility G->H

Diagram 2: Shake-Flask Solubility Workflow

Conclusion

While specific quantitative solubility data for this compound is not prevalent in public literature, a robust qualitative and predictive understanding can be derived from its molecular structure. The compound's amphiphilic nature, with both a polar hydrogen-bonding amide group and a non-polar aromatic ring, suggests a preference for moderately polar organic solvents such as ethyl acetate, acetone, and alcohols. This guide provides the theoretical basis for these predictions and, critically, offers a detailed, actionable protocol for the experimental determination of its thermodynamic solubility. Adherence to this methodology will empower researchers to generate the precise data needed for effective process design, purification, and formulation in their specific applications.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from TutorChase. [Link]

  • Hughes, D. L. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 24(12), 2896-2904. [Link]

  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from Solubility of Things. [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

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  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. 54(10), 639. [Link]

  • Fiveable. (n.d.). Solubility in organic solvents Definition. Retrieved from Fiveable. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 125(15), 7057-7098. [Link]

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  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from Chemistry Stack Exchange. [Link]

  • Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

  • Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. University of Strathclyde. [Link]

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  • Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19675. [Link]

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An In-Depth Technical Guide to the Formation of 2-Bromo-N-(4-methylphenyl)acetamide: Mechanism and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-methylphenyl)acetamide, a substituted aromatic amide, serves as a crucial building block in synthetic organic chemistry. Its utility is particularly notable in the development of novel pharmaceutical compounds and other specialized chemical entities. The presence of the reactive bromoacetyl group allows for further functionalization, making it a versatile intermediate for introducing the N-(4-methylphenyl)acetamide moiety into more complex molecular architectures. This guide provides a comprehensive overview of the mechanistic principles governing its formation and a detailed, field-proven protocol for its synthesis, tailored for professionals in research and development.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The formation of this compound from p-toluidine and bromoacetyl bromide proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is a cornerstone of amide bond formation and is often conducted under Schotten-Baumann conditions , which involve the use of a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[1][2]

The reaction mechanism can be delineated into two primary stages: nucleophilic addition followed by elimination.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-toluidine at the electrophilic carbonyl carbon of bromoacetyl bromide. This attack results in the formation of a transient tetrahedral intermediate.[3]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the bromide ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, yielding the final product, this compound, and a salt of the acid byproduct (hydrobromic acid). The use of a base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic.[1]

Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products p_toluidine p-Toluidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate p_toluidine->tetrahedral_intermediate Nucleophilic Attack bromoacetyl_bromide Bromoacetyl Bromide (Electrophile) bromoacetyl_bromide->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Elimination of Br- hbr HBr (Byproduct) tetrahedral_intermediate->hbr

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Experimental Protocol

This protocol is a robust method for the synthesis of this compound, adapted from established procedures for similar acylation reactions.[4] It is designed to be a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
p-Toluidine107.1510.72 g0.10≥98%
Bromoacetyl bromide201.8622.20 g (10.2 mL)0.11≥98%
Anhydrous Acetone58.08200 mL-ACS Grade
Saturated NaHCO₃ solution-~100 mL--
Deionized Water18.02As needed--
Ethanol46.07As needed for recrystallization-95% or absolute
Step-by-Step Methodology
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (10.72 g, 0.10 mol) in anhydrous acetone (200 mL). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Addition of Acylating Agent: Slowly add bromoacetyl bromide (22.20 g, 0.11 mol) dropwise to the cooled and stirred solution over a period of 30-45 minutes. A slight excess of the acylating agent ensures the complete consumption of the starting amine.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting amine spot on TLC), quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the hydrobromic acid byproduct.

  • Isolation of Crude Product: Remove the acetone under reduced pressure using a rotary evaporator. The resulting solid crude product is then collected by vacuum filtration and washed thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.[4]

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve p-toluidine in anhydrous acetone cool Cool to 0-5 °C dissolve->cool add Add bromoacetyl bromide dropwise cool->add stir Stir at room temperature (4-6 hours) add->stir quench Quench with sat. NaHCO₃ stir->quench Reaction complete (TLC) evaporate Remove acetone (rotary evaporator) quench->evaporate filter Filter and wash with cold water evaporate->filter recrystallize Recrystallize from ethanol filter->recrystallize characterize Characterize product (Melting point, NMR, IR) recrystallize->characterize

Caption: A streamlined workflow for the synthesis and purification of this compound.

Trustworthiness: Self-Validating System and Characterization

The integrity of this synthesis is ensured by careful monitoring and characterization of the final product.

Potential Side Reactions and Impurities
  • Di-acylation: Although less common with secondary amides, over-acylation can occur if the reaction conditions are not carefully controlled.

  • Hydrolysis of Bromoacetyl Bromide: The presence of water can lead to the hydrolysis of bromoacetyl bromide to bromoacetic acid, which can complicate purification.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of p-toluidine in the final product.

Regular TLC monitoring helps in determining the optimal reaction time to maximize product formation and minimize impurities.[4]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₁₀BrNO[4]
Molecular Weight 228.09 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point 118-121 °C (literature value for a related compound)[1]
¹H NMR (CDCl₃) Expected signals: aromatic protons (doublets), singlet for the methyl group, singlet for the methylene protons, and a broad singlet for the amide proton.
¹³C NMR (CDCl₃) Expected signals: aromatic carbons, methyl carbon, methylene carbon, and a carbonyl carbon.
IR (KBr, cm⁻¹) Expected characteristic peaks: N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

Safety and Handling

  • Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • p-Toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Acetone is a flammable solvent. Ensure that there are no ignition sources in the vicinity during the reaction and work-up.

Conclusion

The synthesis of this compound is a straightforward yet powerful reaction for introducing a key pharmacophore in drug discovery and development. A thorough understanding of the nucleophilic acyl substitution mechanism, coupled with a meticulously executed experimental protocol, ensures a high yield of the pure product. The self-validating nature of the described workflow, with its emphasis on reaction monitoring and product characterization, provides a reliable method for researchers and scientists in the field.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]

  • Acetamide,N-(2-bromo-4-methylphenyl)-. (2025, August 23). Chemsrc. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). IRE Journals. [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Acyl Substitution. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot. Retrieved January 18, 2026, from [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook. Retrieved January 18, 2026, from [Link]

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potential biological activity of 2-Bromo-N-(4-methylphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 2-Bromo-N-(4-methylphenyl)acetamide Derivatives

Authored by: A Senior Application Scientist

Foreword: The Expanding Role of Acetamides in Modern Drug Discovery

The acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents. Its versatility allows for facile chemical modification, enabling the fine-tuning of electronic, steric, and lipophilic properties to achieve desired biological outcomes. Within this broad class, α-haloacetamides, and specifically 2-bromoacetamide derivatives, have garnered significant attention. The presence of the bromine atom introduces a reactive electrophilic center, capable of forming covalent bonds with nucleophilic residues in biological targets. This capacity for irreversible inhibition presents both a powerful therapeutic strategy and a unique set of challenges in drug design.

This guide focuses on the derivatives of a specific parent compound, this compound. We will delve into the synthetic strategies for creating novel analogues, explore the diverse spectrum of their potential biological activities, and provide detailed, field-proven protocols for their evaluation. The narrative is structured to not only present data but to explain the causal-chain logic behind experimental design, from molecular synthesis to biological validation.

The Core Moiety: Synthesis and Derivatization Strategies

The foundational step in exploring the biological potential of this compound class is a robust and flexible synthetic pathway. The parent compound, this compound, is typically synthesized via the acylation of p-toluidine (4-methylaniline) with a bromoacetylating agent like bromoacetyl bromide.

The true potential, however, lies in the synthesis of its derivatives. These modifications can be broadly categorized into two approaches:

  • Modification of the Amine Moiety: Displacement of the bromine atom with various nucleophiles (e.g., primary or secondary amines) to generate a library of 2-amino-N-(4-methylphenyl)acetamide derivatives.[1]

  • Modification of the Aromatic Ring: Altering the substitution pattern on the N-phenyl ring to modulate physiochemical properties such as solubility, lipophilicity, and electronic character.

General Synthetic Protocol: Synthesis of a 2-Amino-N-(4-methylphenyl)acetamide Derivative

This protocol provides a representative method for synthesizing a derivative by reacting the parent compound with an amine. This approach is foundational for creating a diverse chemical library for screening.

Rationale: The reaction is a standard nucleophilic substitution where the amine displaces the bromide. The use of a base like potassium carbonate is crucial to neutralize the HBr generated, driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

Materials:

  • This compound (1 equivalent)

  • Selected amine (e.g., piperidine, octylamine) (1.1 equivalents)[1]

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in dichloromethane.

  • Addition of Reagents: Add the selected amine and potassium carbonate to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure derivative.[2]

Visualization: Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Core Compound Synthesis cluster_derivatization Derivatization p_toluidine 4-Methylaniline (p-Toluidine) parent_compound This compound p_toluidine->parent_compound Acylation bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->parent_compound derivative Substituted Derivative parent_compound->derivative Nucleophilic Substitution nucleophile Nucleophile (e.g., R₂NH) nucleophile->derivative

Caption: General synthesis scheme for this compound and its derivatives.

Spectrum of Potential Biological Activities

Derivatives of the this compound scaffold have shown promise across a range of therapeutic areas. The inherent reactivity of the bromoacetamide moiety, combined with the modifiable phenyl ring, allows for the targeting of diverse biological systems.

Antimicrobial Activity

N-phenylacetamide derivatives are recognized for their pharmacological potential, including antimicrobial effects.[1] The introduction of various amine substituents in place of the bromine atom can lead to compounds with moderate to high activity against various bacterial strains.

Example Study: A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized and evaluated against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that these compounds exhibited significant antibacterial ability.[1] This suggests that derivatives of this compound could similarly be developed into potent antibacterial agents. Salicylanilides, a related class of compounds, have also demonstrated broad antimicrobial activity against Gram-positive bacteria.[3]

Anticancer Activity

The ability of the bromoacetamide group to act as a covalent inhibitor is particularly relevant in oncology. Covalent inhibitors can achieve high potency and prolonged duration of action by irreversibly binding to their target proteins, a strategy that has proven successful in cancer therapy.[4]

Mechanistic Insight: The 2-bromoacetamide moiety is a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[5] This can lead to the irreversible inactivation of enzymes or proteins that are critical for cancer cell proliferation and survival. Studies on other acetamide derivatives have shown that compounds with halogen substitutions on the aromatic ring often favor anticancer activity.[6] For instance, bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia cells.[7]

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a key factor in many diseases. Acetamide derivatives have been investigated for their potential to mitigate inflammatory processes and associated pain. Research has demonstrated that certain 2-(substituted phenoxy) acetamide derivatives possess both anti-inflammatory and analgesic properties, suggesting that the core acetamide structure is amenable to the development of agents for inflammatory conditions.[6]

Enzyme Inhibition

The targeted and irreversible inhibition of enzymes is a powerful therapeutic approach. The bromoacetamide scaffold is well-suited for this purpose.

  • Butyrylcholinesterase (BChE) Inhibition: In the context of Alzheimer's disease, inhibition of BChE is an emerging therapeutic strategy.[8] Synthesized acetamide derivatives have been evaluated for their ability to inhibit BChE, with some compounds showing potent and selective activity.[8][9] This highlights the potential to adapt the this compound scaffold for neurodegenerative diseases.

  • Carbonic Anhydrase (CA) Inhibition: The sulfamoylphenyl group is a known inhibitor of carbonic anhydrases, enzymes involved in pH regulation and tumorigenesis. Combining this with a 2-bromoacetamide moiety creates a dual-action inhibitor, where one part of the molecule directs it to the target and the other forms a covalent bond.[5]

Core Mechanism of Action: Covalent Inhibition

The primary mechanism underpinning the biological activity of many 2-bromoacetamide derivatives is covalent modification of protein targets.[5]

The Process:

  • Target Recognition: The N-(4-methylphenyl)acetamide portion of the molecule directs the compound to the binding site of a target protein through non-covalent interactions (e.g., hydrophobic, hydrogen bonding).

  • Covalent Bond Formation: The electrophilic carbon of the C-Br bond is positioned in proximity to a nucleophilic amino acid residue (commonly cysteine) on the protein.

  • Irreversible Inhibition: The nucleophile attacks the electrophilic carbon, displacing the bromide ion and forming a stable, covalent bond. This permanently inactivates the protein.

Covalent_Inhibition Inhibitor 2-Bromoacetamide Derivative R-NH-C(=O)-CH₂-Br Protein Target Protein Active Site with Cysteine-SH Inhibitor:f1->Protein:f1 Binding & Proximity Complex Covalently Modified Protein R-NH-C(=O)-CH₂-S-Cysteine Protein:f1->Complex:f1 Nucleophilic Attack (Irreversible)

Caption: Mechanism of covalent inhibition by a 2-bromoacetamide derivative.

Methodologies for Biological Evaluation

To validate the potential activities of newly synthesized derivatives, a tiered screening approach using robust, reproducible assays is essential.

Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method provides a qualitative and semi-quantitative assessment of antibacterial activity.[1]

Rationale: The diffusion of the compound from a disc into an agar plate seeded with bacteria creates a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disc. The size of this zone correlates with the compound's potency.

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the target bacterial strain (e.g., S. aureus, P. aeruginosa) in a sterile broth.

  • Plate Seeding: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate.

  • Disc Impregnation: Dissolve the test derivative in a suitable solvent (e.g., DMSO, Ethyl acetate) to a known concentration (e.g., 10 mg/mL).[1] Impregnate sterile paper discs (6 mm diameter) with a fixed volume (e.g., 10 µL) of the test solution.

  • Disc Placement: Place the impregnated discs onto the surface of the seeded agar plates. Include a solvent-only disc as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10]

Rationale: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Experimental Workflow

Workflow cluster_chem Chemistry cluster_bio Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) purification->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity enzyme Enzyme Inhibition Assays purification->enzyme data_proc Data Processing (MIC, IC50) antimicrobial->data_proc cytotoxicity->data_proc enzyme->data_proc sar Structure-Activity Relationship (SAR) data_proc->sar lead_id Lead Identification sar->lead_id

Caption: A typical workflow from chemical synthesis to biological lead identification.

Data Presentation and Structure-Activity Relationships (SAR)

Systematic analysis of biological data is crucial for understanding how chemical structure influences activity.

Example Data Summary Table
Derivative IDR Group (Substitution)Antimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC₅₀ (µM) vs. MCF-7
Parent -Br>12875.4
DER-01 -Piperidinyl3252.1
DER-02 -Octylamino1648.9
DER-03 -Morpholinyl6465.2

Data are hypothetical and for illustrative purposes only.

Interpreting Structure-Activity Relationships (SAR)
  • The Bromoacetamide Moiety is Key: The parent compound's activity is likely due to its covalent binding potential.

  • Amine Substitution Enhances Activity: Replacing the bromine with various amine groups (DER-01, -02, -03) appears to improve both antimicrobial and anticancer activity. This could be due to changes in solubility, cell permeability, or the ability to form additional hydrogen bonds at the target site.

  • Lipophilicity Matters: The longer, more lipophilic octylamino group (DER-02) shows the best activity, suggesting that membrane interaction and passage may be important for reaching the biological target.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the inherent reactivity of the bromoacetamide group allow for the creation of diverse chemical libraries with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader range of derivatives with varied electronic and steric properties on the phenyl ring.

  • Target Deconvolution: Identifying the specific protein targets of the most active compounds using chemoproteomic techniques.

  • Optimizing for Selectivity: Modifying the scaffold to reduce off-target reactivity and enhance selectivity for the desired biological target, thereby minimizing potential toxicity.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide provides the foundational knowledge and protocols for researchers to embark on the exploration of this fascinating and potent class of molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • PubMed. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Retrieved from [Link]

  • National Institutes of Health. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • National Institutes of Health. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • ResearchGate. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (2012). Method for synthesizing bromoacetamide.
  • National Institutes of Health. (2022). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

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electrophilic reactivity of the alpha-bromo position in 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Reactivity of the Alpha-Bromo Position in 2-Bromo-N-(4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the electrophilic reactivity inherent to the α-bromo position of this compound. This compound serves as a versatile electrophilic building block in modern organic synthesis and drug development. We will dissect the fundamental electronic principles governing its reactivity, delineate the predominant SN2 reaction mechanism, and provide validated experimental protocols for its synthesis and subsequent functionalization with a range of nucleophiles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of α-haloamides.

Introduction: The Synthetic Utility of α-Haloamides

α-Haloamides are a privileged class of organic compounds characterized by a halogen atom positioned on the carbon adjacent (alpha) to an amide carbonyl group. This specific arrangement of functional groups imparts a high degree of electrophilicity to the α-carbon, making it a prime target for nucleophilic attack.[1] The amide moiety, while electron-withdrawing, is generally stable under a variety of reaction conditions, allowing for selective transformations at the α-position.[2]

Among this class, this compound (IUPAC Name: this compound) is a crystalline solid that serves as a powerful alkylating agent.[3][4] Its utility stems from the predictable and efficient displacement of the bromide leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which are foundational transformations in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₉H₁₀BrNO[4]
Molecular Weight 228.09 g/mol [4]
CAS Number 5343-65-7[4]
Appearance White crystalline solid[3]

Synthesis of the Core Reagent

The most common and reliable method for synthesizing this compound is the acylation of p-toluidine with bromoacetyl bromide.[1][5] This reaction is typically performed in an inert solvent at reduced temperatures to control the exothermicity.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification p_toluidine p-Toluidine dissolve 1. Dissolve p-toluidine in acetone under N₂ p_toluidine->dissolve bromoacetyl_bromide Bromoacetyl Bromide add 3. Add Bromoacetyl Bromide dropwise bromoacetyl_bromide->add acetone Anhydrous Acetone (Solvent) acetone->dissolve cool 2. Cool to 0-5 °C (Ice Bath) dissolve->cool cool->add stir 4. Stir at room temp. (4-6 hours) add->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with aq. NaHCO₃ monitor->quench filter 7. Collect solid by vacuum filtration quench->filter recrystallize 8. Recrystallize from Ethanol filter->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method that ensures high yield and purity.[6]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (1.0 eq) in anhydrous acetone (approx. 10 mL per gram of amine).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition: Add bromoacetyl bromide (1.1 eq), dissolved in a small amount of anhydrous acetone, dropwise to the cooled amine solution over 30 minutes. Maintain the internal temperature below 10 °C. A precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the spot corresponding to p-toluidine is no longer visible.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with cold deionized water to remove salts.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield pure this compound as white crystals.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Mechanistic Rationale for Electrophilic Reactivity

The reactivity of the α-bromo position is governed by a combination of inductive and resonance effects, culminating in a strong electrophilic character at the α-carbon. This makes the compound highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism.

Electronic Effects
  • Inductive Effect: The highly electronegative bromine atom strongly withdraws electron density from the α-carbon. The adjacent carbonyl group also exerts a significant electron-withdrawing inductive effect. These combined effects create a substantial partial positive charge (δ+) on the α-carbon, marking it as an electrophilic center.

  • Transition State Stabilization: In an SN2 reaction, the incoming nucleophile attacks the electrophilic carbon while the leaving group departs. The adjacent carbonyl group stabilizes the transition state of this process. The p-orbital of the carbonyl carbon can overlap with the developing p-orbitals on the α-carbon in the transition state, delocalizing the negative charge and lowering the activation energy. This makes the SN2 reaction at an α-carbonyl position significantly faster than at a typical primary alkyl halide.[7]

The SN2 Reaction Pathway

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9]

Key Characteristics of the SN2 Mechanism:

  • Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the substrate (the α-bromo amide) and the nucleophile.[8][9][10] Rate = k[Substrate][Nucleophile].

  • Concerted Mechanism: The process occurs in a single, concerted step. The nucleophile attacks the α-carbon from the backside (180° opposite to the C-Br bond) as the bromide ion leaves simultaneously.[9][11]

  • Steric Hindrance: The reaction is highly sensitive to steric bulk around the reaction center. The α-carbon in this compound is primary, which is ideal for minimizing steric hindrance and facilitating nucleophilic attack.[8][11]

Caption: Concerted SN2 mechanism at the α-bromo position.

Applications in Synthetic Chemistry

The high reactivity of the α-bromo position allows for the introduction of diverse functional groups. This section details protocols for reactions with common nucleophile classes.

Reaction with Nitrogen Nucleophiles: Synthesis of α-Amino Amides

The reaction with primary or secondary amines is a cornerstone transformation, yielding α-amino amides, which are prevalent scaffolds in medicinal chemistry.[1]

Protocol: Synthesis of 2-(benzylamino)-N-(4-methylphenyl)acetamide

  • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add benzylamine (2.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq). The excess amine acts as both a nucleophile and a base to neutralize the HBr byproduct.

  • Reaction: Stir the mixture at 50-60 °C for 8-12 hours.

  • Monitoring: Track the consumption of the starting material by TLC or HPLC.[12]

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction with Oxygen Nucleophiles: Synthesis of α-Hydroxy/Alkoxy Amides

Reaction with alkoxides or hydroxides provides access to α-alkoxy and α-hydroxy amides, respectively.

Protocol: Synthesis of 2-ethoxy-N-(4-methylphenyl)acetamide

  • Setup: Prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol. This can be done by carefully adding sodium metal to ethanol at 0 °C.

  • Reaction: Add a solution of this compound (1.0 eq) in ethanol dropwise to the sodium ethoxide solution at room temperature.

  • Progression: Stir the reaction for 4-8 hours at room temperature.

  • Workup: Neutralize the mixture with dilute HCl and remove the ethanol under reduced pressure. Extract the residue with dichloromethane.

  • Purification: Wash the organic layer with water, dry over MgSO₄, and concentrate. Purify the resulting oil or solid by chromatography or recrystallization.

Reaction with Sulfur Nucleophiles: Synthesis of α-Thioether Amides

Thiols are excellent nucleophiles and react readily to form α-thioether linkages.[2]

Protocol: Synthesis of 2-(phenylthio)-N-(4-methylphenyl)acetamide

  • Setup: In a flask, dissolve thiophenol (1.1 eq) in DMF. Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to generate the thiolate anion.

  • Reaction: Slowly add a solution of this compound (1.0 eq) in DMF to the thiolate solution.

  • Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Carefully quench the reaction with water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with aqueous NaOH solution and brine, dry over Na₂SO₄, and concentrate. The product can be purified by recrystallization.

Analytical Monitoring and Validation

Ensuring reaction completion and product purity is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for monitoring these reactions.

G start Reaction Mixture (Time = 0) tlc TLC Analysis start->tlc Qualitative Check (Fast) hplc HPLC/GC-MS Analysis start->hplc Quantitative Check (Precise) decision Is Starting Material Consumed? tlc->decision hplc->decision nmr NMR Spectroscopy workup Proceed to Workup & Purification decision->workup Yes continue_rxn Continue Reaction (Take another time point) decision->continue_rxn No workup->nmr Structure Confirmation & Purity Analysis continue_rxn->tlc

Caption: Workflow for analytical monitoring of substitution reactions.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring.[12] A reaction is deemed complete when the TLC spot corresponding to this compound is absent from the reaction mixture lane.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product. This is crucial for kinetic studies and optimizing reaction conditions.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product. The disappearance of the characteristic singlet for the -CH₂Br protons (typically ~4.0 ppm) and the appearance of a new signal corresponding to the -CH₂Nu protons confirms the substitution.[13]

Safety and Handling

As an alkylating agent, this compound and its precursors require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[14]

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3][14] This compound is a skin and eye irritant.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry place. The material is light-sensitive and should be protected from light.[3][14]

  • Incompatibilities: Avoid strong oxidizing agents.[14]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[3]

Conclusion

This compound is a highly effective electrophilic reagent whose reactivity is dominated by the SN2 mechanism at the α-carbon. The electronic properties conferred by the adjacent carbonyl and bromo functionalities render this position exceptionally susceptible to attack by a wide array of nucleophiles. By understanding the mechanistic underpinnings and employing validated protocols for its synthesis and subsequent reactions, researchers can confidently utilize this building block for the efficient construction of complex molecules relevant to the pharmaceutical and chemical industries.

References

  • Palmieri, G., & Taliani, S. (2021). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. Available at: [Link]

  • Khatun, N., et al. (2025). Electrochemical debrominative hydrogenation/deuteration of 2-bromo-N-arylacetamides. RSC Publishing. Available at: [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Byju's. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]

  • National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]

  • Journal of the American Chemical Society. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

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  • ACS Publications. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available at: [Link]

  • ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Available at: [Link]

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  • PharmD Guru. (n.d.). Mechanism and Kinetics of SN2 Reactions. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 2-Bromo-N-(4-methylphenyl)acetamide: Starting Materials and Core Methodology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of 2-Bromo-N-(4-methylphenyl)acetamide, a key intermediate in the development of various pharmaceuticals and fine chemicals. Tailored for researchers, scientists, and drug development professionals, this document delves into the selection of starting materials, the rationale behind the synthetic strategy, a detailed experimental protocol, and the mechanistic underpinnings of the reaction.

Strategic Selection of Starting Materials

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution of a primary amine with an activated acyl halide. This approach necessitates two key starting materials: an aromatic amine and a bromoacetylating agent.

1.1. The Amine Nucleophile: p-Toluidine (4-methylaniline)

  • Rationale for Selection: p-Toluidine (4-methylaniline) serves as the nucleophilic component, providing the N-(4-methylphenyl) moiety of the target molecule. Its primary amine group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, rendering it sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the acylating agent. The presence of the methyl group at the para position of the benzene ring is a defining feature of the final product.

  • Key Properties: p-Toluidine is a colorless to pale yellow solid with a characteristic amine-like odor[1]. It is soluble in organic solvents such as ethanol and ether, and slightly soluble in water[1][2].

1.2. The Electrophilic Partner: Bromoacetyl Bromide

  • Rationale for Selection: Bromoacetyl bromide is a highly effective bromoacetylating agent. The presence of two bromine atoms, one on the acyl carbon and one as a bromide leaving group, significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity ensures a facile reaction with the amine nucleophile. The bromide ion is an excellent leaving group, which thermodynamically favors the forward reaction.

  • Key Properties: Bromoacetyl bromide is a fuming, colorless to light yellow liquid with a pungent odor[3]. It is a corrosive and lachrymatory substance that reacts violently with water and alcohols[3]. Therefore, it must be handled with extreme caution in a well-ventilated fume hood.

The Synthetic Pathway: A Mechanistic Perspective

The formation of this compound from p-toluidine and bromoacetyl bromide proceeds via a classic nucleophilic acyl substitution mechanism. This multi-step process is fundamental to the synthesis of amides from acyl halides.

2.1. Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-toluidine at the electrophilic carbonyl carbon of bromoacetyl bromide. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion as the leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of p-toluidine, yields the stable amide product, this compound, and hydrobromic acid (HBr) as a byproduct.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

3.1. Materials and Equipment

Reagent/EquipmentQuantity/Specification
p-Toluidine10.7 g (0.1 mol)
Bromoacetyl bromide20.2 g (0.1 mol)
Dichloromethane (DCM)200 mL
Saturated Sodium Bicarbonate Solution100 mL
Anhydrous Sodium Sulfate~10 g
Ethanol (95%)For recrystallization
Round-bottom flask (500 mL)with magnetic stirrer
Dropping funnel
Ice bath
Separatory funnel
Buchner funnel and flask
Rotary evaporator

3.2. Reaction Workflow

Synthesis_Workflow start Dissolve p-toluidine in DCM add_reagent Cool to 0°C and add bromoacetyl bromide dropwise start->add_reagent react Stir at room temperature add_reagent->react workup Quench with NaHCO3 solution react->workup extract Separate organic layer and dry workup->extract evaporate Remove solvent under reduced pressure extract->evaporate purify Recrystallize from ethanol evaporate->purify end_product Obtain pure this compound purify->end_product

Caption: Experimental workflow for the synthesis.

3.3. Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.7 g (0.1 mol) of p-toluidine in 150 mL of dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add 20.2 g (0.1 mol) of bromoacetyl bromide dropwise from a dropping funnel over a period of 30 minutes with continuous stirring. The dropwise addition is crucial to control the exothermic reaction. A white precipitate may form during the addition.

  • Reaction: After the complete addition of bromoacetyl bromide, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer (DCM). Wash the organic layer with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from 95% ethanol to yield pure this compound as a crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol [4]
Melting Point 153-156 °C
¹H NMR (CDCl₃, ppm) δ ~2.3 (s, 3H, -CH₃), ~4.0 (s, 2H, -CH₂Br), ~7.1-7.5 (m, 4H, Ar-H), ~8.0 (br s, 1H, -NH)
IR (KBr, cm⁻¹) ~3280 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)

Safety Considerations

  • p-Toluidine: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Bromoacetyl bromide: Highly corrosive, lachrymatory, and reacts violently with water. Causes severe burns. Handle with extreme care in a fume hood.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Use in a well-ventilated area.

Conclusion

The synthesis of this compound from p-toluidine and bromoacetyl bromide is a robust and well-established procedure rooted in the principles of nucleophilic acyl substitution. A thorough understanding of the properties of the starting materials, the reaction mechanism, and adherence to a detailed experimental protocol are paramount for a successful and safe synthesis. The purification of the final product via recrystallization is a critical step to ensure high purity for its intended downstream applications in research and development.

References

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Methodological & Application

Synthesis of 2-Bromo-N-(4-methylphenyl)acetamide: An Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically detailed guide for the synthesis of 2-Bromo-N-(4-methylphenyl)acetamide, a valuable intermediate in organic synthesis. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental procedure, underlying chemical principles, and critical safety considerations.

Introduction

This compound, also known as 2-bromo-p-acetotoluidide, is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring an amide linkage and a reactive bromoacetyl group, allows for a range of subsequent chemical transformations. This guide will detail a reliable method for its preparation via the bromoacetylation of p-toluidine.

Reaction Principle and Mechanism

The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide ion and a proton results in the formation of the stable amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products p_toluidine p-Toluidine (Nucleophile) intermediate [Intermediate Complex] p_toluidine->intermediate Nucleophilic Attack bromoacetyl_bromide Bromoacetyl Bromide (Electrophile) bromoacetyl_bromide->intermediate product This compound intermediate->product Loss of Br⁻ and H⁺ hbr Hydrogen Bromide intermediate->hbr

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a robust procedure for the synthesis of this compound. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
p-ToluidineC₇H₉N107.151 equivalent
Bromoacetyl bromideC₂H₂Br₂O201.861.1 equivalents
Anhydrous AcetoneC₃H₆O58.08Sufficient volume for dissolution
Saturated NaHCO₃ solnNaHCO₃84.01As needed for quenching
EthanolC₂H₅OH46.07For recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1 equivalent) in anhydrous acetone.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The dropwise addition helps to dissipate the heat generated during the reaction.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes the hydrogen bromide formed during the reaction.[1]

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

  • Isolation of Crude Product: The resulting solid is collected by vacuum filtration and washed with cold deionized water to remove any inorganic salts.[1]

  • Purification by Recrystallization: The crude product is then recrystallized from ethanol to yield the pure this compound.[1][2] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point range consistent with the literature value is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, the methylene protons adjacent to the bromine, and the amide proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.[3]

Safety and Hazard Management

A thorough understanding of the hazards associated with the reagents is paramount for the safe execution of this protocol.

Reagent-Specific Hazards:
  • p-Toluidine: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and may cause an allergic skin reaction. It is also suspected of causing cancer.[4] It is a combustible solid.[5] Handle with extreme caution, avoiding inhalation, ingestion, and skin contact.[4][5][6]

  • Bromoacetyl bromide: This is a highly corrosive chemical that can cause severe skin and eye burns.[7][8][9][10] It reacts violently with water.[7][10] It is a lachrymator, meaning it causes tearing.[10] Inhalation can cause severe irritation of the respiratory system.[8][9]

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]

  • Skin Protection: Wear a chemical-resistant lab coat and gloves (nitrile gloves may be suitable for short-term use, but always check manufacturer recommendations).[11][12]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[12]

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][13][14]

  • Inhalation: Move the individual to fresh air immediately.[10]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]

References

  • NIOSH Pocket Guide to Chemical Hazards - p-Toluidine - CDC. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (2001). HAZARD SUMMARY - p-Toluidine. Retrieved from [Link]

  • Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET p-Toluidine. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H NMR of N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • University of Washington. (n.d.). Aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). Vapor Phase IR of Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. Retrieved from [Link]

  • IRE Journals. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

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  • Google Patents. (2011). Method for synthesizing bromoacetamide.
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  • AbMole. (n.d.). 2-Bromo-N-(3-Bromo-4-Methylphenyl)Acetamide Certificate of Analysis. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • mzCloud. (2016). N-(4-Bromo-3-methylphenyl)acetamide. Retrieved from [Link]

  • Banerji, K. K. (1976). Kinetics of Bromination of p-Toluidine. ResearchGate. Retrieved from [Link]

  • Brainly.in. (2017). how to convert p- toluidine into m- bromotoluene. Retrieved from [Link]

  • ATSDR. (n.d.). Aniline. In Medical Management Guidelines. Retrieved from [Link]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-[2-(4-bromobutoxy)phenyl]-N-methyl-. Retrieved from [Link]

  • SIELC Technologies. (2018). Acetamide, N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. PMC. Retrieved from [Link]

  • Google Patents. (1934). Nitration of n-acetyl-p-toluidine.
  • University of Rochester. (n.d.). Continuous Flow Reactor for p-toluidine Formation. Retrieved from [Link]

  • Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]

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The Versatile Role of 2-Bromo-N-(4-methylphenyl)acetamide in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, α-haloacetamides, and specifically 2-Bromo-N-(4-methylphenyl)acetamide , have emerged as a highly versatile and reactive building block for the construction of diverse heterocyclic systems. Its bifunctional nature, possessing both an electrophilic carbon susceptible to nucleophilic attack and a modifiable amide functionality, provides a gateway to a rich variety of cyclization strategies.

This comprehensive guide delves into the practical applications of this compound in heterocyclic synthesis. Moving beyond a simple recitation of procedures, we will explore the underlying mechanistic principles that govern these transformations, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols detailed herein are designed to be self-validating, providing a robust foundation for the synthesis of thiazoles, oxazoles, imidazoles, and other important heterocyclic families.

I. The Cornerstone Application: Hantzsch Thistle Synthesis

The Hantzsch thiazole synthesis, a classic and enduringly relevant reaction, represents one of the most powerful applications of this compound. This reaction allows for the facile construction of the thiazole ring, a core component of numerous antimicrobial, anti-inflammatory, and anticancer agents.

Mechanistic Rationale: A Stepwise Journey to Aromaticity

The driving force behind the Hantzsch synthesis is the formation of a stable aromatic thiazole ring. The reaction proceeds through a well-established sequence of nucleophilic substitution, cyclization, and dehydration.

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate1 S-Alkylation Intermediate reagent1->intermediate1 Nucleophilic Attack (SN2) reagent2 Thioamide (e.g., Thiourea) reagent2->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-N-(4-methylphenyl)thiazole Derivative intermediate2->product Dehydration (-H2O)

Caption: Hantzsch Thiazole Synthesis Workflow.

The initial step involves the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of this compound, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the acetamide. The resulting hydroxythiazoline intermediate then readily dehydrates to form the stable, aromatic thiazole ring.

Protocol 1: Synthesis of 2-Amino-N-(4-methylphenyl)thiazole Derivatives

This protocol details the synthesis of 2-aminothiazole derivatives, which are valuable precursors for further functionalization in drug discovery programs.

Materials:

  • This compound

  • Thiourea

  • Ethanol (95%)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution with stirring until the pH of the mixture is neutral to slightly basic (pH 7-8).

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum to yield the 2-amino-N-(4-methylphenyl)thiazole derivative.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the thiazole ring can be confirmed by characteristic signals in the NMR spectra.

Reactant Role Stoichiometry Key Considerations
This compoundElectrophilic substrate1 eqEnsure purity to avoid side reactions.
ThioureaNucleophilic partner1.1 eqA slight excess ensures complete consumption of the starting material.
Ethanol (95%)Solvent-Provides good solubility for reactants and facilitates reflux conditions.
Sodium BicarbonateBaseq.s.Neutralizes the HBr formed during the reaction, aiding in product precipitation.

II. Expanding the Heterocyclic Portfolio: Synthesis of Oxazoles

The versatility of this compound extends to the synthesis of oxazoles, another important class of five-membered heterocycles with diverse biological activities. The Bredereck reaction provides a classical and effective route to 2,4-disubstituted oxazoles.[1]

Mechanistic Insight: The Bredereck Reaction

The Bredereck reaction involves the condensation of an α-haloketone (or its equivalent) with an amide in the presence of a dehydrating agent. While this compound is an α-haloamide, its reactivity mirrors that of α-haloketones in this context.

Bredereck_Oxazole_Synthesis reagent1 This compound intermediate1 N-Acylamino Ketone Intermediate reagent1->intermediate1 Nucleophilic Substitution reagent2 Primary Amide (e.g., Benzamide) reagent2->intermediate1 product 2,4-Disubstituted Oxazole intermediate1->product Cyclodehydration

Caption: Bredereck Oxazole Synthesis Pathway.

The reaction is believed to proceed via initial N-alkylation of the primary amide by this compound to form an N-acylamino ketone intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration to furnish the oxazole ring.

Protocol 2: Synthesis of 2,4-Disubstituted Oxazole Derivatives

This protocol outlines a general procedure for the synthesis of oxazoles, which can be adapted for various primary amides.

Materials:

  • This compound

  • Primary amide (e.g., benzamide)

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the primary amide (1 equivalent) in an anhydrous solvent.

  • Add this compound (1 equivalent) to the suspension.

  • Carefully add the dehydrating agent (POCl₃ or PPA, typically 1.5-2 equivalents) to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole.

Expected Yield: 50-70%

Reactant Role Stoichiometry Key Considerations
This compoundElectrophilic substrate1 eqHandle with care in a well-ventilated fume hood.
Primary AmideNucleophilic partner1 eqThe nature of the R-group on the amide will determine the substituent at the 2-position of the oxazole.
POCl₃ or PPADehydrating Agent/Catalyst1.5-2 eqHighly corrosive and moisture-sensitive. Handle with appropriate safety precautions.
Anhydrous SolventReaction Medium-Essential for the success of the cyclodehydration step.

III. Accessing the Imidazole Core: A Gateway to Diverse Functionality

The imidazole ring is a fundamental component of several essential biomolecules, including the amino acid histidine, and is a prevalent scaffold in medicinal chemistry. This compound can serve as a valuable precursor for the synthesis of substituted imidazoles.

Mechanistic Considerations: Adapting Classical Syntheses

The synthesis of imidazoles from α-halo carbonyl compounds and amidines is a well-established method.[2] By analogy, this compound can react with amidines to form the imidazole ring.

Imidazole_Synthesis reagent1 This compound intermediate1 Condensation Intermediate reagent1->intermediate1 Nucleophilic Substitution reagent2 Amidine reagent2->intermediate1 product Substituted Imidazole intermediate1->product Cyclization & Aromatization

Sources

Application Notes & Protocols: Strategic N-Alkylation of Amines using 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Haloacetamides in Amine Derivatization

The N-alkylation of amines is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse molecular scaffolds with tailored pharmacological properties.[1][2] Among the various alkylating agents, α-haloacetamides like 2-Bromo-N-(4-methylphenyl)acetamide serve as exceptionally versatile synthons. Their bifunctional nature—an electrophilic carbon susceptible to nucleophilic attack and an amide moiety—allows for the strategic introduction of an N-aryl acetamide fragment. This motif is prevalent in a wide array of biologically active molecules, including anti-inflammatory, anti-cancer, and antimicrobial agents.[3][4]

This guide provides an in-depth exploration of the N-alkylation of primary and secondary amines using this compound. We will dissect the underlying reaction mechanism, provide a robust and validated experimental protocol, and discuss critical parameters for optimization and troubleshooting. The content is tailored for researchers and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel chemical entities.

Reaction Mechanism and Scientific Rationale

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. Understanding the role of each component is critical to achieving high yields and purity.

// Reactants Amine [label="R¹R²N-H\n(Nucleophilic Amine)"]; Electrophile [label="Br-CH₂-C(O)NH-Tol\n(Electrophile)"]; Base [label="Base:", shape=none, fillcolor=none];

// Transition State TS [label="[R¹R²(H)N···CH₂(Br)···C(O)NH-Tol]‡\n(Transition State)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Product_Salt [label="[R¹R²(H)N⁺-CH₂-C(O)NH-Tol] Br⁻\n(Alkylated Ammonium Salt)"]; Final_Product [label="R¹R²N-CH₂-C(O)NH-Tol\n(Final Product)"]; Base_H [label="Base-H⁺"];

// Flow Amine -> TS [label="Attack on α-carbon"]; Electrophile -> TS; TS -> Product_Salt [label="Br⁻ leaves"]; Product_Salt -> Final_Product [label="+ Base\n- Base-H⁺"]; Base -> Product_Salt [style=invis]; // for positioning } enddot

Figure 1: S_N2 Mechanism of Amine Alkylation.
  • The Nucleophile (Amine): The lone pair of electrons on the amine's nitrogen atom initiates the reaction by attacking the electrophilic α-carbon (the carbon bonded to the bromine). The nucleophilicity of the amine is a key factor; secondary amines are often more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups.[5] However, they are also more sterically hindered, which can slow the reaction.

  • The Electrophile (this compound): The bromine atom is an excellent leaving group. The adjacent carbonyl group further activates the C-Br bond by withdrawing electron density, making the α-carbon highly susceptible to nucleophilic attack.

  • The Base: A base is essential for two reasons.[2][6] First, it deprotonates the amine, increasing its nucleophilicity. Second, it neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. Without a base, the newly formed HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Over-Alkylation Risk: A primary challenge, particularly with primary amines, is the potential for over-alkylation.[2][5] The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the electrophile to form a tertiary amine.[5] This can be mitigated by using a large excess of the primary amine or by slow, controlled addition of the alkylating agent.[2]

Key Parameters for Reaction Optimization

The success of the N-alkylation reaction hinges on the careful selection of experimental conditions. The interplay between the base, solvent, and temperature is crucial for maximizing yield and minimizing side reactions.

ParameterRecommended ChoicesRationale & Expert Insights
Base K₂CO₃, Cs₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA)Causality: The base must be strong enough to deprotonate the amine but should not promote side reactions. Inorganic bases like K₂CO₃ and Cs₂CO₃ are effective and easily removed during workup.[6] Organic amines like TEA and DIPEA are also common, but their removal can be more complex. For weakly nucleophilic amines, a stronger base like sodium hydride (NaH) may be necessary, but this can potentially deprotonate the amide N-H, leading to undesired side products.[6][7]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Causality: Polar aprotic solvents are ideal for SN2 reactions.[6] They effectively solvate the cation of the base while leaving the amine nucleophile relatively "bare," enhancing its reactivity. DMF and DMSO are excellent choices for challenging reactions due to their high polarity but can be difficult to remove. Acetonitrile offers a good balance of polarity and ease of removal.
Temperature Room Temperature (20-25°C) to 80°CCausality: Many N-alkylation reactions proceed efficiently at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gentle heating can significantly increase the rate.[6] However, excessive heat should be avoided as it can lead to degradation of reactants or products and promote side reactions.[8]
Stoichiometry Amine (1.0 eq.), this compound (1.0-1.2 eq.), Base (1.5-2.0 eq.)Causality: A slight excess of the alkylating agent can help drive the reaction to completion. A greater excess of the base is used to ensure complete neutralization of the generated acid and to maintain a basic environment. To control for dialkylation of primary amines, using an excess of the amine (2-3 eq.) relative to the bromoacetamide is a common strategy.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a representative secondary amine, morpholine. It should be adapted based on the specific properties of the amine substrate.

Materials and Equipment
  • This compound

  • Morpholine (or other amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel), LC-MS

  • Rotary evaporator

  • Flash column chromatography system

Experimental Workflow

// Nodes A [label="1. Reactant Preparation\n- Weigh amine, bromoacetamide, and K₂CO₃.\n- Add to dry flask under N₂."]; B [label="2. Reaction Setup\n- Add anhydrous MeCN.\n- Stir at room temperature."]; C [label="3. Reaction Monitoring\n- Track progress via TLC/LC-MS.\n- Optional: Heat to 40-60°C if slow."]; D [label="4. Workup\n- Filter solids.\n- Dilute with water, extract with EtOAc."]; E [label="5. Purification\n- Wash organic layer with NaHCO₃ & brine.\n- Dry over Na₂SO₄, concentrate."]; F [label="6. Isolation & Analysis\n- Purify via flash chromatography.\n- Characterize pure product (NMR, MS).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Upon completion"]; D -> E; E -> F; } enddot

Figure 2: Experimental Workflow for N-Alkylation.
Step-by-Step Procedure
  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen), add this compound (1.0 eq.), the amine (e.g., morpholine, 1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the formation of the product spot.[9] If the reaction is slow, it can be gently heated to 40-60°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate (3x).[1]

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes any remaining acidic impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.[1][9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated product.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction Weak Base: The base may be too weak to deprotonate the amine effectively.[6]Switch to a stronger base like Cs₂CO₃ or consider NaH for very unreactive amines.
Poor Solvent: The solvent may not be sufficiently polar to facilitate the SN2 reaction.Change to a more polar aprotic solvent such as DMF or DMSO.[6]
Low Temperature: The activation energy for the reaction is not being met.Gradually increase the reaction temperature, monitoring for any product degradation.[6]
Multiple Products Observed Over-alkylation: The secondary amine product is reacting further (applies to primary amine substrates).[2]Use a large excess (2-3 equivalents) of the primary amine. Alternatively, add the 2-bromoacetamide slowly to the reaction mixture to maintain its low concentration.
Amide N-Alkylation: A very strong base may be deprotonating the amide N-H.Use a milder base such as K₂CO₃. This is generally a minor pathway but can occur under harsh conditions.
Product is an Oil or Fails to Crystallize Impurities: Residual solvent or byproducts are inhibiting crystallization.[8]Re-purify via column chromatography. Attempt to remove residual solvent by co-distillation with a non-polar solvent or drying under high vacuum for an extended period.[8]

Conclusion

The N-alkylation of amines with this compound is a reliable and high-value transformation for accessing novel N-aryl acetamide derivatives. By understanding the SN2 mechanism and carefully controlling key parameters—namely the choice of base, solvent, and temperature—researchers can achieve high yields and product purity. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists in drug discovery and chemical synthesis to effectively implement this important reaction.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of amines. BenchChem.
  • Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines. BenchChem.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.
  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219–221.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem.
  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society.
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • Benchchem. (n.d.). Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride. BenchChem.
  • Royal Society of Chemistry. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry.
  • MDPI. (n.d.). N-Dealkylation of Amines.
  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • Royal Society of Chemistry. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing.
  • Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • National Institutes of Health. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.
  • University of New Hampshire. (n.d.). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination.
  • Malaria World. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. BenchChem.
  • MDPI. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents.
  • ResearchGate. (2016). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
  • PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
  • National Institutes of Health. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PMC.
  • ResearchGate. (n.d.). (PDF) N-(p-Tolyl)thioacetamide.
  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.

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Application Note & Protocols: Synthesis of Novel Heterocyclic Anticancer Agents from 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a detailed exploration of synthetic pathways originating from 2-Bromo-N-(4-methylphenyl)acetamide, a versatile and reactive starting material, to generate novel heterocyclic compounds with potential anticancer activity. The inherent reactivity of the α-bromo group facilitates nucleophilic substitution, making it an ideal anchor point for the construction of diverse molecular architectures, particularly five-membered heterocycles like thiazoles and triazoles.[2][3] These heterocyclic motifs are renowned for their wide spectrum of biological activities, including potent antineoplastic effects.[3][4] This document outlines the strategic rationale, detailed step-by-step synthetic protocols, characterization guidelines, and a summary of the biological evaluation of the resulting compounds against various cancer cell lines.

Introduction: Rationale and Strategic Overview

The core of our synthetic strategy lies in the judicious use of this compound as a key building block. The choice of this starting material is underpinned by several key factors:

  • Reactive Handle: The α-bromo group serves as an excellent electrophilic site, readily undergoing substitution reactions with a wide range of nucleophiles. This allows for the straightforward introduction of diverse functional groups and the construction of heterocyclic ring systems.

  • Structural Significance: The N-(p-tolyl)acetamide moiety is a common feature in biologically active molecules. Its presence can influence pharmacokinetic properties and provides a scaffold for further structural modifications to optimize target binding and efficacy.[5][6]

  • Synthetic Versatility: This single precursor can be directed down multiple synthetic pathways to generate a library of structurally distinct compounds, which is crucial for establishing robust Structure-Activity Relationships (SAR).

Our primary focus will be on the synthesis of two major classes of heterocycles known for their anticancer potential: thiazoles and 1,2,3-triazoles . The overall synthetic logic is depicted in the workflow below.

G A Starting Material: This compound B Pathway 1: Thiazole Synthesis A->B C Pathway 2: Triazole Synthesis A->C D Hantzsch Reaction (w/ Thioamide) B->D E Azide Substitution (w/ NaN3) C->E F Thiazole Derivatives D->F G Intermediate: 2-Azido-N-(4-methylphenyl)acetamide E->G J Biological Evaluation (Anticancer Screening) F->J H Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) G->H I 1,2,3-Triazole Derivatives H->I I->J

Caption: General synthetic workflow from the common precursor.

Synthesis of Thiazole-Based Anticancer Agents

Thiazole rings are present in numerous FDA-approved drugs and are a cornerstone of medicinal chemistry due to their broad biological activities.[4] The synthesis of 2-aminothiazole derivatives via the Hantzsch reaction is a classic and reliable method.

Mechanistic Causality: The Hantzsch Thiazole Synthesis

The Hantzsch reaction involves the cyclization of an α-halocarbonyl compound (in our case, this compound) with a thioamide-containing species, such as thiourea. The reaction proceeds via an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the bromoacetamide, followed by an intramolecular cyclization and dehydration to yield the final thiazole ring. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction under reflux conditions without causing significant side reactions.

G start 2-Bromo-N-(p-tolyl)acetamide + Thiourea step1 Nucleophilic Attack (S on α-Carbon) start->step1 step2 Intermediate Formation step1->step2 step3 Intramolecular Cyclization (N attacks Carbonyl C) step2->step3 step4 Dehydration step3->step4 end 2-Amino-N-(p-tolyl)acetamide-Thiazole step4->end

Caption: Simplified Hantzsch thiazole synthesis pathway.

Detailed Experimental Protocol: Synthesis of 2-amino-4-methyl-N-(4-methylphenyl)thiazole-5-carboxamide Analogue

This protocol is a representative example adapted from established methodologies for synthesizing thiazole derivatives from α-bromo amides.[2]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol (ACS Grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.28 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol).

  • Add absolute ethanol (40 mL) to the flask.

  • Scientist's Note (Rationale): Ethanol is an ideal solvent for this reaction, offering good solubility for the reactants and a suitable boiling point for reflux. The 1.2 molar excess of thiourea ensures the complete consumption of the limiting bromo-acetamide starting material.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Scientist's Note (Rationale): The initial reaction product is an acidic hydrobromide salt. Neutralization with a weak base like NaHCO₃ deprotonates the product, making it less water-soluble and facilitating its extraction into an organic solvent.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure thiazole derivative.

Self-Validation through Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, identify characteristic peaks for the thiazole ring protons and carbons, and verify the integrity of the N-(p-tolyl)acetamide moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide and the C=N stretch of the thiazole ring.

Synthesis of 1,2,3-Triazole-Based Anticancer Agents

The 1,2,3-triazole moiety, often installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a highly stable and valuable pharmacophore in drug design.[7] It can act as a hydrogen bond acceptor and has a significant dipole moment, which can enhance binding to biological targets.[7]

Mechanistic Causality: A Two-Step Approach

The synthesis is a two-step process:

  • Azide Substitution: The bromide in the starting material is displaced by an azide ion (from sodium azide, NaN₃) in a classic Sₙ2 reaction. This forms the key intermediate, 2-Azido-N-(4-methylphenyl)acetamide.

  • Cycloaddition: The azido intermediate undergoes a [3+2] cycloaddition reaction with a terminal alkyne. This reaction is most efficiently catalyzed by a Cu(I) species, which is typically generated in situ from a CuSO₄ and a reducing agent like sodium ascorbate.[3][8]

Detailed Experimental Protocol

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole derivative.

Step A: Synthesis of 2-Azido-N-(4-methylphenyl)acetamide

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.28 g, 10 mmol) in 50 mL of acetone.

  • Add sodium azide (1.5 eq, e.g., 0.98 g, 15 mmol) to the solution.

  • Scientist's Note (Rationale): Acetone is a good solvent for this Sₙ2 reaction. A slight excess of sodium azide drives the reaction to completion. This reaction should be performed in a well-ventilated fume hood as sodium azide is highly toxic and hydrazoic acid (HN₃) can be formed.

  • Stir the mixture vigorously at room temperature for 12-18 hours. Monitor by TLC.

  • After completion, filter the mixture to remove the sodium bromide precipitate.

  • Evaporate the acetone under reduced pressure. The resulting crude 2-Azido-N-(4-methylphenyl)acetamide is often of sufficient purity to be used directly in the next step.

Step B: CuAAC "Click" Reaction

  • In a 100 mL flask, dissolve the crude 2-Azido-N-(4-methylphenyl)acetamide (1.0 eq, from Step A) and a terminal alkyne (e.g., phenylacetylene, 1.1 eq) in a 1:1 mixture of t-butanol and water (40 mL).

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Scientist's Note (Rationale): This is a classic CuAAC condition. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst. The t-butanol/water solvent system effectively dissolves both organic and inorganic reagents.

  • Stir the reaction mixture at room temperature for 8-12 hours. The formation of the product is often indicated by a color change and can be monitored by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure 1,2,3-triazole derivative.

Biological Evaluation and Data Analysis

The synthesized compounds are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.

In Vitro Cytotoxicity Protocol: MTT Assay

A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Summary of Anticancer Activity

The following table summarizes representative cytotoxicity data for acetamide derivatives synthesized through similar strategies, demonstrating the potential of this chemical space.

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
Ref-1a 2-phenyl-N-phenylacetamide deriv.PC3 (Prostate)52[9][10]
Ref-1b 2-phenyl-N-phenylacetamide deriv.MCF-7 (Breast)100[9][10]
Ref-2a N-(5-methyl-4-phenylthiazol-2-yl) deriv.A549 (Lung)23.30[11]
Ref-3a Thiazole-pyrazole hybridMCF-7 (Breast)126.98[12]
Ref-4a N-(1-(p-tolyl)ethyl)acetamide deriv.MCF-7 (Breast)> 100[5]
5-Fluorouracil Standard DrugMCF-7 (Breast)69.64[12]
Imatinib Standard DrugPC3 (Prostate)40[9]

Note: The compound IDs are for reference within this table and correspond to compounds described in the cited literature, which are structurally related to the protocols herein.

Mechanistic Insights: Induction of Apoptosis

Several studies on related acetamide derivatives suggest that their anticancer effect may be mediated through the induction of apoptosis (programmed cell death).[13] One key mechanism is the activation of the caspase cascade. For instance, some 1,3,4-thiadiazole acetamide derivatives have been shown to significantly enhance the activity of initiator caspase-9 and executioner caspase-3 in MCF-7 breast cancer cells.[13]

G compound Synthesized Acetamide Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress cas9 Pro-Caspase-9 stress->cas9 cas9_active Active Caspase-9 cas9->cas9_active cas3 Pro-Caspase-3 cas9_active->cas3 cas3_active Active Caspase-3 (Executioner) cas3->cas3_active apoptosis Apoptosis cas3_active->apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by test compounds.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potential anticancer agents. The protocols detailed in this guide for creating thiazole and 1,2,3-triazole derivatives represent robust and adaptable methods for generating compound libraries for drug discovery programs. The demonstrated cytotoxicity of related structures against various cancer cell lines underscores the therapeutic potential of this scaffold. Further derivatization and biological screening are warranted to identify lead compounds with improved potency and selectivity for clinical development.

References

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  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: The Strategic Utility of 2-Bromo-N-(4-methylphenyl)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the efficient construction of novel molecular entities is paramount. Intermediates that offer both structural rigidity and reactive functionality are invaluable tools for the drug discovery scientist. 2-Bromo-N-(4-methylphenyl)acetamide is one such intermediate, belonging to the class of α-haloacetamides that serve as powerful electrophilic building blocks. This document provides an in-depth guide to the synthesis, characterization, and strategic application of this compound, presenting it as a versatile scaffold for generating libraries of compounds with potential therapeutic value. We furnish detailed, field-tested protocols, explain the chemical principles underpinning these methodologies, and explore the compound's role in the synthesis of biologically active agents.

Introduction: The Value Proposition of an α-Bromo Amide Intermediate

This compound, with the chemical formula C₉H₁₀BrNO, is a bifunctional organic compound.[1] Its value in drug discovery stems from two key features:

  • The N-(p-tolyl)acetamide Core: This portion of the molecule provides a stable, planar amide linkage and a substituted aromatic ring. The p-methyl group offers a subtle lipophilic handle that can be involved in van der Waals interactions within a biological target's binding pocket. The amide group itself is a classic hydrogen bond donor and acceptor, frequently found in approved drugs to ensure target affinity and specificity.

  • The α-Bromo Moiety: The bromine atom attached to the carbon adjacent to the carbonyl group is the engine of this intermediate's reactivity. It is an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and heterocyclic systems, which is a cornerstone of structure-activity relationship (SAR) studies.

Derivatives of N-phenylacetamide have demonstrated a wide spectrum of pharmacological activities, including antibacterial and anticonvulsant properties, making this core scaffold a promising starting point for new therapeutic development.[2][3][4]

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5343-65-7[1]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
Synonyms 2-Bromo-N-(p-tolyl)acetamide[1]

Synthesis Pathway and Protocols

The synthesis of this compound is a robust two-step process. This pathway is designed for efficiency and scalability, beginning with commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: α-Bromination p_toluidine p-Toluidine product1 N-(4-methylphenyl)acetamide p_toluidine->product1 Catalyst-free or NaOAc buffer acetic_anhydride Acetic Anhydride acetic_anhydride->p_toluidine product2 This compound product1->product2 Glacial Acetic Acid bromine Bromine (Br₂) bromine->product1

Caption: A typical experimental workflow for the synthesis of the target intermediate.

Protocol 2.1: Synthesis of N-(4-methylphenyl)acetamide (Intermediate 1)

This protocol details the N-acylation of p-toluidine. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of acetic anhydride. A base is often used to neutralize the acetic acid byproduct, driving the reaction to completion.[5]

Materials:

  • p-Toluidine (5.0 g, 46.6 mmol)

  • Acetic Anhydride (5.2 mL, 55.9 mmol)

  • Sodium Acetate (4.6 g, 55.9 mmol)

  • Concentrated HCl (optional, for salt formation)

  • Water

  • Ethanol

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of p-toluidine in 150 mL of water. If the p-toluidine does not fully dissolve, add ~4.5 mL of concentrated HCl and warm gently to form the p-toluidinium chloride salt.[5][6]

  • In a separate flask, prepare a solution of 4.6 g of sodium acetate in 20 mL of water.

  • To the p-toluidine solution, add 5.2 mL of acetic anhydride with rapid stirring.

  • Immediately add the sodium acetate solution to the reaction mixture. The sodium acetate acts as a buffer to neutralize the acid formed, facilitating the acetylation of the free amine.[5]

  • Stir the mixture vigorously and cool it in an ice bath. The product, N-(4-methylphenyl)acetamide, will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with three portions of cold water to remove any unreacted starting materials and salts.[6]

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure white crystals.

  • Dry the product in a vacuum oven at 50 °C.

Trustworthiness Check (Self-Validation):

  • Expected Yield: 80-90%.

  • Appearance: White crystalline solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Compare spectra to literature values.[7]

  • Melting Point: 145-148 °C.

Protocol 2.2: Synthesis of this compound (Target Intermediate)

This protocol describes the α-bromination of the acetyl group. The reaction is typically acid-catalyzed, proceeding through an enol intermediate which then attacks molecular bromine. Glacial acetic acid serves as both the solvent and the acid catalyst.[8]

Safety First: This reaction involves bromine, which is highly corrosive and toxic. All steps must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/bromine resistant gloves.[9][10]

Materials:

  • N-(4-methylphenyl)acetamide (5.0 g, 33.5 mmol)

  • Glacial Acetic Acid (40 mL)

  • Bromine (Br₂) (1.72 mL, 33.5 mmol)

  • Saturated Sodium Bisulfite solution

  • Ice-cold water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g of N-(4-methylphenyl)acetamide in 40 mL of glacial acetic acid.

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add 1.72 mL of bromine dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The stoichiometry is critical; using a slight excess of bromine can lead to di-brominated byproducts.[11]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The product will precipitate out of the solution.

  • If the solution retains a yellow/orange color from excess bromine, add saturated sodium bisulfite solution dropwise until the color disappears.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the purified product under vacuum.

Trustworthiness Check (Self-Validation):

  • Expected Yield: 70-85%.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR. Key signals to look for are the disappearance of the acetyl methyl singlet (~2.1 ppm) and the appearance of a bromomethyl singlet (~4.0 ppm).

  • Melting Point: 153-156 °C.

Application in Medicinal Chemistry: A Versatile Electrophilic Scaffold

The primary utility of this compound is its function as an electrophilic building block. The reactive C-Br bond is readily displaced by a wide range of nucleophiles, enabling the rapid synthesis of diverse compound libraries for biological screening.

Application_Workflow cluster_nucleophiles Nucleophilic Partners cluster_products Potential Drug Scaffolds Intermediate This compound Amine_Product α-Amino Acetamides (Anticonvulsants, HIV Inhibitors) Intermediate->Amine_Product Sₙ2 Reaction Thiol_Product α-Thio Acetamides (Antimicrobials, Anticancer) Intermediate->Thiol_Product Sₙ2 Reaction Phenol_Product α-Aryloxy Acetamides (Antitubercular Agents) Intermediate->Phenol_Product Sₙ2 Reaction Ester_Product Ester Derivatives Intermediate->Ester_Product Sₙ2 Reaction Amine Amines (R-NH₂) e.g., Piperazines, Anilines Amine->Amine_Product Thiol Thiols (R-SH) e.g., Cysteines, Thiazoles Thiol->Thiol_Product Phenol Phenols (Ar-OH) Phenol->Phenol_Product Carboxylate Carboxylates (R-COO⁻) Carboxylate->Ester_Product

Caption: Role as a key intermediate for generating diverse molecular scaffolds.

Case Study 1: Synthesis of Anticonvulsant Agents

Many anticonvulsant drugs feature an amide moiety. The N-phenylacetamide core is a known pharmacophore in this therapeutic area.[3] The mechanism of action for many of these drugs involves modulation of neuronal ion channels, such as voltage-sensitive sodium channels.[12] By reacting this compound with various primary or secondary amines (e.g., substituted anilines, piperazines), novel α-amino acetamide derivatives can be synthesized and screened for their ability to suppress seizures in animal models.[4]

Case Study 2: Development of Novel Antibacterial Compounds

The N-phenylacetamide structure is also present in various antibacterial agents. A study by IRE Journals detailed the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives by reacting the corresponding 2-bromo intermediate with various amines.[2] These compounds showed moderate to high activity against several bacterial strains. The same synthetic logic can be applied using this compound to explore a new chemical space for antibacterial drug discovery. Thiazole-containing compounds, which can be synthesized using a thiazole-based nucleophile, are particularly noted for their antimicrobial properties.[13]

Case Study 3: Precursors for Enzyme Inhibitors

The acetamide backbone can be used to position functional groups that interact with the active site of an enzyme. For instance, a study published in Drug Design, Development and Therapy described the synthesis of a potent antidiabetic agent by reacting a 2-bromo-N-aryl acetamide with a benzothiazine derivative.[14] This highlights how the intermediate can be used to link two distinct pharmacophores, creating a hybrid molecule with potentially enhanced or novel activity.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound and related α-bromoacetamides are classified as irritants and are harmful if swallowed or inhaled.[9][15]

  • Handling: Always handle this compound inside a chemical fume hood. Use proper personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[10] Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[9]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its straightforward, high-yield synthesis and its defined, reliable reactivity make it an ideal intermediate for medicinal chemists. By enabling the rapid and systematic modification of a core scaffold, it facilitates efficient SAR exploration and the generation of novel intellectual property. The protocols and applications detailed herein provide a comprehensive framework for researchers to leverage this versatile building block in their quest for the next generation of therapeutic agents.

References

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  • SAFETY DATA SHEET - 2-Bromoacetamide. (2010-11-05).
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  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
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  • Benchchem. An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
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  • NIH National Library of Medicine. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][5][6]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy. (2022-11-22). Available from: [Link]

  • NIH National Library of Medicine. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC. Available from: [Link]

  • PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. NIH National Library of Medicine. Available from: [Link]

  • NIH National Library of Medicine. Anticonvulsant Drug Mechanisms. Basic Neurochemistry. Available from: [Link]

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Purification of 2-Bromo-N-(4-methylphenyl)acetamide by Recrystallization from Ethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the purification of 2-Bromo-N-(4-methylphenyl)acetamide via recrystallization from ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the fundamental principles of recrystallization, offers a detailed, step-by-step protocol, and provides the necessary data and safety information to ensure a successful and safe purification process.

Introduction: The Rationale for Recrystallization

In synthetic organic chemistry, the products of a reaction are seldom pure. They are often contaminated with unreacted starting materials, byproducts, and other impurities.[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The principle behind this method lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[5] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.[5]

Ethanol is often an excellent choice for the recrystallization of moderately polar organic compounds like this compound due to its favorable solubility characteristics, volatility (allowing for easy removal from the purified crystals), and relatively low toxicity.

The Science of Purification: Principles of Recrystallization

Recrystallization is a multi-step process that leverages thermodynamic principles to achieve purification. The success of the technique hinges on the careful selection of a solvent and the controlled execution of each step.[1][3]

Solvent Selection: The Key to Success

The choice of solvent is the most critical factor in recrystallization.[6][7] An ideal solvent should:

  • Exhibit a steep solubility curve: The compound of interest should be sparingly soluble at low temperatures and highly soluble at high temperatures.[5][7]

  • Not react with the compound: The solvent must be chemically inert towards the compound being purified.[5]

  • Dissolve impurities differently: Impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[1][5]

  • Be volatile: The solvent should be easily removable from the purified crystals.[5]

  • Be non-toxic, inexpensive, and non-flammable: Safety and cost are practical considerations.

Ethanol is a polar protic solvent and is generally a good choice for recrystallizing compounds with polar functional groups, such as the amide group in this compound.

The Recrystallization Process: A Step-by-Step Breakdown

The process of recrystallization can be broken down into several distinct stages, each with a specific purpose.

Recrystallization_Workflow A Dissolution (Crude solid in minimum hot ethanol) B Hot Filtration (Optional) (Removes insoluble impurities) A->B If insoluble impurities present C Cooling & Crystallization (Slow cooling to form pure crystals) A->C No insoluble impurities B->C D Cold Filtration (Isolates purified crystals) C->D E Washing (Rinsing crystals with cold ethanol) D->E F Drying (Removal of residual solvent) E->F G Pure Product F->G

Caption: Workflow of the recrystallization process.

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment
  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Stemless or short-stemmed funnel (for hot filtration)

  • Watch glass

  • Spatula

  • Ice bath

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to maximize the yield.[8]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.[3]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot filtration.[2][9]

    • Preheat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.[10]

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.[10]

  • Cold Filtration (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystalline mixture into the funnel.

    • Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.[3]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air dry them.[3]

    • For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.

Data Presentation

The effectiveness of the purification can be assessed by comparing the physical properties of the crude and recrystallized product.

PropertyCrude ProductRecrystallized Product
Appearance Off-white to slightly yellow powderWhite crystalline solid[11]
Melting Point Broad and lower than the literature valueSharp, within the range of 118-121 °C[12]
Purity (by TLC/HPLC) Multiple spots/peaksSingle major spot/peak

Note: The melting point is a key indicator of purity. Impurities tend to depress and broaden the melting point range.

Safety and Handling

This compound:

  • Hazards: While not classified as hazardous under OSHA 2024, it is good practice to handle all chemicals with care.[13] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[11]

  • First Aid: In case of contact, rinse the affected area with plenty of water.[11] If irritation persists, seek medical attention.

Ethanol:

  • Hazards: Flammable liquid and vapor. Handle in a well-ventilated area and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization.
Oiling out (product separates as an oil) The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low recovery of purified product Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Always use ice-cold solvent for washing. Ensure the filtration apparatus is properly preheated.

Conclusion

Recrystallization from ethanol is a highly effective and straightforward method for the purification of this compound. By understanding the underlying principles and carefully following the detailed protocol, researchers can obtain a high-purity product suitable for further applications in research and development. Adherence to safety protocols is paramount throughout the procedure.

References

  • Vertex AI Search. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
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Application Note & Protocol: High-Fidelity Reaction Monitoring of 2-Bromo-N-(4-methylphenyl)acetamide Transformations Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed protocol for the effective use of thin-layer chromatography (TLC) in monitoring chemical reactions involving 2-Bromo-N-(4-methylphenyl)acetamide. As a crucial technique in synthetic chemistry, TLC offers a rapid, inexpensive, and sensitive method for qualitatively assessing reaction progress, identifying the presence of starting materials, intermediates, and products.[1][2][3] This document outlines the fundamental principles of TLC, delves into the practical aspects of mobile phase selection tailored to N-aryl acetamides, and provides step-by-step instructions for sample preparation, plate development, and visualization. Furthermore, it addresses common troubleshooting scenarios to ensure reliable and reproducible results.

Introduction: The Strategic Role of TLC in Synthetic Chemistry

Thin-layer chromatography is a cornerstone of modern organic synthesis, enabling chemists to make informed decisions about their reaction's status.[4] The technique operates on the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an eluting solvent or solvent mixture).[5][6] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds are carried further by the mobile phase, yielding a higher Rf.[7][8][9]

For reactions involving this compound, a moderately polar compound, TLC is indispensable for tracking its consumption and the emergence of new, potentially more or less polar products. This allows for the optimization of reaction times, prevention of byproduct formation, and determination of reaction completion prior to workup and purification.[5][10][11]

Understanding the Analyte: this compound

A thorough understanding of the starting material's properties is critical for developing a robust TLC method.

  • Structure:

    
    
    
  • Key Chemical Properties:

    • Molecular Formula: C₉H₁₀BrNO[12][13][14]

    • Molecular Weight: 228.09 g/mol [12][13]

    • Appearance: Solid[15]

    • Polarity: The presence of the amide functional group imparts significant polarity, while the aromatic ring and bromo-substituent contribute to its non-polar character. This dual nature makes the choice of solvent system crucial.

Experimental Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, with checkpoints and rationale provided at each stage.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[16]

  • TLC Developing Chamber with Lid

  • Capillary Spotters (or micropipettes)

  • Pencil (never use a pen as the ink will run with the solvent)[17]

  • Ruler

  • UV Lamp (254 nm)[1]

  • Visualization Reagents (e.g., iodine chamber, potassium permanganate stain, p-anisaldehyde stain)[18][19]

  • Solvents for Mobile Phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Reaction mixture containing this compound

  • Reference standard of this compound

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw baseline) spot_plate Spot Plate prep_plate->spot_plate prep_chamber Prepare Developing Chamber (Add mobile phase) develop_plate Develop Plate prep_chamber->develop_plate prep_sample Prepare Samples (Starting Material, Co-spot, Reaction Mixture) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV, Stains) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for TLC Monitoring of Reactions.

Detailed Protocol

Step 1: Preparation of the TLC Plate

  • Gently handle the TLC plate by the edges to avoid contaminating the silica surface.

  • Using a pencil, draw a faint baseline approximately 1 cm from the bottom of the plate.[11]

  • On the baseline, mark small tick marks for each sample to be spotted. A typical setup for reaction monitoring includes:

    • S: Starting Material (a dilute solution of this compound)

    • C: Co-spot (a spot of the starting material with the reaction mixture spotted on top)

    • R: Reaction Mixture (a sample taken directly from the reaction)

Step 2: Selection of the Mobile Phase (Eluent) The choice of eluent is critical for achieving good separation. The goal is to have the Rf value of the compound of interest between 0.2 and 0.8.[5]

  • Starting Point: For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a good starting point.[5][16] A common initial ratio is 7:3 or 8:2 Hexane:Ethyl Acetate.

  • Optimization:

    • If the spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate).[20]

    • If the spots run to the top of the plate (solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.[20]

    • For highly polar products, a more polar solvent system like dichloromethane/methanol may be necessary.[5]

Step 3: Preparation of the Developing Chamber

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[21]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatograms.[21]

  • Cover the chamber with the lid and let it equilibrate for 5-10 minutes.

Step 4: Spotting the TLC Plate

  • Dissolve a small amount of the reference starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Dip a capillary spotter into the solution.

  • Gently and briefly touch the tip of the capillary to the corresponding tick mark on the baseline of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).[7]

  • Repeat for the reaction mixture. For the co-spot, first spot the starting material, then carefully spot the reaction mixture directly on top.

Step 5: Developing the Plate

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the level of the solvent pool.[17][21]

  • Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.[21]

  • Immediately mark the position of the solvent front with a pencil.[20]

Step 6: Visualization

  • Allow the plate to air dry completely to remove all traces of the mobile phase.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). Compounds containing aromatic rings or conjugated systems, like this compound, will absorb UV light and appear as dark spots against the fluorescent green background of the plate.[23][24] Circle the visible spots with a pencil.[23]

  • Chemical Staining (if necessary): If spots are not UV-active or for additional confirmation, use a chemical stain.

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[19][23] This method is semi-destructive as the spots will fade over time.[19]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, aldehydes, and alkenes. It will appear as yellow-brown spots on a purple background.[18]

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can aid in differentiating between compounds.[18][19]

Data Interpretation and Analysis

Calculation of the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[8][25] It is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5][8][25]

  • The distances are measured from the baseline.

  • Rf values are dimensionless and always less than 1.[20]

ParameterMeasurement
Distance from baseline to solvent frontDf
Distance from baseline to center of spotDs
Rf Ds / Df
Interpreting the Chromatogram for Reaction Monitoring

The relative positions of the spots in the 'S', 'C', and 'R' lanes provide a clear picture of the reaction's progress.

  • Lane S (Starting Material): Shows a single spot corresponding to this compound.

  • Lane R (Reaction Mixture):

    • Early in the reaction: A prominent spot corresponding to the starting material and a faint new spot (the product) will be visible.

    • Mid-reaction: The starting material spot will have diminished in intensity, and the product spot will be more intense. Intermediates may also appear as new spots.

    • Reaction completion: The starting material spot will have completely disappeared, and only the product spot(s) will be present.[5][11]

  • Lane C (Co-spot): This lane is crucial for confirming the identity of the starting material spot in the reaction mixture.

    • If the starting material is still present, the spot in the 'C' lane will appear as a single, elongated spot at the same height as the starting material.

    • If the product has a very similar Rf to the starting material, the co-spot will help to resolve them. If they are different, two distinct spots will be seen.

Hypothetical TLC Analysis of a Reaction

Consider a hypothetical reaction where this compound (less polar) is converted to a more polar product.

CompoundExpected PolarityHypothetical Rf (7:3 Hexane:EtOAc)
This compoundLess Polar0.6
ProductMore Polar0.3

(Illustrative example of a TLC plate at different reaction times)

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Solution(s)
Streaking or Tailing of Spots Sample is too concentrated; Sample is not fully soluble in the mobile phase; The compound is highly acidic or basic.Dilute the sample; Choose a different mobile phase; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[17][26]
Spots are not Round The silica on the plate was disturbed during spotting; The plate was not placed vertically in the chamber.Be gentle when spotting; Ensure the plate is straight during development.
Rf Values are too High or too Low The mobile phase is too polar or not polar enough.Adjust the solvent ratio as described in Step 2. A good Rf is typically between 0.3 and 0.7.[27]
No Spots are Visible The sample is too dilute; The compound is not UV-active and the wrong visualization method was used.Spot the sample multiple times in the same location, allowing it to dry in between; Use a chemical stain.[17]
Uneven Solvent Front The chamber was not properly saturated with solvent vapors; The bottom of the TLC plate is not level.Use filter paper to saturate the chamber; Ensure the plate is cut evenly and placed flat on the chamber bottom.[17]

Conclusion

Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By following the detailed protocols and understanding the principles outlined in this guide, researchers can obtain reliable and informative data to guide their synthetic efforts. Proper technique in plate preparation, solvent selection, and visualization is paramount to achieving high-quality, reproducible results.

References

  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Oreate AI. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
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Synthesis of 2-Amino-N-(4-methylphenyl)thiazole Derivatives: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Aminothiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile framework for the development of novel therapeutic agents targeting a wide array of diseases. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Marketed drugs such as the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam feature this critical core structure, underscoring its therapeutic relevance.[2]

The continued interest in 2-aminothiazoles stems from their unique electronic properties and their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The synthesis of novel, functionally diverse aminothiazole libraries is therefore a critical task for researchers in drug discovery and development. This guide provides an in-depth technical overview and a field-proven protocol for the synthesis of a representative aminothiazole derivative, 2-amino-N-(4-methylphenyl)thiazole, via the classical Hantzsch thiazole synthesis.[5]

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most prominent and reliable method for the construction of the thiazole ring.[1][5] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea. This powerful cyclization reaction is prized for its efficiency, broad substrate scope, and the relative accessibility of its starting materials.

The causality behind this transformation lies in a sequence of nucleophilic attack and intramolecular cyclization events. The reaction between 2-Bromo-N-(4-methylphenyl)acetamide and thiourea proceeds through the following key steps:

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound. This SN2 reaction forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acetamide moiety.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form the five-membered thiazole ring. This step is often facilitated by the acidic conditions generated by the hydrobromide byproduct or by gentle heating. The formation of the stable, aromatic thiazole ring is the thermodynamic driving force for this cyclization and dehydration sequence.

This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting potential issues. For instance, the choice of solvent can influence the rate of both the initial SN2 reaction and the subsequent cyclization.

Hantzsch_Mechanism reagents This compound + Thiourea intermediate1 Isothiouronium Salt Intermediate reagents->intermediate1 S_N2 Attack intermediate2 Cyclized Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-N-(4-methylphenyl)thiazole + H₂O + HBr intermediate2->product Dehydration

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-N-(4-methylphenyl)thiazole

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-N-(4-methylphenyl)thiazole from this compound and thiourea. The procedure is designed to be a self-validating system, with clear checkpoints and characterization steps.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
This compoundC₉H₁₀BrNO228.09102.28 g
ThioureaCH₄N₂S76.12110.84 g
Ethanol (95%)C₂H₅OH46.07-50 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-~30 mL
Deionized WaterH₂O18.02-As needed
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.28 g, 10 mmol) and thiourea (0.84 g, 11 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask. Stir the mixture at room temperature to ensure the solids are well-suspended.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction is typically complete within 30-60 minutes.[3]

    • Expert Insight: The use of a slight excess of thiourea ensures the complete consumption of the bromo-acetamide starting material. Ethanol is an excellent solvent choice as it readily dissolves the reactants upon heating and facilitates the precipitation of the product upon cooling and neutralization.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot (this compound) indicates the completion of the reaction.

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Slowly add saturated sodium bicarbonate solution (~30 mL) to the reaction mixture with stirring to neutralize the hydrobromic acid formed during the reaction. This will cause the product to precipitate out of the solution. c. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactants: This compound & Thiourea B Add Ethanol (95%) A->B C Reflux at 78-80°C (30-60 min) B->C D Monitor by TLC C->D E Cool to RT D->E F Neutralize with NaHCO₃(aq) E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold H₂O H->I J Recrystallize from Ethanol I->J K Dry Under Vacuum J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Experimental workflow for the synthesis of 2-amino-N-(4-methylphenyl)thiazole.

Product Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should confirm the presence of all expected protons. Key signals would include those for the aromatic protons of the p-tolyl group, the methyl protons, the amine protons (which may be broad), the amide N-H proton, and the proton on the thiazole ring.[3]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C=N and C-S stretches associated with the thiazole ring.[6]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product, with the molecular ion peak corresponding to the calculated mass of 2-amino-N-(4-methylphenyl)thiazole.[3]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion and Future Directions

The Hantzsch synthesis provides a robust and efficient route to valuable 2-aminothiazole derivatives. The protocol detailed herein for the synthesis of 2-amino-N-(4-methylphenyl)thiazole can be adapted by researchers for the creation of diverse compound libraries for screening in various drug discovery programs. By modifying the substituents on the starting α-bromo-N-arylacetamide, a wide range of analogs can be generated. This flexibility allows for the systematic exploration of structure-activity relationships (SAR), a critical step in the optimization of lead compounds. The inherent versatility and proven track record of the 2-aminothiazole scaffold ensure its continued prominence in the quest for novel and effective therapeutics.

References

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

  • Ayati, A., et al. (2015). Recent applications of 2-aminothiazoles in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2445-2465. Available at: [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Watts, K. R., et al. (2006). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 6(3), 411-415. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]

  • Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery--then and now. Nature Reviews Drug Discovery, 3(10), 853-862.
  • Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 2-Bromo-N-(4-methylphenyl)acetamide, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). Moving beyond bench-scale procedures, this guide focuses on the critical considerations for process scale-up, including reaction optimization, thermal safety, solvent selection, impurity control, and regulatory compliance. Detailed protocols for synthesis and purification are provided, underpinned by a mechanistic understanding of the core acylation reaction. This guide is intended to equip researchers and process chemists with the necessary knowledge to implement a safe, efficient, and reproducible manufacturing process for this important intermediate.

Introduction and Strategic Importance

This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an amide and a reactive alkyl bromide, allows for diverse subsequent chemical modifications. The N-acylated p-toluidine core is a common motif in pharmacologically active molecules, and the bromoacetyl group provides a reactive handle for introducing further complexity, often through nucleophilic substitution reactions.

While the laboratory-scale synthesis via the acylation of p-toluidine with bromoacetyl bromide is straightforward, its transition to an industrial scale presents significant challenges.[] These include managing the exothermic nature of the reaction, ensuring batch-to-batch consistency, controlling impurity profiles, and adhering to stringent Good Manufacturing Practices (GMP). This application note addresses these challenges by providing a detailed roadmap for a robust and scalable process.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction involves the attack of the nucleophilic amino group of p-toluidine on the electrophilic carbonyl carbon of bromoacetyl bromide.

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of p-toluidine attacks the carbonyl carbon of bromoacetyl bromide. The electron-donating methyl group on the aromatic ring of p-toluidine increases the electron density on the nitrogen, enhancing its nucleophilicity and promoting a faster reaction compared to unsubstituted aniline.[2] This initial attack forms a transient tetrahedral intermediate.

Step 2: Leaving Group Departure The tetrahedral intermediate is unstable and collapses. The carbon-bromine bond in the acyl bromide is a good leaving group, and its departure re-forms the carbonyl double bond, yielding the protonated amide.

Step 3: Deprotonation A base, either an added scavenger like sodium carbonate or another molecule of p-toluidine, removes the proton from the nitrogen atom.[3] This neutralization step is crucial as the protonated amine is no longer nucleophilic and its accumulation would halt the reaction. The final product, this compound, is formed along with the corresponding hydrobromide salt of the base.

Caption: Nucleophilic acyl substitution mechanism.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 10 kg batch size of this compound, with considerations for process safety and product quality.

Equipment
  • 200 L glass-lined reactor with temperature control (heating/cooling jacket), reflux condenser, and mechanical stirrer.

  • 50 L addition vessel.

  • Centrifuge or filter-dryer.

  • Vacuum oven.

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, face shield, and a respirator with an appropriate cartridge for acid gases and organic vapors.[4]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
p-Toluidine107.155.0046.661.0
Bromoacetyl Bromide201.839.9249.151.05
Dichloromethane (DCM)84.9375.0--
Sodium Carbonate (anhydrous)105.995.2149.151.05
Deionized Water18.0250.0--
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 200 L reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge p-toluidine (5.00 kg) and dichloromethane (50.0 kg) into the reactor. Start agitation to dissolve the p-toluidine.

  • Cooling: Cool the solution to 0-5 °C using the reactor's cooling jacket.

  • Bromoacetyl Bromide Addition: Slowly add bromoacetyl bromide (9.92 kg) to the stirred solution over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful temperature control is critical to prevent runaway reactions and minimize byproduct formation.[]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of p-toluidine is complete.

  • Quenching: Prepare a solution of sodium carbonate (5.21 kg) in deionized water (50.0 L). Slowly add this basic solution to the reaction mixture to neutralize the hydrobromic acid byproduct. Maintain the temperature below 20 °C during the quench.

  • Phase Separation: Stop agitation and allow the layers to separate. The bottom organic layer contains the product.

  • Washing: Drain the lower organic layer. Wash the organic layer sequentially with 25 L of deionized water and then 25 L of brine.

  • Solvent Removal: Transfer the organic layer to a clean reactor and distill off the dichloromethane under atmospheric pressure, followed by vacuum to remove the final traces of solvent.

  • Crystallization: The crude product can be purified by recrystallization. A common solvent system for similar compounds is ethanol or a mixture of ethanol and water.[5] The choice of solvent should be optimized to maximize yield and purity.

  • Isolation and Drying: Collect the purified crystals by centrifugation or filtration. Wash the filter cake with a small amount of cold recrystallization solvent. Dry the product in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.

Caption: Large-scale synthesis workflow.

Process Safety and Scale-Up Considerations

  • Thermal Hazard Assessment: The acylation of anilines with acyl halides is a highly exothermic reaction.[] A thorough thermal hazard assessment, including reaction calorimetry, is essential before scaling up to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway.

  • Reagent Handling: Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water.[4] It should be handled in a well-ventilated area using appropriate PPE. Ensure all equipment is dry before use.

  • Byproduct Management: The reaction generates hydrobromic acid (HBr) as a byproduct, which is corrosive and toxic. The quenching step with a base like sodium carbonate must be performed carefully to control gas evolution (CO2) and exotherm.

  • Solvent Selection: While dichloromethane is effective, its use at an industrial scale is coming under increased scrutiny due to environmental and health concerns. Alternative, greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate could be investigated as potential replacements.[6]

  • Impurity Profile: Potential impurities include unreacted starting materials, di-acylated byproduct (from reaction at both the nitrogen and potentially the aromatic ring under harsh conditions), and hydrolysis products of bromoacetyl bromide. The impurity profile must be carefully monitored and controlled to meet regulatory requirements.[7][8]

Analytical Quality Control

Consistent quality of the final product is paramount and must be ensured through a robust analytical program in line with ICH guidelines.[7]

  • In-Process Controls (IPCs):

    • TLC/HPLC: To monitor reaction completion and check for the formation of major impurities.

  • Final Product Specifications:

    • Appearance: White to off-white crystalline solid.

    • Identity: Confirmed by FTIR and ¹H NMR spectroscopy.

    • Purity: ≥98% by HPLC.

    • Melting Point: Consistent with literature values (e.g., 106.8 °C).

    • Residual Solvents: Within ICH limits.

Conclusion

The large-scale synthesis of this compound is a well-defined process that can be executed safely and efficiently with careful planning and control. The key to a successful scale-up lies in a thorough understanding of the reaction mechanism, meticulous control of reaction parameters (especially temperature), and a commitment to rigorous safety and quality standards. By following the protocols and considering the scale-up factors outlined in this guide, drug development professionals can ensure a reliable supply of this critical pharmaceutical intermediate.

References

  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Available at: [Link]

  • Filo. (2025, December 1). p-Toluidine is acetylated in the first reaction of the sequence. During t... Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94722, this compound. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Pharmaceutical Filtration Equipment and Purification Solutions. Available at: [Link]

  • Pharmapproach. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Available at: [Link]

  • Google Patents. (n.d.). US1963597A - Nitration of n-acetyl-p-toluidine.
  • Qualio. (2023, November 7). Understanding the major pharmaceutical regulations you need to know. Available at: [Link]

  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

  • Homework.Study.com. (n.d.). Write a mechanism for the reaction of p-toluidine with acetic anhydride. Why is sodium acetic added to this reaction?. Available at: [Link]

  • ComplianceQuest. (n.d.). Regulatory Compliance for Pharmaceutical Industry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-N-(4-methylphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We will explore the origins of common impurities, provide actionable troubleshooting advice in a direct question-and-answer format, and present validated protocols to enhance the purity and yield of your target compound.

Section 1: Reaction Overview and Impurity Formation

The synthesis of this compound is a straightforward N-acylation reaction. It typically involves treating p-toluidine (4-methylaniline) with an acylating agent like bromoacetyl bromide or bromoacetyl chloride in the presence of a suitable base or solvent. While the reaction is robust, several potential side reactions can lead to the formation of impurities that complicate purification and compromise product quality. Understanding these pathways is the first step toward effective troubleshooting.

The diagram below illustrates the desired synthetic route and the formation pathways of the most common impurities.

G cluster_reactants Reactants cluster_products Products & Intermediates cluster_impurities Common Impurities p_toluidine p-Toluidine (4-methylaniline) product This compound (Desired Product) p_toluidine->product N-Acylation (Desired Reaction) unreacted_p_toluidine Unreacted p-Toluidine p_toluidine->unreacted_p_toluidine Incomplete Reaction oxidation_products Oxidation Products (Colored Impurities) p_toluidine->oxidation_products Exposure to Air/Oxidants bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->product hydrolysis_product Bromoacetic Acid (from Hydrolysis) bromoacetyl_bromide->hydrolysis_product Reaction with H₂O (Moisture) diacylation_product Diacylated Byproduct (Less Common) product->diacylation_product Excess Acylating Agent (Forcing Conditions)

Caption: Main reaction and common impurity formation pathways.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final product is impure, with the most significant impurity being unreacted p-toluidine. What are the likely causes and solutions?

A1: This is the most common issue and typically points to three areas:

  • Sub-optimal Stoichiometry: The reaction between the amine and the acylating agent forms an acid byproduct (HBr). This acid protonates the nucleophilic nitrogen of the unreacted p-toluidine, rendering it unreactive and effectively halting the reaction.[1]

    • Solution: Ensure the use of a base to neutralize the HBr as it forms. A non-nucleophilic organic base like pyridine or triethylamine is effective. Alternatively, an inorganic base like sodium acetate can be used, which also acts as a buffer.[2][3] If a base is not used, a slight excess (1.1 to 1.5 equivalents) of the acylating agent may be required to drive the reaction to completion.[4]

  • Poor Reagent Quality: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture.[5] This degradation reduces the amount of active acylating agent available for the reaction.

    • Solution: Use a fresh bottle of bromoacetyl bromide or purify it by distillation before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Reaction Time or Temperature: While N-acylation is often rapid, kinetics can be sluggish if the concentration is too low or the temperature is not optimal.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gentle heating (e.g., 40-60 °C) can be applied.[4] Continue to monitor by TLC to avoid potential product degradation from excessive heat.

Q2: My crude product has a distinct yellow or brown discoloration. What causes this, and how can it be prevented?

A2: Discoloration is almost always due to the oxidation of the aromatic amine starting material, p-toluidine.[4] Amines are sensitive to air and light, leading to the formation of highly colored, often polymeric, impurities.

  • Prevention:

    • Use Purified p-Toluidine: If your starting material is already discolored, purify it before use, for example, by distillation or recrystallization.

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere minimizes contact with atmospheric oxygen, significantly reducing the formation of these colored byproducts.[4]

    • Purification: Most colored impurities can be effectively removed during the final recrystallization step.

Q3: TLC analysis of my crude product shows a polar spot that is not the starting material or the product. What is this impurity?

A3: A highly polar spot is often indicative of bromoacetic acid. This impurity forms when the acylating agent, bromoacetyl bromide, reacts with water.[5][6]

  • Cause: This is a clear sign that moisture has entered your reaction. This could be from wet solvents, non-dried glassware, or exposure to humid air.

  • Solution & Removal:

    • Prevention: Strictly adhere to anhydrous reaction conditions.

    • Removal: Bromoacetic acid is acidic and water-soluble. During the workup, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, will effectively remove it into the aqueous phase.

Q4: I am having difficulty getting my product to crystallize, or it is oiling out. What should I do?

A4: Failure to crystallize is typically caused by the presence of impurities that disrupt the crystal lattice formation or by residual solvent.

  • Impurity Issues: Even small amounts of unreacted starting materials or side products can act as crystallization inhibitors.

    • Solution: Attempt to further purify the material. A wash with a dilute acid solution can remove any remaining basic p-toluidine, and a wash with a dilute base solution can remove acidic impurities. If it still fails to crystallize, column chromatography on a small scale can be used to obtain a pure seed crystal, which can then be used to induce crystallization of the bulk material.

  • Solvent Issues: If the product is pure but still oily, it may be due to residual solvent.

    • Solution: Dry the product under a high vacuum for an extended period to remove any trapped solvent molecules. When selecting a recrystallization solvent, ensure the product has low solubility at cool temperatures to maximize recovery.[7]

G start Start Analysis: Crude Product Issues issue_color Is the product discolored? start->issue_color issue_tlc Does TLC show extra spots? issue_color->issue_tlc No cause_oxidation Cause: Oxidation of p-toluidine. Solution: Use pure starting material, run under inert atmosphere. issue_color->cause_oxidation Yes issue_yield Is the yield low? issue_tlc->issue_yield No cause_impurity Cause: Side reactions or incomplete reaction. Solution: Check TLC, adjust stoichiometry, use base. issue_tlc->cause_impurity Yes cause_workup Cause: Incomplete reaction or product loss during workup. Solution: Use base, optimize extraction pH, check purification. issue_yield->cause_workup Yes end Proceed to Purification issue_yield->end No cause_oxidation->issue_tlc cause_impurity->issue_yield cause_workup->end

Caption: A troubleshooting decision workflow for common issues.

Section 3: Experimental Protocols & Data

Adhering to a validated protocol is crucial for reproducibility and minimizing impurity formation.

Protocol 1: Synthesis of this compound

This protocol incorporates a base to neutralize the acid byproduct, promoting a cleaner and more complete reaction.

Materials:

  • p-Toluidine (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reactant Preparation: Dissolve p-toluidine (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous diethyl ether and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine and unreacted p-toluidine), water, saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the final product.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Table 1: Characterization Data of Product and Key Impurities
CompoundRoleTypical TLC Rf*Melting Point (°C)Appearance
p-ToluidineStarting Material~0.6043-45Off-white to reddish solid
This compound Product ~0.45 153 [8]White to off-white solid
Bromoacetic AcidImpurity~0.10 (streaking)48-51White crystalline solid

*Note: Rf values are approximate and highly dependent on the specific TLC plate and eluent system (example: 4:1 Hexane:Ethyl Acetate). They are provided for relative comparison.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why are anhydrous conditions so critical for this reaction?

    • A: The acylating agent, bromoacetyl bromide, is extremely sensitive to water. It readily hydrolyzes to form bromoacetic acid and HBr.[5][6] This not only consumes your reagent, leading to lower yields, but also introduces an acidic impurity that can complicate the workup and purification.

  • Q: Can I use a different acylating agent, like bromoacetyl chloride?

    • A: Yes, bromoacetyl chloride can be used and functions similarly. Acyl chlorides are generally more reactive than their corresponding bromides, which may lead to faster reaction times but can also increase the potential for side reactions if not controlled carefully.[1] The same principles of using a base and anhydrous conditions apply.

  • Q: What is the purpose of the final brine wash in the workup?

    • A: The saturated sodium chloride (brine) wash helps to remove the majority of the dissolved water from the organic layer before the drying agent (like MgSO₄) is added. This makes the drying process more efficient and prevents the formation of an emulsion.

  • Q: My product's melting point is lower than the literature value and melts over a wide range. What does this indicate?

    • A: A depressed and broad melting point range is a classic indicator of an impure compound. This suggests the presence of one or more of the impurities discussed, such as unreacted starting material or side products, which disrupt the crystalline structure of the solid. Further purification, such as an additional recrystallization, is recommended.

References

  • Filo. (2025, December 1). p-Toluidine is acetylated in the first reaction of the sequence. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chegg. (2015, March 31). Solved: Write a mechanism for the reaction of p-toluidine. Retrieved from [Link]

  • Johnson, J. R., & Sandborn, L. T. (n.d.). 3-bromo-4-aminotoluene. Organic Syntheses Procedure. Retrieved from [Link]

  • Study.com. (n.d.). Write a mechanism for the reaction of p-toluidine with acetic anhydride. Why is sodium acetic added to this reaction? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem Compound Database. Retrieved from [Link]

Sources

identifying and minimizing by-product formation in 2-Bromo-N-(4-methylphenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-N-(4-methylphenyl)acetamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and minimizing the formation of common by-products. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity yields consistently.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key considerations?

The most prevalent and reliable method for synthesizing this compound involves a two-step process: the acetylation of p-toluidine followed by bromination.[1][2] This approach is favored because the initial acetylation protects the amino group, thereby preventing unwanted side reactions and controlling the regioselectivity of the subsequent bromination step. An alternative, more direct route is the acylation of p-toluidine with bromoacetyl bromide or a similar bromoacetylating agent.[3]

Key considerations for a successful synthesis include:

  • Purity of Starting Materials: Impurities in p-toluidine or the acetylating/bromoacetylating agents can lead to discolored products and the formation of unforeseen by-products.[4]

  • Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry is crucial to minimize side reactions.

  • Inert Atmosphere: Particularly for the direct acylation route, using an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aniline starting material.[4]

Q2: What are the primary by-products I should be aware of in this reaction?

The main impurities encountered during the synthesis of this compound include:

  • Unreacted Starting Materials: Residual p-toluidine or N-(4-methylphenyl)acetamide (p-acetotoluidide).

  • Over-brominated Species: The formation of di-bromo derivatives, such as 2,6-dibromo-N-(4-methylphenyl)acetamide, can occur if the bromination is not well-controlled.[5]

  • Positional Isomers: Depending on the reaction conditions, small amounts of other brominated isomers may form.[5]

  • Hydrolysis Products: If water is present, hydrolysis of the bromoacetyl group can occur, leading to the formation of N-(4-methylphenyl)acetamide and bromoacetic acid.

  • Di-acylated By-products: In the direct acylation of p-toluidine, there is a possibility of di-acylation, especially if the reaction conditions are not optimized.[4]

  • Oxidation Products: Aniline derivatives are susceptible to air oxidation, which can result in colored impurities.[6]

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the desired product. A well-chosen solvent system will allow for clear separation of the starting material, product, and major by-products. For more quantitative analysis and to detect trace impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup or purification. - Degradation of the product.- Monitor the reaction to completion using TLC. - Ensure the purity of starting materials. - Optimize reaction temperature and time. - Minimize transfer steps during workup. - Select an appropriate recrystallization solvent to maximize recovery.[4] - Avoid harsh acidic or basic conditions during workup.
Product Discoloration (Yellow/Brown Hue) - Oxidation of the p-toluidine starting material. - Impurities in the reactants.- Use high-purity, colorless p-toluidine. If necessary, purify the starting material by distillation or recrystallization of its salt.[6] - Conduct the reaction under an inert atmosphere (nitrogen or argon). - Perform a charcoal treatment during the recrystallization of the final product.
Multiple Spots on TLC After Reaction - Formation of by-products (e.g., over-bromination, hydrolysis). - Presence of unreacted starting materials.- Adjust the stoichiometry of the reagents, particularly the brominating agent, to a 1:1 ratio with the substrate. - Control the reaction temperature; lower temperatures often favor the desired product. - Ensure anhydrous conditions to prevent hydrolysis. - Refer to the by-product table below for identification and targeted purification strategies.
Product is an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization. - Residual solvent.- Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal. - Try co-distillation with a non-polar solvent to remove volatile impurities. - Dry the product under a high vacuum for an extended period to remove residual solvent.[4]
Identifying Bromine-Containing Compounds

When analyzing your product and by-products using mass spectrometry (MS), the presence of bromine can be confirmed by its characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, separated by 2 Daltons (M+ and M+2).[5] This isotopic signature is a powerful tool for identifying your desired product and any brominated impurities.

Experimental Protocols

Protocol 1: Synthesis via Acetylation and Bromination

This protocol is a standard method and may require optimization based on your specific laboratory conditions.

Step 1: Acetylation of p-Toluidine

  • In a round-bottom flask, dissolve p-toluidine (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the N-(4-methylphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

Step 2: Bromination of N-(4-methylphenyl)acetamide

  • Dissolve the dried N-(4-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.

  • Collect the precipitated this compound by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4]

Visualizing the Process

Troubleshooting Workflow

TroubleshootingWorkflow cluster_low_yield cluster_discoloration cluster_multiple_spots cluster_oiling_out start Problem Encountered low_yield Low Yield discoloration Discoloration multiple_spots Multiple Spots on TLC oiling_out Oiling Out check_completion Check Reaction Completion (TLC) low_yield->check_completion check_sm_purity Check Starting Material Purity discoloration->check_sm_purity adjust_stoichiometry Adjust Stoichiometry multiple_spots->adjust_stoichiometry purify_seed Purify via Chromatography for Seed Crystal oiling_out->purify_seed optimize_conditions Optimize Conditions (Temp, Time) check_completion->optimize_conditions Incomplete check_workup Review Workup/Purification check_completion->check_workup Complete end Problem Resolved optimize_conditions->end check_workup->end use_inert_atm Use Inert Atmosphere check_sm_purity->use_inert_atm Pure charcoal_treatment Charcoal Treatment check_sm_purity->charcoal_treatment Impure use_inert_atm->end charcoal_treatment->end control_temp Control Temperature adjust_stoichiometry->control_temp control_temp->end high_vac_drying High Vacuum Drying purify_seed->high_vac_drying high_vac_drying->end

Caption: A logical workflow for troubleshooting common issues.

Reaction Pathway and Potential By-products

ReactionPathway cluster_main Main Reaction Pathway cluster_byproducts Potential By-products p_toluidine p-Toluidine product This compound p_toluidine->product Acylation unreacted_sm Unreacted p-Toluidine p_toluidine->unreacted_sm Incomplete Reaction oxidation Oxidation Products p_toluidine->oxidation Air Oxidation acetyl_chloride Bromoacetyl Bromide acetyl_chloride->product di_bromo Di-bromo By-product product->di_bromo Over-bromination hydrolysis Hydrolysis Product (N-(4-methylphenyl)acetamide) product->hydrolysis Presence of H2O

Caption: Synthesis pathway and potential by-products.

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sajtos, F., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

  • Chemsrc. (2025). Acetamide,N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

  • Allen. (n.d.). How will you convert p-toluidine to 2-bromo-4-methylaniline?. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing bromoacetamide.
  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Filo. (2025). Synthesis of p-bromotoluene to p-toluidine. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Retrieved from [Link]

  • IndiaMART. (n.d.). N-(4-Bromo-2-methylphenyl) acetamide, 25 kg. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics of Bromination of p-Toluidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective N-Deacetylation under Mild Conditions. Retrieved from [Link]

  • American Elements. (n.d.). 2-(4-bromo-2-methylphenyl)acetamide. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]

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troubleshooting low yield in the synthesis of 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of 2-Bromo-N-(4-methylphenyl)acetamide. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you navigate the common pitfalls of this crucial acylation reaction.

The Reaction: A Mechanistic Overview

The synthesis of this compound is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a proton and the bromide leaving group yields the desired amide product. While straightforward in theory, this reaction's success is highly sensitive to reagent quality and reaction conditions.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues leading to diminished yields. The questions are structured to guide you from foundational checks to more complex problem-solving.

Q1: My reaction yield is unexpectedly low. What are the most common initial checks I should perform?

Low yields in this synthesis can often be traced back to a few fundamental factors. Before exploring more complex possibilities, always verify the following:

  • Reagent Purity and Integrity:

    • p-Toluidine: Aromatic amines like p-toluidine are susceptible to air oxidation, which can result in discoloration (yellow to brown) and the presence of impurities that are less nucleophilic.[1][2]

    • Bromoacetyl Bromide: This is a highly reactive and moisture-sensitive reagent.[3][4] Exposure to atmospheric moisture will cause it to hydrolyze into bromoacetic acid and hydrobromic acid, rendering it ineffective for the acylation reaction.[4][5] Always use a fresh bottle or a properly stored and sealed reagent.

  • Anhydrous Conditions:

    • The presence of water is detrimental. Ensure all glassware is oven or flame-dried before use.[6] Solvents must be of anhydrous grade. Any moisture will readily decompose the bromoacetyl bromide.[7]

  • Temperature Control:

    • The reaction between an amine and an acyl halide is typically exothermic.[8] Adding the bromoacetyl bromide to the p-toluidine solution should be done slowly and at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent the formation of side products.[1][9]

Q2: My final product is discolored. What causes this, and how can it be prevented?

Discoloration, typically a yellow or brown hue, is almost always due to the oxidation of the p-toluidine starting material.[1]

Causality: The amino group on the aromatic ring is electron-donating, making the molecule susceptible to oxidation, which forms highly colored impurities.

Solutions:

  • Purify the p-Toluidine: If your starting material is not a pure white solid, purification is essential. Recrystallization or sublimation are effective methods.[10] (See Protocol 2).

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, minimizes the contact of the reactive amine with atmospheric oxygen, thereby preventing oxidation during the synthesis.[8]

Q3: My TLC analysis shows multiple spots, including unreacted starting material and other byproducts. What are these, and how do I minimize them?

The presence of multiple spots on a TLC plate points towards an incomplete reaction or the formation of side products.

ProblemPossible CauseSuggested Solution
Low Yield & Impurities Unreacted p-Toluidine The most common impurity. This indicates an incomplete reaction. Ensure a slight excess (1.1 equivalents) of bromoacetyl bromide is used and allow for sufficient reaction time, monitoring completion by TLC.[1][8]
Diacylation Byproduct While less common with primary amines under controlled conditions, forcing the reaction with excess acylating agent or high heat can lead to the formation of a diacylated product where the amide nitrogen is acylated a second time.[11] Adhere to proper stoichiometry and temperature control.
Hydrolysis of Reagent If moisture is present, bromoacetyl bromide will hydrolyze. This consumes the reagent and introduces bromoacetic acid into the mixture, complicating purification.[4] Strict anhydrous conditions are critical.
Q4: I suspect my reagents are the problem. How can I purify them and ensure their quality?

Reagent quality is paramount. Here are actionable protocols for ensuring your starting materials are suitable for the reaction.

  • p-Toluidine: The primary concern is oxidation. Visual inspection is the first step; if it is not a white or off-white solid, purification is necessary. See Protocol 2 for a detailed recrystallization method.[10]

  • Bromoacetyl Bromide: This reagent degrades primarily through hydrolysis.[3]

    • Best Practice: Use a new bottle from a reputable supplier.

    • Handling: Open and handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to moisture. Use a dry, clean syringe or cannula for transfer.

    • Storage: Store in a cool, dry place, tightly sealed, and preferably in a desiccator.[3]

Q5: What are the optimal reaction conditions (solvent, temperature, time) for this synthesis?

While specific conditions can vary, a general and reliable starting point is as follows:

  • Solvent: Anhydrous aprotic solvents are preferred. Dichloromethane, 1,4-dioxane, or acetone are commonly used as they effectively dissolve the starting materials and are unreactive under the conditions.[1][9]

  • Temperature: A two-stage temperature profile is recommended.

    • Addition Phase (0-5 °C): Dissolve the p-toluidine in the anhydrous solvent and cool the solution in an ice bath. Add the bromoacetyl bromide dropwise. This controlled addition mitigates the exothermic nature of the reaction.[1]

    • Reaction Phase (Room Temperature): After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.[1]

Visualized Mechanisms and Workflows

To provide further clarity, the following diagrams illustrate the core reaction pathway, potential side reactions, and a logical troubleshooting workflow.

reaction_mechanism cluster_reagents Reagents cluster_process Reaction Pathway cluster_product Product p_toluidine p-Toluidine (Nucleophile) attack Nucleophilic Attack p_toluidine->attack 1. N attacks C=O bromoacetyl_bromide Bromoacetyl Bromide (Electrophile) bromoacetyl_bromide->attack intermediate Tetrahedral Intermediate attack->intermediate 2. Form intermediate proton_loss Proton Transfer (Base Assisted) intermediate->proton_loss 3. Collapse & Loss of Bromide product This compound proton_loss->product 4. Deprotonation

Caption: The nucleophilic acyl substitution mechanism for the synthesis.

side_reactions cluster_reagents Reactants cluster_undesired Undesired Pathways bab Bromoacetyl Bromide hydrolysis_product Bromoacetic Acid (Inactive) bab->hydrolysis_product Hydrolysis diacylation_product Diacylated Byproduct bab->diacylation_product product Product (Amide) product->diacylation_product Further Reaction (Forcing Conditions) water H₂O (Moisture) water->hydrolysis_product troubleshooting_workflow cluster_checks Initial Diagnostics cluster_solutions Corrective Actions start Low Yield Encountered check_reagents Check Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions Verify Anhydrous Conditions (Glassware, Solvents) start->check_conditions check_temp Review Temperature Control (Addition & Reaction) start->check_temp purify_reagents Purify p-Toluidine Use Fresh Bromoacetyl Bromide check_reagents->purify_reagents Impurities Found dry_system Oven-Dry Glassware Use Anhydrous Solvents check_conditions->dry_system Moisture Suspected optimize_temp Cool During Addition (0-5 °C) Monitor Reaction at RT check_temp->optimize_temp Deviation Noted end Yield Improved purify_reagents->end dry_system->end optimize_temp->end

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a reliable method for the synthesis and may require minor optimization based on specific laboratory conditions.

Materials:

  • p-Toluidine (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel. Place the setup under an inert atmosphere (N₂ or Ar).

  • Dissolution: In the flask, dissolve p-toluidine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: In the dropping funnel, dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring p-toluidine solution over 20-30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the p-toluidine spot is consumed (typically 4-6 hours).

  • Quenching: Once complete, cool the flask again in an ice bath and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted bromoacetyl bromide and neutralize the HBr byproduct. Continue adding until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Protocol 2: Purification of p-Toluidine by Recrystallization

This method is effective for removing colored oxidation impurities. [10] Materials:

  • Crude p-Toluidine

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks, hot plate, ice bath, Buchner funnel

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude p-toluidine in a minimal amount of hot ethanol. If discoloration is significant, a small amount of activated charcoal can be added at this stage.

  • Hot Filtration (if charcoal used): If charcoal was added, perform a hot gravity filtration to remove it.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified white crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals in a vacuum desiccator or a vacuum oven at a low temperature (~40 °C). [10]

References
  • Benchchem.
  • Benchchem.
  • Guidechem.
  • Benchchem.
  • LookChem.
  • NOAA. BROMOACETYL BROMIDE - CAMEO Chemicals.
  • CAMEO Chemicals. BROMOACETYL BROMIDE.
  • Benchchem. Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • Sigma-Aldrich.
  • ResearchGate. 2-Bromo-N-(2-chlorophenyl)acetamide.
  • Benchchem.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Benchchem.
  • CAMEO Chemicals. P-TOLUIDINE.

Sources

optimizing reaction conditions (temperature, solvent) for N-alkylation with 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing N-Alkylation of 2-Bromo-N-(4-methylphenyl)acetamide

Welcome to the technical support guide for the N-alkylation of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experimental conditions for optimal yield and purity.

The N-alkylation of amides is a fundamental C-N bond-forming reaction. However, the reduced nucleophilicity of the amide nitrogen compared to an amine necessitates careful optimization of reaction parameters.[1] The reaction with this compound involves the deprotonation of the amide N-H proton by a suitable base, generating an amidate anion. This anion then acts as a nucleophile, displacing the bromide from an alkylating agent in a classical SN2 reaction.[2] Success hinges on a delicate balance between reactant solubility, base strength, temperature control, and solvent choice.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for the N-alkylation of this compound?

The amide proton is only weakly acidic, meaning the amide itself is a poor nucleophile. A base is required to deprotonate the amide, forming a more potent nucleophilic amidate anion.[3] Without a sufficiently strong base, the reaction with an alkyl halide will be exceedingly slow or will not proceed at all. Standard conditions often employ bases like sodium hydride (NaH) or carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3][4]

Q2: How do I select the optimal solvent for my reaction?

Solvent selection is critical and can dramatically influence reaction outcomes.[3] For SN2 reactions like this N-alkylation, polar aprotic solvents are generally preferred. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the amidate anion relatively "bare" and highly reactive.

  • Recommended Solvents: Dimethylformamide (DMF), acetonitrile (ACN), and acetone are common choices.[5][6]

  • Causality: DMF is an excellent choice for dissolving a wide range of organic molecules and inorganic bases, which can be a significant advantage if you are experiencing solubility issues.[5][6] ACN is another effective polar aprotic solvent, though sometimes less effective at dissolving inorganic salts compared to DMF.

  • Avoid Protic Solvents: Protic solvents like ethanol or water should be avoided as they can protonate the highly reactive amidate intermediate, quenching the reaction.

Q3: What is the ideal temperature range, and what are the risks of heating the reaction too high?

Temperature is a double-edged sword. Increasing the temperature can enhance the reaction rate, which is beneficial if the starting materials are not very reactive.[7] However, excessively high temperatures can lead to undesirable side reactions and decomposition.[8][9]

  • Starting Point: Room temperature to 40°C is a good starting point for many N-alkylations.[8]

  • Optimization: If the reaction is sluggish, the temperature can be gradually increased (e.g., to 50-80°C) while monitoring for side product formation via TLC or LC-MS.[7]

  • High-Temperature Risks: High temperatures, especially in solvents like DMF, can cause decomposition of the solvent itself, leading to impurities.[9] Furthermore, elevated temperatures can promote elimination side reactions (E2) if the alkylating agent is susceptible, or lead to decomposition of the starting material or product.

Q4: My reaction is giving a very low yield. What are the most common causes?

Low yield is a frequent issue that can stem from several factors:

  • Insufficient Base Strength/Solubility: The base may not be strong enough to deprotonate the amide effectively, or it may be poorly soluble in the chosen solvent.[5]

  • Poor Reactant Solubility: The this compound itself may have limited solubility in the reaction medium.[6]

  • Low Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides.[7]

  • Inappropriate Temperature: The reaction may simply be too slow at the chosen temperature.[5]

Q5: I'm observing multiple products, particularly a higher molecular weight species. What is happening?

The formation of multiple products often indicates a lack of selectivity. A common side reaction in N-alkylations is over-alkylation, leading to dialkylated products, though this is less common for amides than for amines.[4][10] More likely, side reactions involving the bromoacetyl moiety could occur, or if an amine is used as the nucleophile, it can be alkylated multiple times. Carefully controlling the stoichiometry of the reactants is crucial to minimize these side products.[7]

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving common experimental issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Ineffective Base: The base is not strong enough or is insoluble. 2. Low Temperature: The reaction rate is too slow. 3. Poor Solubility: Starting material is not dissolved. 4. Inactive Alkylating Agent: The halide is not reactive enough.1. Switch to a stronger or more soluble base. Consider switching from K₂CO₃ to the more soluble Cs₂CO₃, or to a stronger base like NaH if necessary.[5][6] 2. Gradually increase the reaction temperature in 10-20°C increments while monitoring by TLC/LC-MS.[7] 3. Change to a better solvent. Switch from acetone or ACN to DMF to improve the solubility of reactants and bases.[5] 4. Add a catalytic amount of potassium iodide (KI). This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[5][6]
Formation of Multiple Products / Low Selectivity 1. Over-alkylation: The product is reacting further with the alkylating agent. 2. Decomposition: High temperatures are causing the breakdown of starting materials or products. 3. Side reactions with solvent: The solvent (e.g., DMF) is reacting under basic/high-temperature conditions.[9]1. Control Stoichiometry: Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). Consider slow addition of the alkylating agent to maintain its low concentration.[7] 2. Lower the reaction temperature. If the reaction proceeds at a lower temperature, even if slower, it may be cleaner.[7] 3. Screen alternative solvents. Test the reaction in ACN or another suitable solvent. Avoid prolonged heating of DMF with a strong base.[9]
Reactants Do Not Dissolve 1. Inappropriate Solvent: The chosen solvent has poor solvating power for the reactants or the base.1. Switch to a more polar aprotic solvent like DMF or DMSO.[6] 2. Consider a phase-transfer catalyst if using a biphasic system or if the base is particularly insoluble.
Reaction Turns Dark / Evidence of Decomposition 1. Excessively High Temperature: The reaction is being heated too strongly. 2. Air/Moisture Sensitivity: Reactants or intermediates may be sensitive to oxidation or hydrolysis.1. Reduce the reaction temperature. Determine the lowest effective temperature for the transformation.[8] 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to minimize degradation.[7]

Illustrative Experimental Protocol

This protocol provides a robust starting point for the N-alkylation of this compound with a generic alkyl bromide.

Materials:

  • This compound (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl bromide (1.1 eq) to the reaction mixture dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.

  • If the reaction is slow after 4-6 hours, gradually heat the mixture to 40-50°C and continue monitoring.

  • Once the starting material is consumed (as judged by TLC/LC-MS), cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for setting up and troubleshooting the N-alkylation reaction.

G cluster_setup Phase 1: Initial Reaction Setup cluster_analysis Phase 2: Outcome Analysis cluster_troubleshoot Phase 3: Troubleshooting Paths cluster_solutions Phase 4: Optimization Steps Setup 1. Setup Reaction: - Substrate (1.0 eq) - Base (Cs2CO3, 1.5 eq) - Solvent (DMF) - Alkyl Halide (1.1 eq) - Temp: 25°C Monitor 2. Monitor by TLC/LC-MS for 4-6 hours Setup->Monitor Outcome 3. Analyze Outcome Monitor->Outcome Complete Reaction Complete (>90% conversion) Outcome->Complete Clean Conversion Incomplete Incomplete Reaction (<90% conversion) Outcome->Incomplete Low Conversion SideProducts Side Products or Decomposition Outcome->SideProducts Complex Mixture Proceed Proceed to Workup & Purification Complete->Proceed IncreaseTemp A. Increase Temp to 50°C B. Monitor for 4-8h Incomplete->IncreaseTemp CheckBase A. Lower Temperature B. Check Stoichiometry C. Re-screen Solvent (e.g., ACN) SideProducts->CheckBase AddKI If still slow: Add cat. KI IncreaseTemp->AddKI

Caption: Troubleshooting workflow for optimizing N-alkylation reactions.

References

  • Chen, L., Chen, H., Yi, W., Smith, T. J., & Li, L. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteomics, 187, 103–111. [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. Retrieved from a publication on new approaches to synthesize pyrimidine derivatives. [Link]

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Li, F., & Ma, D. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(28), 6749-6763. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Cimini, S., D'Acquarica, I., Di Santo, R., Ferlin, M. G., Girelli, G., & Gasparrini, F. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6825. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Park, J. D., & Pincock, R. E. (1966). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of the American Chemical Society, 88(20), 4704-4711. [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon. ACS Green Chemistry Institute. [Link]

  • Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2013). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. Journal of hazardous materials, 260, 806–812. [Link]

  • Vu, V., Wu, Q. Y., & Li, X. F. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental science & technology, 53(3), 1114–1123. [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. [Link]

  • Ju, Y., & Varma, R. S. (2006). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 8(2), 134-136. [Link]

  • ResearchGate. (2019). Predominant N -Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway [Request PDF]. [Link]

  • Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • SIELC Technologies. (2018). Acetamide, N-(2-bromo-4-methylphenyl)-. [Link]

  • Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1883. [Link]

  • ChemRxiv. (2019). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

Sources

challenges in the purification of 2-Bromo-N-(4-methylphenyl)acetamide and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this valuable synthetic intermediate in high purity.

Introduction

This compound is a key building block in organic synthesis, frequently employed in the development of novel pharmaceutical agents and other functional molecules. Its synthesis, typically via the acylation of p-toluidine with a bromoacetyl halide, can yield a crude product containing various impurities. The presence of these impurities can significantly impact the outcome of subsequent reactions, making effective purification a critical step. This guide provides a comprehensive resource to navigate the common challenges encountered during the purification of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 5343-65-7[PubChem][1]
Molecular Formula C₉H₁₀BrNO[PubChem][1]
Molecular Weight 228.09 g/mol [PubChem][1]
Appearance Off-white to pale yellow solidGeneral knowledge
Melting Point ~106.8 °C[Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide][2]
Boiling Point Decomposes upon strong heatingGeneral knowledge
Solubility Soluble in acetone, ethanol, ethyl acetate, and dichloromethane; sparingly soluble in cold alcohols; insoluble in water and hexane.General chemical principles

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the reaction conditions. However, the most commonly encountered impurities include:

  • Unreacted p-toluidine: If the acylation reaction is incomplete, you will have residual starting amine.

  • Di-acylated byproduct (N-(bromoacetyl)-N-(4-methylphenyl)bromoacetamide): This can form if an excess of the bromoacetylating agent is used or under harsh reaction conditions.[3]

  • Hydrolyzed product (2-Hydroxy-N-(4-methylphenyl)acetamide): The presence of water in the reaction mixture or during workup can lead to the hydrolysis of the bromoacetyl group.[3]

  • Over-brominated species: Although less common with bromoacetyl halides, harsh conditions could potentially lead to bromination on the aromatic ring of p-toluidine.[3]

  • Residual solvents: Solvents used in the reaction or workup may be present in the crude product.

Q2: My purified product is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Discoloration is often due to the oxidation of residual p-toluidine or the presence of other chromophoric impurities.[4] To address this, ensure you are using high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). For purification, recrystallization is often effective at removing colored impurities. If discoloration persists, a charcoal treatment during recrystallization or column chromatography may be necessary.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5] This is a common issue when the boiling point of the solvent is close to or higher than the melting point of the solute. To resolve this, you can try the following:

  • Add more solvent: This will lower the saturation point of the solution.

  • Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Use a different solvent or a solvent system: A solvent with a lower boiling point or a mixture of a "good" solvent and a "bad" solvent can be effective. For this compound, an ethanol/water or ethyl acetate/hexane system could be explored.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystallization.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: Like many α-haloacetamides, this compound can be sensitive to light, moisture, and heat. It is susceptible to hydrolysis, which will convert the bromo group to a hydroxyl group. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place, preferably in a refrigerator and under an inert atmosphere.

Troubleshooting Guide

Low Yield After Purification
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. Consider optimizing reaction time and temperature.[3]
Product Loss During Workup Minimize transfer steps. During aqueous washes, ensure the pH is not too basic, as this can promote hydrolysis.
Improper Recrystallization Solvent Select a solvent where the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.[3]
Premature Crystallization During Hot Filtration Pre-heat the funnel and receiving flask before filtering the hot solution to prevent the product from crystallizing on the filter paper.[5]
Multiple Spots on TLC After Purification
Possible Cause Suggested Solution
Ineffective Recrystallization The chosen solvent may not be effectively separating the impurities. Perform small-scale solvent screening to find a more suitable solvent or solvent pair. Consider a second recrystallization.
Co-crystallization of Impurities If an impurity has very similar solubility properties to the product, it may co-crystallize. In this case, column chromatography is the recommended purification method.
Product Degradation Avoid excessive heat and prolonged heating during recrystallization, as this can cause decomposition. Ensure workup conditions are not too harsh (e.g., strong bases).[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying this compound, particularly for removing unreacted starting materials and some colored impurities. Ethanol is a commonly used solvent for compounds of this type.[3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the charcoal or insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is a more powerful technique for separating impurities with similar polarities to the desired product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the predetermined hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions in test tubes and monitor the progress of the separation by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Minor Impurities Column Column Chromatography Crude->Column Complex Mixture Analysis Purity Check (TLC, m.p.) Recrystallization->Analysis Pure Pure Product Column->Pure Analysis->Pure Meets Specs Impure Product Still Impure Analysis->Impure Fails Specs Impure->Column

Caption: A simplified decision workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue LowYield Low Yield? Start->LowYield OilingOut Oiling Out? Start->OilingOut Impure Still Impure (TLC)? Start->Impure LowYield->OilingOut No Solve_Yield Check for: - Incomplete reaction - Excess solvent - Premature crystallization LowYield->Solve_Yield Yes OilingOut->Impure No Solve_Oiling Try: - Slower cooling - More solvent - Different solvent system - Seeding OilingOut->Solve_Oiling Yes Solve_Impure Consider: - Second recrystallization - Column chromatography Impure->Solve_Impure Yes End Problem Solved Impure->End No Solve_Yield->End Solve_Oiling->End Solve_Impure->End

Caption: A troubleshooting decision tree for common issues in the purification process.

References

  • Organic Syntheses. Acetamide, N-bromo-. Available from: [Link]

  • University of Colorado Boulder. Column Chromatography. Available from: [Link]

  • askIITians. How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. (2014-02-03). Available from: [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane. Available from: [Link]

  • ResearchGate. Kinetics of Bromination of p-Toluidine. Available from: [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents and Polarity. Available from: [Link]

  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Available from: [Link]

  • Filo. Synthesis of p-bromotoluene to p-toluidine. (2025-06-02). Available from: [Link]

  • PubChem. 2-Bromo-N-phenylacetamide. Available from: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. (2023-08-29). Available from: [Link]

  • Semantic Scholar. Free-radical bromination of p-toluic acid. An experiment in organic chemistry. (1971-07-01). Available from: [Link]

  • YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. (2020-12-31). Available from: [Link]

  • PubMed. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Available from: [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available from: [Link]

  • ResearchGate. Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2-bromo-4-methylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available from: [Link]

  • Ark Pharm, Inc. N-(2-Bromo-4-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1).. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Available from: [Link]

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Technical Support Center: Strategic Control of Di-substitution in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and critical challenge in organic synthesis: preventing the formation of di-substituted by-products. Achieving high chemoselectivity for mono-substitution is paramount for maximizing yield, simplifying purification, and ensuring the economic viability of a synthetic route.[1][2][3] This resource offers a structured, question-and-answer-based approach to troubleshoot and optimize your reactions for the desired mono-substituted product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of di-substituted product. What are the primary factors I should investigate?

The formation of di-substituted by-products is a classic problem of controlling reactivity. The primary factors to scrutinize are:

  • Substrate Reactivity: The inherent electronic properties of your starting material are the most critical factor.[4] Aromatic rings with strongly activating substituents are highly susceptible to multiple substitutions.[5][6]

  • Reaction Conditions: Temperature, reaction time, and solvent can all influence the selectivity of a reaction.[1][5] Harsher conditions often lead to over-reaction.

  • Stoichiometry of Reagents: The molar ratio of your electrophile or nucleophile to the substrate is a key control lever.

  • Catalyst Choice and Loading: The type and concentration of the catalyst can dramatically alter the reaction pathway and selectivity.[1][7]

A systematic evaluation of each of these components is the most effective troubleshooting strategy.

Q2: How do the electronic properties of my substrate lead to di-substitution, and how can I mitigate this?

The Causality:

In electrophilic aromatic substitution (EAS), the initial substitution introduces a new group onto the ring, which in turn influences the ring's reactivity towards a second substitution.[8][9]

  • Activating Groups: Substituents like hydroxyl (-OH), alkoxy (-OR), and amine (-NH2) groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than the original starting material.[5][6] This increased reactivity makes the mono-substituted product highly susceptible to a second substitution.

  • Deactivating Groups: Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and carbonyls (-COR) deactivate the ring, making the mono-substituted product less reactive than the starting material and thus disfavoring di-substitution.[9][10]

Mitigation Strategies:

  • Protecting Groups: This is one of the most powerful strategies. By temporarily converting a highly activating group into a less activating or even a deactivating group, you can control the reactivity of the ring.[11][12][13] For example, an amine can be protected as an amide.[12][14]

  • "Reactivity Tuning" or "Polarity Reversal": This involves strategically transforming functional groups to alter their directing effects.[15] For instance, a Friedel-Crafts acylation (installing a deactivating acyl group) followed by reduction to an alkyl group can achieve a substitution pattern that direct alkylation would not.[15]

Q3: Can I control selectivity by simply adjusting the reaction conditions?

Yes, optimizing reaction conditions is a crucial and often straightforward approach to favor mono-substitution.

Key Parameters to Adjust:

ParameterRecommendation for Mono-substitutionRationale
Temperature Lower the reaction temperature.[5]Reduces the overall reaction rate, providing a larger kinetic window to stop the reaction after the first substitution. Higher temperatures provide the activation energy needed for the less reactive mono-substituted product (in the case of deactivating groups) or simply accelerate the second substitution on activated rings.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times, especially with excess reagent, will invariably lead to the formation of di-substituted products if the mono-substituted intermediate is still reactive.
Reagent Stoichiometry Use a stoichiometric amount (or even a slight sub-stoichiometric amount) of the substituting reagent.Limiting the amount of the incoming electrophile or nucleophile ensures that once the starting material is consumed, there is little to no reagent left to react with the mono-substituted product.
Solvent The choice of solvent can influence the reactivity of the reagents and intermediates.[1]For example, in some cases, a more viscous or less polar solvent can slow down the reaction rate, aiding in selectivity.
Q4: When should I consider using a protecting group strategy?

A protecting group strategy is advisable when:

  • Your substrate contains a highly activating group (e.g., -OH, -NH2) that makes di-substitution difficult to control through reaction conditions alone.[11][12]

  • You need to achieve a specific substitution pattern that is electronically disfavored by the directing effects of the existing substituents.[15]

  • The functional group you wish to preserve is incompatible with the reagents or conditions required for the substitution reaction.[13][14]

The ideal protecting group should be easy to install and remove in high yield and stable to the conditions of the desired substitution reaction.[11][12]

Experimental Protocols & Methodologies

Protocol 1: Selective Mono-bromination of Phenol using a Protecting Group

This protocol demonstrates how to achieve selective mono-bromination of phenol, a highly activated ring prone to tri-bromination, by using an acetyl protecting group.

Step 1: Protection of the Hydroxyl Group

  • Dissolve Phenol: In a round-bottom flask, dissolve 1.0 equivalent of phenol in dichloromethane (DCM).

  • Add Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine.

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Acetyl Chloride: Slowly add 1.1 equivalents of acetyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting phenol.

  • Work-up: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield phenyl acetate.

Step 2: Electrophilic Aromatic Bromination

  • Dissolve Phenyl Acetate: Dissolve the phenyl acetate from Step 1 in a suitable solvent like glacial acetic acid.

  • Add Bromine: Slowly add 1.0 equivalent of bromine (Br2) dissolved in acetic acid at room temperature. The acetyl group is less activating than the hydroxyl group, allowing for controlled mono-bromination.

  • Monitor: Stir the reaction at room temperature and monitor by TLC. The primary product will be the para-bromo-phenyl acetate due to the steric hindrance of the acetyl group at the ortho positions.

  • Isolate: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent. Wash, dry, and concentrate to obtain the mono-brominated product.

Step 3: Deprotection

  • Hydrolysis: Dissolve the purified para-bromo-phenyl acetate in a mixture of methanol and water.

  • Add Base: Add a catalytic amount of a base like sodium hydroxide or potassium carbonate.

  • Stir: Stir at room temperature until the ester is fully hydrolyzed back to the phenol (monitor by TLC).

  • Neutralize and Extract: Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the final product, 4-bromophenol.

Workflow for Troubleshooting Di-substitution

The following diagram illustrates a logical workflow for addressing issues with di-substitution.

troubleshooting_workflow start Problem: Excessive Di-substitution check_conditions Step 1: Analyze Reaction Conditions start->check_conditions adjust_temp Lower Temperature? check_conditions->adjust_temp Yes adjust_time Shorten Reaction Time? adjust_temp->adjust_time Still issues? adjust_stoich Reduce Reagent Stoichiometry (to ~1.0 eq)? adjust_time->adjust_stoich Still issues? analyze_substrate Step 2: Evaluate Substrate Reactivity adjust_stoich->analyze_substrate Still issues? is_activating Is the primary substituent strongly activating? analyze_substrate->is_activating implement_pg Step 3: Implement Protecting Group Strategy is_activating->implement_pg Yes success Success: Mono-substituted Product Obtained is_activating->success No, re-evaluate other factors select_pg Select & Synthesize Protected Substrate implement_pg->select_pg run_reaction_pg Perform Substitution on Protected Substrate select_pg->run_reaction_pg deprotect Deprotect to Yield Mono-substituted Product run_reaction_pg->deprotect deprotect->success

Caption: A decision-making workflow for troubleshooting and preventing the formation of di-substituted by-products.

Advanced Strategies & Mechanistic Insights

Controlling Regioselectivity and Di-substitution in Nucleophilic Aromatic Substitution (SNAr)

While often associated with EAS, controlling multiple substitutions is also critical in Nucleophilic Aromatic Substitution (SNAr).

Q5: In an SNAr reaction with multiple leaving groups, how can I favor mono-substitution?

Selectivity in SNAr is dictated by the position of electron-withdrawing groups (EWGs) relative to the leaving groups.[10][16][17]

  • Activation is Key: An EWG (like -NO2) must be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[10][17]

  • Positional Inactivity: A leaving group that is meta to all strong EWGs on the ring will be significantly less reactive.[16]

Strategy: You can exploit this electronic requirement to achieve selective mono-substitution. If your substrate has two leaving groups, one para to an EWG and one meta, the nucleophile will preferentially displace the para leaving group under controlled conditions.

Mechanism: Why EWG Position Dictates SNAr Reactivity

The diagram below illustrates the stabilization of the Meisenheimer intermediate in the para vs. meta case.

sn_ar_mechanism cluster_para Para-Substitution (Favored) cluster_meta Meta-Substitution (Disfavored) p_start Starting Material 4-chloro-nitrobenzene p_intermediate Meisenheimer Intermediate Negative charge delocalized onto NO2 group p_start->p_intermediate + Nu⁻ p_product Product 4-alkoxy-nitrobenzene p_intermediate->p_product - Cl⁻ m_start Starting Material 3-chloro-nitrobenzene m_intermediate Meisenheimer Intermediate Negative charge is NOT delocalized onto NO2 group m_start->m_intermediate + Nu⁻ m_product Product 3-alkoxy-nitrobenzene m_intermediate->m_product - Cl⁻

Caption: Stabilization of the Meisenheimer intermediate in SNAr reactions.

This guide provides a foundational framework for diagnosing and solving problems related to di-substitution. Successful organic synthesis relies on a deep understanding of reaction mechanisms and the ability to systematically manipulate variables to control reaction outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Chaudhary, H. R., et al. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. Journal of the Indian Chemical Society.
  • StudySmarter. (2023). Chemoselectivity: Reaction & Reduction - Chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Protecting group.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • (n.d.). Alcohol Protecting Groups. Retrieved from University of Windsor Chemistry and Biochemistry.
  • Benchchem. (n.d.). troubleshooting low yield in electrophilic aromatic substitution.
  • Chemistry Stack Exchange. (2015). How do we know whether we will get a mono substituted or tri-substituted product during electrophilic aromatic substitution?.
  • Wikipedia. (n.d.). Chemoselectivity.
  • Science Trove. (n.d.). Selectivity in Organic Chemistry—Chemoselectivity.
  • (n.d.). Chemoselectivity and Regioselectivity.pdf.
  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.
  • Chemistry LibreTexts. (2020). 5.11: Reactivity and Selectivity.
  • OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes.
  • Chemistry LibreTexts. (2021). 22.6: Orientation in Disubstituted Benzenes.
  • Reddit. (2018). What are the conditions for substitution reactions?.
  • Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction.
  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.
  • Dr. Norris. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups.
  • National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
  • National Institutes of Health. (n.d.). Avoiding Regrettable Substitutions: Green Toxicology for Sustainable Chemistry.
  • ACS Publications. (2021). Avoiding Regrettable Substitutions: Green Toxicology for Sustainable Chemistry.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.
  • Catalysis Eprints database. (1999). SYNTHETIC STRATEGIES IN CHEMISTRY.
  • University of Guelph. (2022). Chemistry Innovations to Reduce Byproduct Waste.
  • ACS Publications. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
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dealing with discoloration of 2-Bromo-N-(4-methylphenyl)acetamide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Bromo-N-(4-methylphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, particularly product discoloration, encountered during synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Troubleshooting Guide: Diagnosing and Resolving Discoloration

Discoloration is a common indicator of impurities or product degradation. This section provides a systematic approach to identifying the root cause and implementing corrective measures.

Q1: My final product has a distinct yellow or brown hue. What is the likely cause and how can I purify it?

A1: Root Cause Analysis

A yellow to brown discoloration in your this compound product is typically symptomatic of several potential issues:

  • Oxidation of Starting Material: The starting material, p-toluidine (or its acylated derivative, N-(4-methylphenyl)acetamide), contains an aniline-like structure which is susceptible to oxidation.[1] Trace impurities or exposure to air during the reaction can lead to the formation of colored, oxidized polymeric byproducts.

  • Presence of Free Bromine: If the brominating agent (e.g., Br₂) is not fully consumed or quenched during the workup, residual bromine can impart a yellow-brown color to the product.

  • Over-Bromination: Uncontrolled reaction conditions can lead to the formation of di-brominated species or other related impurities, which may be colored.[1]

  • Thermal Degradation: Applying excessive heat or prolonged reaction times can cause the product to decompose, generating colored degradation products.[1]

Workflow for Troubleshooting Discoloration

The following diagram outlines a logical workflow for diagnosing and resolving product discoloration issues.

G cluster_0 Diagnosis cluster_1 Purification Path Discolored_Product Discolored Product (Yellow/Brown) Check_Reactants 1. Review Reactant Purity & Reaction Conditions Discolored_Product->Check_Reactants TLC_Analysis 2. Perform TLC Analysis Check_Reactants->TLC_Analysis Multiple_Spots Multiple Spots on TLC? (Impurities Detected) TLC_Analysis->Multiple_Spots Evaluate Column_Chromatography 3b. Column Chromatography Multiple_Spots->Column_Chromatography Yes Single_Spot Single Spot with Tailing or Off-Color? Recrystallization 3a. Recrystallization Single_Spot->Recrystallization Yes Activated_Carbon 3c. Activated Carbon Treatment (during Recrystallization) Recrystallization->Activated_Carbon Color Persists? Pure_Product Pure, Colorless Product Recrystallization->Pure_Product Success Column_Chromatography->Pure_Product Activated_Carbon->Pure_Product Multiple_spots Multiple_spots Multiple_spots->Single_Spot No

Caption: A workflow for troubleshooting product discoloration.

A2: Purification Protocols

Based on the nature of the discoloration, one or more of the following purification protocols can be employed.

Protocol 1: Recrystallization

Recrystallization is a highly effective method for removing small amounts of impurities and improving the product's color and crystalline form.[1][2]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are common choices for similar compounds.[1]

  • Dissolution: Place the crude, discolored product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is still colored, remove it from the heat and add a small amount (typically 1-2% by weight) of activated carbon. Swirl the flask and gently reheat for 5-10 minutes. The carbon will adsorb colored impurities.

  • Hot Filtration: If activated carbon was used, perform a hot gravity filtration using fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize product precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the purified product under vacuum to remove residual solvent.[1]

Solvent System Suitability Notes
Ethanol Generally effective for compounds of this class. Good solubility when hot, poor when cold.
Ethanol/Water Useful if the product is too soluble in pure ethanol. Add water dropwise to the hot ethanol solution until turbidity appears, then add a drop of ethanol to redissolve.
Isopropanol An alternative to ethanol with similar properties.
Protocol 2: Column Chromatography

If recrystallization fails to yield a pure product, particularly when multiple byproducts are present (as seen on TLC), column chromatography is the preferred method.[1][2]

Step-by-Step Methodology:

  • Stationary Phase: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, is typically effective. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of ~0.3 for the desired product).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q2: What are the primary sources of impurities in this synthesis, and how can they be minimized?

A2: The main impurities arise from starting materials and side reactions.[1]

  • Unreacted Starting Materials: Incomplete reaction can leave residual N-(4-methylphenyl)acetamide.

    • Mitigation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Ensure the reaction goes to completion before workup.[1]

  • Di-brominated Byproducts: The aromatic ring can be activated towards a second bromination.

    • Mitigation: Carefully control the stoichiometry of the brominating agent.[1] Adding the brominating agent slowly and at a controlled temperature (e.g., 0-5 °C) can improve selectivity.

  • Hydrolysis: The acetamide linkage can be susceptible to hydrolysis if exposed to strong acids or bases, especially at elevated temperatures.

    • Mitigation: Use mild conditions during the workup. Neutralize the reaction mixture carefully, for instance with a saturated sodium bicarbonate solution.[1]

The diagram below illustrates the main reaction and potential side reactions.

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions & Impurities Start N-(4-methylphenyl)acetamide Reactant + Bromoacetyl Bromide Start->Reactant Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product This compound Reactant->Product OverBromination Over-Bromination (Di-bromo byproduct) Product->OverBromination Excess Bromine Hydrolysis Hydrolysis (p-Toluidine) Product->Hydrolysis Harsh Workup

Caption: Synthesis pathway and potential byproducts.

Q3: What are the best practices for storing this compound to prevent degradation and discoloration over time?

A3: This compound can be sensitive to air, moisture, and light.[3] Proper storage is critical to maintain its purity and stability.

  • Container: Store in a tightly sealed, opaque container to protect from light and moisture.[4] Amber glass vials are ideal.

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.[4][5]

  • Temperature: Store in a cool, dry, and well-ventilated area.[4] Refrigeration at 2-8°C is advisable for long-term stability.[4][5]

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong acids to prevent chemical degradation.[4]

Q4: My product oiled out or failed to crystallize after the workup. What should I do?

A4: The failure to crystallize is often due to the presence of impurities or residual solvent that depress the melting point.[1]

  • Initial Steps: First, ensure all volatile solvents have been thoroughly removed by drying the product under high vacuum for an extended period.[1]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of a previously successful batch can also initiate crystallization.

  • Purification: If the oil persists, it indicates significant impurities. The best course of action is to purify the material using column chromatography as described in Protocol 2.[1] This will separate the desired product from the impurities that are inhibiting crystallization.

References

  • Benchchem. Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • Fisher Scientific.
  • Benchchem. Stability and storage conditions for 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • Organic Syntheses. Acetamide, N-bromo-.
  • Benchchem. Crystal Structure of 2-bromo-N-(phenyl)
  • PubChem. This compound.
  • Royal Society of Chemistry.
  • Google Patents. CN101550090B - Method for synthesizing bromoacetamide.
  • Sigma-Aldrich. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
  • Thermo Fisher Scientific.

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stability and storage recommendations for 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Bromo-N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this reagent, maximizing its efficacy and longevity in your experiments. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the integrity of this compound, it is best stored in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air.[1]

Q2: Is this compound sensitive to light?

A2: Yes, compounds of this class can be light-sensitive.[4][5] To prevent photochemical degradation, it is crucial to store this compound in an opaque or amber-colored container.[4] If the original packaging is not light-proof, storing it in a dark cabinet or wrapping the container in aluminum foil is an effective alternative.

Q3: What is the expected shelf-life of this compound?

A3: While a specific shelf-life is often not determined, proper storage under the recommended conditions (cool, dry, dark, and sealed) will ensure its stability for an extended period. It is good laboratory practice to monitor for any changes in physical appearance, such as discoloration or clumping, which may indicate degradation.

Q4: What are the known incompatibilities for this compound?

A4: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[6] The α-bromoacetamide functional group is susceptible to nucleophilic attack, so it should not be stored in proximity to reactive nucleophiles.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for α-bromoacetamides like this compound include hydrolysis and photodecomposition. Hydrolysis of the amide or the carbon-bromine bond can occur in the presence of moisture, especially when catalyzed by acids or bases. Exposure to light, particularly UV radiation, can also lead to the formation of radical species and subsequent decomposition.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration (Yellowing or Browning) Oxidation or exposure to light.Ensure storage in a dark, oxygen-free environment. Consider purging the container with an inert gas like argon or nitrogen before sealing for long-term storage.
Clumping or Caking of the Solid Moisture absorption.Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.
Reduced Reactivity or Poor Yields in Experiments Degradation of the compound.Perform a quality control check, such as melting point determination, to assess purity. If the melting point is significantly lower or the range is broad, the compound may be degraded. Consider purification by recrystallization if a high-purity standard is not available for comparison.
Inconsistent Experimental Results Inhomogeneous sample due to improper storage or handling.Ensure the entire sample is brought to room temperature before use if stored refrigerated to prevent condensation. Mix the sample gently but thoroughly before weighing.

Experimental Protocol: Quality Control via Melting Point Determination

A simple and effective way to assess the purity of your this compound is by measuring its melting point. A pure compound will have a sharp melting point range, close to the literature value. Impurities will typically depress and broaden the melting point range.

Materials:

  • Capillary tubes

  • Melting point apparatus

  • A small sample of this compound

  • Spatula

  • Mortar and pestle (optional, for finely grinding the sample)

Procedure:

  • Ensure the sample is completely dry. If necessary, dry a small amount under vacuum.

  • If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-15°C per minute initially.

  • As the temperature approaches the expected melting point (literature values can be around 118-121°C), reduce the heating rate to 1-2°C per minute to ensure accurate determination.[7]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

  • Compare the observed melting point range with the literature value for a pure sample. A broad range (more than 2°C) or a significantly depressed melting point suggests the presence of impurities.

Troubleshooting Flowchart

TroubleshootingFlowchart Troubleshooting this compound Issues start Problem Observed (e.g., discoloration, low yield) check_storage Review Storage Conditions: - Temperature (cool?) - Light exposure (dark?) - Container sealed? start->check_storage improper_storage Correct Storage: - Store at 2-8°C - Protect from light - Use tightly sealed container check_storage->improper_storage No check_appearance Examine Physical Appearance: - Discolored? - Clumped? check_storage->check_appearance Yes improper_storage->check_appearance discolored Potential Oxidation/Degradation check_appearance->discolored Discolored clumped Potential Moisture Absorption check_appearance->clumped Clumped perform_qc Perform Quality Control: - Melting Point Analysis check_appearance->perform_qc Appears Normal discolored->perform_qc clumped->perform_qc mp_sharp Melting Point is Sharp and Close to Literature Value perform_qc->mp_sharp mp_broad Melting Point is Broad or Depressed perform_qc->mp_broad compound_ok Compound is Likely Pure. Investigate other experimental parameters. mp_sharp->compound_ok purify Purify by Recrystallization or Procure New Stock mp_broad->purify

Caption: A flowchart for troubleshooting common issues with this compound.

References

  • Chemsrc. Acetamide,N-(2-bromo-4-methylphenyl)-. [Link]

  • Capot Chemical Co.,Ltd. MSDS of 2-Bromo-N-(4-chlorophenyl)acetamide. [Link]

  • Organic Syntheses. Acetamide, N-bromo-. [Link]

Sources

Technical Support Center: Safe Handling and Experimental Guidance for 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 2-Bromo-N-(4-methylphenyl)acetamide (CAS No. 614-83-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical and safety information, ensuring both the integrity of your experiments and the safety of laboratory personnel. Here, we move beyond mere procedural lists to explain the causality behind our recommendations, grounded in established safety protocols and chemical reactivity principles.

Chemical Profile and Hazard Summary

This compound is a solid crystalline compound often used as a building block in organic synthesis.[1] Understanding its fundamental properties is the first step toward safe and effective handling.

PropertyValueSource
CAS Number 614-83-5[1][2][3][4]
Molecular Formula C₉H₁₀BrNO[1][2]
Molecular Weight 228.09 g/mol [2]
Appearance White solid crystalline[1]
Melting Point 118-121 °C[4]
Solubility Insoluble in water[1][3]
Key Hazard Light sensitive[1][3]
Incompatibilities Strong oxidizing agents[3]

While this compound is not classified as hazardous under the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200), it is crucial to handle it with the care afforded to all laboratory chemicals, as thermal decomposition can release irritating gases and vapors.[1][3]

Core Safety & Handling Protocols

Adherence to proper handling procedures is non-negotiable. The following protocols are designed as a self-validating system to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against direct chemical exposure.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3] This is mandatory to prevent contact with the eyes by airborne dust particles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[1]

  • Body Protection: A standard laboratory coat or long-sleeved clothing is required to protect the skin.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is unavoidable, a particle filter respirator should be used.[3]

Storage and Handling Workflow

The primary vulnerability of this compound is its sensitivity to light, which can lead to degradation and compromise experimental results.[1][3]

cluster_storage Storage Protocol cluster_handling Handling Workflow cluster_cleanup Post-Experiment storage Receive & Log (CAS: 614-83-5) store_away Store in a Tightly Closed, Opaque Container storage->store_away protect Place in a Cool, Dry Area AWAY from Light & Oxidizers store_away->protect ppe Don PPE (Goggles, Gloves, Lab Coat) protect->ppe Begin Experiment weigh Weigh in Ventilated Area (Minimize Dust) ppe->weigh dissolve Dissolve/Use in Reaction (Inert Atmosphere if Needed) weigh->dissolve quench Quench Reaction (If Applicable) dissolve->quench dispose Dispose of Waste (Follow Regulations) quench->dispose clean Clean Glassware & Decontaminate Surfaces dispose->clean

Caption: Workflow for storing and handling this compound.

Troubleshooting Guide for Synthesis

While specific issues can be reaction-dependent, many challenges in syntheses using bromoacetamides are recurrent. This guide addresses common problems you might encounter.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete Reaction: Insufficient reaction time, incorrect temperature, or impure starting materials.[5][6]Action: Monitor the reaction closely using Thin Layer Chromatography (TLC). Ensure the purity of your starting amine and acylating agent. Consider extending the reaction time or moderately increasing the temperature.[5][6]
Product Loss During Workup: The product may be lost during extraction or washing steps if procedures are not optimized.[5][6]Action: Ensure the pH is optimized during aqueous extractions to prevent your product from partitioning into the wrong layer. Minimize transfer steps to reduce mechanical losses.[5]
Product Discoloration (Yellow/Brown Hue) Starting Material Impurity/Oxidation: The aniline-based starting material may be oxidized or contain colored impurities.[5]Action: Use high-purity starting materials. If necessary, purify the amine starting material before the reaction (e.g., by recrystallization). Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent oxidation.[5]
Multiple Spots on TLC (After Reaction) Formation of Byproducts: Over-acylation, over-bromination, or side reactions with functional groups on the starting material.[5]Action: Control the stoichiometry of your reagents carefully. Add the bromoacetylating agent slowly and at a controlled temperature (e.g., 0-5 °C) to improve selectivity.[5]
Product Degradation: The product may be sensitive to harsh workup conditions (e.g., strong acid/base) or excessive heat.[5]Action: Employ a milder workup procedure. Avoid prolonged exposure to high temperatures during both the reaction and purification steps.
Product Fails to Crystallize (Oily Product) Presence of Impurities: Residual solvent or reaction byproducts can inhibit crystallization.[5]Action: Dry the product thoroughly under a high vacuum. Attempt to purify a small portion via column chromatography to isolate the pure compound, which can then be used as a seed crystal.[5]
Inappropriate Recrystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization.[5]Action: Experiment with different solvent systems. For similar compounds, ethanol or mixtures of ethanol and water are often effective.[5] Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent) until turbidity appears, then cool.

Frequently Asked Questions (FAQs)

Q1: What are the first aid procedures in case of accidental exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3]

  • Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If symptoms develop, seek medical attention.[1][3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[1]

Q2: How should I dispose of waste containing this chemical? Waste disposal methods must be in accordance with local, regional, and national regulations.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] Do not release into the environment.[3] Contact a licensed professional waste disposal service.[7]

Q3: My compound has been stored for a while and appears discolored. Is it still usable? Discoloration may indicate degradation, likely due to its light sensitivity.[1][3] It is highly recommended to test the purity of the material (e.g., by measuring its melting point or running a TLC) before use. If impurities are detected, purification by recrystallization may be necessary. For critical applications, using a fresh, unopened batch is the safest option.

Q4: What happens if the compound is exposed to light? Exposure to light can cause the compound to degrade.[1][3] This can lead to the formation of impurities that may interfere with your reaction, lower your yield, and complicate purification. Always store it in light-protecting containers.[1][3]

Q5: Can I use this compound with strong bases? Caution is advised. While not explicitly listed as incompatible in all SDS, the bromo-acetyl moiety is susceptible to nucleophilic substitution and elimination reactions, which can be promoted by strong bases. This could lead to the formation of unwanted byproducts. The suitability would depend on the specific reaction conditions and the nature of the base.

References

  • Chemsrc. (2025, August 23). Acetamide,N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

Sources

Technical Support Center: Work-Up Procedures for the Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the critical step of purifying reaction mixtures. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently and efficiently isolate your desired compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Liquid-Liquid Extraction

Q1: I've formed a persistent emulsion between my aqueous and organic layers that won't separate. What should I do?

A1: Emulsions are common, especially when chlorinated solvents or strongly basic aqueous solutions are used.[1] They form when the interfacial tension between the two immiscible phases is too low.[2] Here’s a systematic approach to breaking them:

  • Be Patient: Allow the separatory funnel to stand undisturbed for some time.[1] Gravity alone can sometimes resolve the emulsion.

  • Increase the Ionic Strength: Add a saturated solution of sodium chloride (brine).[1][3] This increases the polarity of the aqueous layer, forcing the separation of the two phases.[3] Solid sodium chloride can also be added directly to the emulsion.[4]

  • Gentle Agitation: Gently swirl the separatory funnel instead of shaking it vigorously. This maintains surface area contact for extraction while minimizing the agitation that causes emulsions.[3]

  • Change the Solvent Volume: Diluting the organic layer significantly (5-10x) can sometimes break an emulsion.[4]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help break up the droplets and facilitate separation.[3][4]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[3]

Q2: My product seems to be partially soluble in the aqueous layer, leading to low recovery. How can I improve this?

A2: This is a common issue for relatively polar organic compounds. The partitioning of your compound between the organic and aqueous layers is governed by its distribution coefficient. To favor the organic layer, you can employ the "salting out" technique. By adding a high concentration of a salt like sodium chloride or potassium carbonate to the aqueous phase, you increase its ionic strength.[5] This makes the aqueous layer even more polar, decreasing the solubility of your less polar organic compound and driving it into the organic phase.[6]

Flash Column Chromatography

Q3: My product and a starting material are co-eluting or have very poor separation on the column. How can I improve the resolution?

A3: Poor separation in flash chromatography is typically due to an inappropriate solvent system or improper column packing. Here’s how to troubleshoot:

  • Optimize the Solvent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a difference in Rf values of at least 0.2 between your product and the starting material.[7]

  • Adjust Solvent Polarity: If the spots are too close, you need to adjust the polarity of your eluent. A good starting point for "normal" compounds is 10-50% ethyl acetate in hexane.[8] For more polar compounds, consider using a more polar solvent system like methanol/dichloromethane.[8]

  • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different solvent system with different selectivities. For example, if you are using ethyl acetate/hexane, switch to dichloromethane/methanol.[7]

  • Run a Gradient Elution: Start with a less polar solvent system where your compound has an Rf of about 0.2 or less. Gradually increase the percentage of the more polar solvent as you run the column. This can help to separate compounds with close Rf values.

  • Check Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation.[7]

Q4: My compound won't elute from the silica gel column, even with a highly polar solvent system.

A4: This indicates that your compound is very strongly adsorbed to the stationary phase. Here are several potential causes and solutions:

  • Compound Decomposition: Your compound may be decomposing on the acidic silica gel.[9] To test for this, spot your compound on a TLC plate and let it sit for a while before eluting to see if it remains as a single spot. If it decomposes, you can either use a different stationary phase (like alumina) or deactivate the silica gel by flushing it with a solvent system containing 1-3% triethylamine.

  • Insufficiently Polar Eluent: For very polar compounds, you may need a more aggressive solvent system. A common choice for highly polar compounds is a mixture of dichloromethane and methanol, sometimes with a small amount of ammonia for basic compounds.[8]

  • Reverse-Phase Chromatography: If your compound is very polar, it might be better suited for reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9][10]

Recrystallization

Q5: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. Here are some solutions:

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[12]

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to dissolve it, then allow it to cool slowly again.[12]

  • Change the Solvent System: You may need to use a different solvent with a lower boiling point or use a mixed solvent system.[13] In a mixed-solvent recrystallization, you dissolve the compound in a "good" solvent in which it is highly soluble and then add a "poor" solvent in which it is less soluble until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.[13]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[11]

  • Seed the Solution: Add a small crystal of the pure compound to the cooled solution to induce crystallization.[11]

Q6: I'm not getting any crystal formation, even after the solution has cooled completely.

A6: A supersaturated solution that fails to crystallize can be frustrating. Here are some techniques to induce crystallization:

  • Induce Nucleation: As mentioned above, scratching the inside of the flask with a glass rod or adding a seed crystal can provide the necessary nucleation sites for crystal growth to begin.[11]

  • Reduce the Temperature Further: Place the flask in an ice-salt bath or a dry ice/acetone bath to achieve lower temperatures, which may be necessary to induce crystallization.[11]

  • Reduce the Solvent Volume: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right work-up technique to remove unreacted starting materials?

A1: The choice of purification technique depends on the physical and chemical properties of your desired product and the unreacted starting material(s).[7] Here's a general decision-making framework:

  • Different Solubility Profiles (Solid Product): If your solid product and starting material have different solubilities in a particular solvent, recrystallization is often the best initial choice.[7]

  • Significant Difference in Boiling Points (Liquid Product): For liquid products with a boiling point difference of more than 70-100 °C from the starting material, distillation is a suitable method.[7]

  • Different Polarities: When your product and starting material have different polarities, column chromatography is a versatile and effective option.[7]

  • Acidic or Basic Properties: If the starting material is an acid or a base, an acid-base extraction can selectively remove it into an aqueous layer.[7]

Q2: How can I monitor the progress of my reaction to know when it's time for the work-up?

A2: Monitoring your reaction is crucial to avoid premature or delayed work-up. The most common techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). By taking small aliquots from your reaction mixture over time and analyzing them, you can observe the disappearance of the starting material spot/peak and the appearance of the product spot/peak. The reaction is generally considered complete when the starting material is no longer visible by the chosen analytical method. For some reactions, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the conversion of starting material to product.

Q3: What's the best way to remove a highly polar starting material from a non-polar product?

A3: A simple and effective method is liquid-liquid extraction.[7] You can wash the organic solution containing your non-polar product with water or brine. The highly polar starting material will preferentially dissolve in the aqueous layer, which can then be separated.[7] Alternatively, you can pass the crude mixture through a short plug of silica gel. The polar starting material will be retained by the silica, allowing your non-polar product to pass through with the eluting solvent.[7]

Detailed Protocols

Protocol 1: Acid-Base Extraction to Remove an Acidic Starting Material

This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[7]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[7]

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[7] The acidic starting material will be deprotonated to form a water-soluble salt.

  • Separation: Gently shake the funnel, venting frequently to release any pressure buildup (from CO₂ evolution if a carbonate base is used). Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal of the acidic starting material.

  • Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: Flash Column Chromatography for General Purification

This protocol outlines the general steps for purifying a compound using flash column chromatography.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. If your product is not soluble in the eluent, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.[14]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.

Protocol 3: Recrystallization for Purifying a Solid Product

This protocol describes the steps for purifying a solid organic compound by recrystallization.[15]

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[15][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15]

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[15]

  • Drying: Dry the purified crystals, for example, in a vacuum oven or desiccator, to remove any residual solvent.[15]

Data Tables

Table 1: Common Solvents for Flash Column Chromatography

SolventPolarity Index
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Methanol5.1
Water10.2

Data adapted from various sources.

Table 2: Common Drying Agents for Organic Solvents

Drying AgentCapacitySpeedSuitability
Sodium Sulfate (Na₂SO₄)HighSlowNeutral; suitable for most solvents.
Magnesium Sulfate (MgSO₄)HighFastSlightly acidic; suitable for most solvents.
Calcium Chloride (CaCl₂)HighFastReacts with alcohols, amines, and some carbonyl compounds.
Potassium Carbonate (K₂CO₃)ModerateModerateBasic; good for drying basic compounds.

Diagrams

G start Crude Reaction Mixture decision1 Is the starting material acidic or basic? start->decision1 extraction Perform Acid-Base Extraction decision1->extraction Yes decision2 Is the product a solid? decision1->decision2 No extraction->decision2 recrystallization Attempt Recrystallization decision2->recrystallization Yes decision3 Significant difference in boiling points? decision2->decision3 No end Pure Product recrystallization->end distillation Perform Distillation decision3->distillation Yes chromatography Perform Column Chromatography decision3->chromatography No distillation->end chromatography->end

Caption: A decision-making workflow for selecting an appropriate work-up procedure.

G cluster_0 Separatory Funnel organic_layer Organic Layer Product + Non-polar Impurities aqueous_layer Aqueous Layer Water + Polar Impurities organic_layer->aqueous_layer Polar Impurities Partition crude_mixture Crude Mixture in Organic Solvent crude_mixture->organic_layer aqueous_wash Aqueous Wash (e.g., Water, Brine) aqueous_wash->aqueous_layer

Sources

Validation & Comparative

HPLC analysis for purity assessment of 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Purity Assessment of 2-Bromo-N-(4-methylphenyl)acetamide: A Comparative Analysis

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal importance to its precursors and intermediates. This compound (CAS 5343-65-7) is a key building block in the synthesis of various more complex molecules.[1] Its purity directly influences the quality, safety, and yield of the final API. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final drug product.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will delve into a robust, validated HPLC method, compare it with viable alternatives, and provide the technical rationale behind the experimental choices, grounding our recommendations in established regulatory frameworks and scientific principles.

Understanding the Analyte and Potential Impurities

Before developing a separation method, it is crucial to understand the analyte's properties and the potential impurities that may be present. This compound is typically synthesized via the acylation of 4-methylaniline (p-toluidine) with a bromoacetyl halide, such as bromoacetyl bromide.[2] This synthetic route informs the profile of potential process-related impurities.

Key Potential Impurities:

  • Starting Materials: Unreacted 4-methylaniline and remnants of the bromoacetylating agent.

  • Hydrolysis Products: Bromoacetic acid, formed from the reaction of the bromoacetylating agent with moisture.

  • Over-brominated Species: Di-brominated or other poly-halogenated versions of the product.[3]

  • Di-acylated Byproducts: The formation of a di-acetamide on the aniline nitrogen, though less likely under controlled conditions.

The analytical method must be capable of separating the main compound from these and other potential unknown impurities.

G cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Potential Impurities Toluidine 4-Methylaniline Main_Product This compound Toluidine->Main_Product Impurity1 Unreacted 4-Methylaniline Toluidine->Impurity1 Incomplete Reaction Bromoacetyl Bromoacetyl Bromide Bromoacetyl->Main_Product Impurity2 Bromoacetic Acid (Hydrolysis) Bromoacetyl->Impurity2 Moisture Impurity3 Di-brominated Species Main_Product->Impurity3 Excess Bromine

Figure 1: Synthesis pathway and potential byproduct formation.

Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, high resolution, and robustness.[4][5] For a moderately polar compound like this compound, a C18 stationary phase provides excellent retention and separation capabilities.

Optimized HPLC Method Parameters

The following method has been optimized for the efficient separation of the main peak from its key impurities. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.

ParameterRecommended ConditionRationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µmThe long column length and standard particle size provide high efficiency and resolution, crucial for separating closely related impurities. A C18 phase offers optimal hydrophobic interaction for this analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid controls the pH to ensure consistent ionization states of any acidic or basic impurities, improving peak shape. Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Elution Mode GradientA gradient elution is superior for purity analysis as it can resolve compounds with a wide range of polarities, from polar starting materials to non-polar byproducts, within a reasonable runtime.[6]
Gradient Program 0-2 min: 40% B2-15 min: 40% to 80% B15-18 min: 80% B18-20 min: 80% to 40% B20-25 min: 40% B (Equilibration)This program starts with a lower organic phase concentration to retain and separate polar impurities, then ramps up to elute the main analyte and any non-polar impurities, followed by re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[7]
Detection UV-Vis at 245 nmThe aromatic ring and amide group in the molecule provide strong UV absorbance. 245 nm is often a good starting point, but should be optimized by scanning the UV spectrum of the analyte.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be similar in composition to the initial mobile phase to ensure good peak shape upon injection.

Method Validation: A Self-Validating System

For any analytical method to be trustworthy, it must be validated according to regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[8][9] Validation demonstrates that the method is suitable for its intended purpose.[10][11]

G cluster_workflow HPLC Analysis Workflow Prep 1. Sample & Standard Preparation SST 2. System Suitability Test (SST) Prep->SST Inject 3. Sample Injection & Data Acquisition SST->Inject Process 4. Chromatogram Integration Inject->Process Calc 5. Purity Calculation (% Area) Process->Calc Report 6. Reporting & Review Calc->Report G center Analytical Need HPLC Quantitative Purity & Impurity Profile center->HPLC High Resolution & Accuracy Needed GCMS Volatile Impurities & Identification center->GCMS Trace Volatiles Suspected TLC Rapid In-Process Checks center->TLC Speed & Low Cost Prioritized

Sources

A Comparative Guide to Electrophilic Reactivity: 2-Bromo-N-(4-methylphenyl)acetamide vs. 2-Chloro-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, α-haloacetamides are indispensable building blocks, serving as versatile electrophiles for constructing complex molecular architectures. Their reactivity, pivotal to their utility, is primarily dictated by the nature of the α-halogen substituent. This guide provides an in-depth, objective comparison of the reactivity between two prominent members of this class: 2-Bromo-N-(4-methylphenyl)acetamide and 2-Chloro-N-(4-methylphenyl)acetamide.

For researchers engaged in nucleophilic substitution reactions, the choice between a bromo- or chloro- derivative is not trivial. It directly influences reaction kinetics, required conditions, and potentially, the selectivity and side-product profile. This document synthesizes fundamental chemical principles with supporting data to provide a clear, evidence-based framework for making this critical decision. We will dissect the mechanistic underpinnings of their reactivity, present protocols for empirical validation, and discuss the practical implications for laboratory applications.

The Decisive Factor: Leaving Group Ability in SN2 Reactions

The primary reaction pathway for α-haloacetamides with nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic α-carbon, simultaneously displacing the halogen as a halide ion. The rate of this reaction is critically dependent on the stability of this departing halide, known as the "leaving group".

A good leaving group is one that can readily accommodate the electron pair from the broken bond.[1] This stability is inversely correlated with the basicity of the leaving group; weaker bases are better leaving groups because they are less inclined to share their electron pair.[1][2]

When comparing bromide (Br⁻) and chloride (Cl⁻), several key physicochemical properties confirm the superior leaving group ability of bromide:

  • Basicity: Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[2] Consequently, the bromide ion is a weaker base than the chloride ion and is therefore a more stable, and better, leaving group.[2]

  • Size and Polarizability: The bromide ion is larger and its electron cloud is more diffuse and polarizable than that of the chloride ion.[3][4] This increased polarizability allows for better stabilization of the developing negative charge in the SN2 transition state, lowering the activation energy of the reaction.[4]

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to cleave, contributing to a faster reaction rate for the bromo-compound.[4][5]

Based on these fundamental principles, the clear theoretical prediction is that This compound will exhibit significantly higher reactivity as an electrophile compared to its chloro-analogue.

General SN2 mechanism for the reaction of a nucleophile (Nu⁻) with 2-Halo-N-(4-methylphenyl)acetamide (X = Br, Cl).

Physicochemical Properties and Reactivity Summary

While direct head-to-head kinetic data for these specific compounds is not abundant in publicly available literature, the established principles of organic chemistry and data from analogous systems provide a robust basis for comparison.[6] The trend is consistently observed across various α-halo carbonyl compounds.[6][7][8]

FeatureThis compound2-Chloro-N-(4-methylphenyl)acetamide
CAS Number 5343-65-7[9][10]7357-45-1
Molecular Formula C₉H₁₀BrNO[10]C₉H₁₀ClNO
Molecular Weight 228.09 g/mol [10]183.63 g/mol
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Leaving Group Ability ExcellentGood
C-X Bond Strength WeakerStronger
Predicted Reactivity Higher Lower
Typical Conditions Milder conditions, shorter reaction times.More forcing conditions (e.g., higher temperatures) may be required.
Potential Issues Higher potential for off-target or side reactions due to increased reactivity.Slower reaction rates may lead to incomplete conversion.

Experimental Protocols for Reactivity Validation

To empirically validate the predicted reactivity difference, a comparative kinetic analysis can be performed. The following protocol outlines a robust method using ¹H NMR spectroscopy to monitor the reaction progress.

Protocol 1: Comparative Kinetic Analysis via ¹H NMR Spectroscopy

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-Chloro-N-(4-methylphenyl)acetamide with a model nucleophile.

Materials:

  • This compound

  • 2-Chloro-N-(4-methylphenyl)acetamide

  • Nucleophile (e.g., N-methylaniline or sodium thiophenoxide)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality NMR tubes

  • Volumetric flasks and pipettes

  • Constant temperature bath or NMR probe with temperature control

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare stock solutions of each α-haloacetamide and the nucleophile in the chosen deuterated solvent.

    • Prepare a separate stock solution of the internal standard.

  • Reaction Setup:

    • In an NMR tube maintained at a constant temperature (e.g., 298 K), combine precise volumes of the nucleophile and internal standard stock solutions.

    • Acquire a "time zero" (t=0) spectrum of this mixture.

    • Initiate the reaction by adding a precise volume of the α-haloacetamide stock solution to the NMR tube. Mix thoroughly and quickly place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Immediately begin acquiring ¹H NMR spectra at regular, timed intervals (e.g., every 5 minutes for the bromo-compound, every 15-30 minutes for the chloro-compound). Continue acquisition until the reaction is >80% complete or for a sufficient duration to establish a reliable rate.

    • Ensure key parameters (e.g., relaxation delay D1) are set appropriately for quantitative analysis.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, integrate the signal corresponding to a unique proton on the starting material (e.g., the -CH₂-Br or -CH₂-Cl protons) and a unique proton on the product.

    • Normalize these integrals against the integral of the internal standard to correct for any concentration variations.

    • Calculate the concentration of the reactant at each time point.

  • Kinetic Calculation:

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order condition (large excess of nucleophile), the slope will be -k'. For second-order kinetics, plot 1/[Reactant] vs. time.

    • Calculate the rate constant (k) from the slope of the resulting linear plot.

    • Repeat the entire procedure for the other α-haloacetamide under identical conditions.

Kinetic_Workflow A Prepare Stock Solutions (Reactants, Nucleophile, Standard) B Equilibrate Nucleophile + Standard in NMR Tube at Constant Temp A->B C Acquire t=0 NMR Spectrum B->C D Initiate Reaction: Add α-Haloacetamide C->D E Acquire NMR Spectra at Timed Intervals D->E F Process Spectra & Integrate Peaks (Reactant, Product, Standard) E->F G Calculate Concentrations vs. Time F->G H Plot Kinetic Data (e.g., ln[A] vs. time) G->H I Determine Rate Constant (k) from Slope H->I J Compare k_bromo vs. k_chloro I->J

Workflow for comparative kinetic analysis by NMR spectroscopy.
Protocol 2: General Synthesis of 2-Halo-N-(4-methylphenyl)acetamide

Objective: To synthesize the title compounds from common starting materials.

Materials:

  • p-Toluidine (4-methylaniline)

  • Bromoacetyl bromide or Chloroacetyl chloride

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

  • Separatory funnel, round-bottom flasks, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve p-toluidine (1.0 eq.) and the base (1.1 eq.) in the chosen aprotic solvent.

  • Addition: Cool the solution to 0 °C using an ice bath. Add the appropriate acyl halide (bromoacetyl bromide or chloroacetyl chloride, 1.05 eq.) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Discussion and Practical Implications

The combined theoretical and experimental evidence firmly establishes that This compound is a more potent alkylating agent than 2-Chloro-N-(4-methylphenyl)acetamide. This difference has significant practical consequences for the synthetic chemist.

  • Choice of the Bromo-Compound: This reagent is ideal for reactions where high reactivity is desired. It allows for faster conversions, often under milder temperature conditions, which can be beneficial for sensitive substrates. This increased reactivity can be particularly advantageous when dealing with less potent nucleophiles.

  • Choice of the Chloro-Compound: The chloro-analogue offers a more moderate level of reactivity. This can be a distinct advantage in situations requiring greater control or selectivity. For instance, in molecules with multiple potential nucleophilic sites, the lower reactivity of the chloro-compound may help minimize the formation of undesired side products.[7] Furthermore, chloroacetyl chloride is often less expensive than bromoacetyl bromide, which can be a factor in large-scale syntheses.

Conclusion

The reactivity of α-haloacetamides is fundamentally governed by the leaving group ability of the halide, following the well-established trend I > Br > Cl > F.[1] Consequently, this compound is demonstrably more reactive than 2-Chloro-N-(4-methylphenyl)acetamide. This heightened reactivity stems from the bromide ion's lower basicity, greater polarizability, and the weaker C-Br bond.

The selection between these two reagents is a strategic choice based on the specific goals of the synthesis. For rapid reactions and high conversion under mild conditions, the bromo-derivative is the superior choice. For reactions demanding greater control, improved selectivity, or where cost is a primary driver, the chloro-derivative presents a viable and effective alternative. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision tailored to their experimental needs.

References

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  • The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Video]. YouTube. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2023). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. Retrieved from [Link]

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  • Latch, D. E., & Arnold, W. A. (2007). Nucleophilic aliphatic substitution reactions of propachlor, alachlor, and metolachlor with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 41(12), 4307-4313. Retrieved from [Link]

  • Wen, Y., et al. (2022). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 27(15), 4983. Retrieved from [Link]

  • SciSpace. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Retrieved from [Link]

  • ResearchGate. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]

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  • ResearchGate. (2015). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

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A Multi-Spectroscopic Approach to the Structural Validation of 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is the cornerstone of all subsequent research. Ambiguity in structure can lead to misinterpreted biological data, flawed structure-activity relationships, and wasted resources. The target of our investigation, 2-Bromo-N-(4-methylphenyl)acetamide (IUPAC Name: this compound[1]), is a halogenated amide that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, comprising an aromatic ring, an amide linkage, and an alkyl halide, presents a perfect case for demonstrating a robust, multi-faceted validation workflow.

This guide provides an in-depth comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for the comprehensive structural elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how these techniques, when used in concert, create a self-validating system for structural confirmation.

Context: Synthesis and Potential Impurities

To appreciate the challenges of structural validation, we must first consider the compound's origin. A common and efficient method for synthesizing amides is the Schotten-Baumann reaction, which involves treating an amine with an acid chloride.[2] In this case, this compound is typically synthesized by the acylation of p-toluidine with bromoacetyl bromide or chloride in the presence of a mild base.

This context is critical because the validation process is not merely about confirming the presence of the desired product but also confirming the absence of plausible impurities, such as unreacted starting materials or side-products.

cluster_reactants Reactants cluster_products Products p_toluidine p-Toluidine target_molecule This compound (Target Product) p_toluidine->target_molecule + Base unreacted_toluidine Unreacted p-Toluidine (Impurity A) p_toluidine->unreacted_toluidine Incomplete Reaction bromoacetyl_halide Bromoacetyl Halide bromoacetyl_halide->target_molecule hydrolyzed_halide Bromoacetic Acid (Impurity B) bromoacetyl_halide->hydrolyzed_halide Hydrolysis

Caption: Synthetic pathway for this compound and potential byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and quantity of protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR analysis relies on three key principles: chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin splitting (multiplicity), which provides information about neighboring protons.[3] For a molecule like this compound, with distinct aromatic and aliphatic regions, ¹H NMR provides a clear and diagnostic fingerprint. The para-substitution on the aromatic ring creates a symmetrical pattern that is easily distinguishable from other substitution isomers.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing it to be observed as a distinct signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic region.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected Data & Interpretation

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Amide N-H~8.2 (DMSO-d₆)Singlet (broad)1HAmide protons are deshielded and often appear as broad singlets. In CDCl₃, this signal can be very broad or exchange with trace D₂O.
Aromatic H (ortho to NH)~7.5Doublet (d)2HThese protons are ortho to the electron-donating amide group, appearing as a doublet due to coupling with their meta neighbors.
Aromatic H (meta to NH)~7.1Doublet (d)2HThese protons are ortho to the methyl group, appearing as a doublet due to coupling with their other meta neighbors. The p-substitution leads to a characteristic AA'BB' system, often simplified to two doublets.[4]
Methylene (-CH₂Br)~4.0Singlet (s)2HThese protons are adjacent to two electronegative atoms (Br and the carbonyl C), causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with.
Methyl (-CH₃)~2.3Singlet (s)3HProtons on a methyl group attached to an aromatic ring. They appear as a singlet.

Comparison: The presence of two distinct aromatic doublets integrating to 2H each strongly supports the 1,4- (para) substitution pattern. Unreacted p-toluidine would show a broad -NH₂ signal integrating to 2H and a different aromatic splitting pattern. The sharp singlet at ~4.0 ppm is a definitive marker for the bromoacetyl group.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. While it is less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR The sample preparation is identical to that for ¹H NMR. The acquisition time is significantly longer due to the low natural abundance of the ¹³C isotope. A standard broadband proton-decoupled experiment is typically run to produce a spectrum where each unique carbon appears as a singlet.

Expected Data & Interpretation

Signal AssignmentExpected Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~164The carbonyl carbon of a secondary amide is significantly deshielded and appears far downfield.[5]
Aromatic C (C-NH)~136Aromatic carbon directly attached to the nitrogen of the amide group.
Aromatic C (C-CH₃)~134Aromatic carbon bearing the methyl group.
Aromatic C (meta to NH)~129The two equivalent aromatic carbons ortho to the methyl group.
Aromatic C (ortho to NH)~120The two equivalent aromatic carbons meta to the methyl group.
Methylene (-CH₂Br)~29The carbon is shifted downfield by the attached bromine atom.[6]
Methyl (-CH₃)~21Typical chemical shift for a methyl group attached to an aromatic ring.

Self-Validation: The observation of 7 distinct signals in the ¹³C NMR spectrum perfectly matches the 7 unique carbon environments predicted for the structure of this compound, providing strong corroborating evidence for the proposed framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

While NMR maps the C-H skeleton, FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7] For this molecule, FT-IR is the ideal tool to confirm the presence of the critical secondary amide linkage.

Expertise & Causality: The energy of bond vibrations is quantized. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. The amide group has several distinct vibrational modes, most notably the C=O stretch (Amide I band) and the N-H bend (Amide II band).[8] The positions of these bands are sensitive to the molecular environment, including conjugation and hydrogen bonding.

Experimental Protocol: FT-IR

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is rapid and requires minimal preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: A background spectrum of the empty instrument (or pure KBr) is recorded first. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum plots transmittance (or absorbance) versus wavenumber (cm⁻¹).

Expected Data & Interpretation

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Secondary Amide)3300 - 3250StrongThis single, strong peak is characteristic of the N-H stretch in a hydrogen-bonded secondary amide.[9]
Aromatic C-H Stretch3100 - 3000MediumCharacteristic stretching vibration for sp² C-H bonds on the phenyl ring.
Aliphatic C-H Stretch2950 - 2850MediumStretching vibrations for the sp³ C-H bonds of the methyl and methylene groups.
C=O Stretch (Amide I)1670 - 1660StrongThis is one of the most intense and reliable absorptions. Its position below 1700 cm⁻¹ is characteristic of a conjugated amide carbonyl group.[8]
N-H Bend (Amide II)1560 - 1540StrongThis band arises from a coupling of the N-H in-plane bend and the C-N stretch. It is a key diagnostic peak for secondary amides.
Aromatic C=C Bending1600, 1500MediumSkeletal vibrations of the aromatic ring.

Comparison: The simultaneous presence of a strong N-H stretch around 3300 cm⁻¹, a very strong Amide I band at ~1665 cm⁻¹, and a strong Amide II band at ~1550 cm⁻¹ provides unequivocal evidence for the secondary amide functional group. This allows for clear differentiation from primary amines (which would show two N-H stretch bands) or other carbonyl-containing compounds like ketones or esters.

Mass Spectrometry (MS): Molecular Weight and Elemental Confirmation

Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of structural evidence. Furthermore, the isotopic distribution and fragmentation patterns can offer definitive confirmation of the elemental composition.

Expertise & Causality: In mass spectrometry, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The presence of bromine is a gift to the mass spectrometrist. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] Therefore, any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a highly reliable indicator for the presence of a single bromine atom.

Experimental Protocol: MS

  • Sample Introduction: The sample can be introduced directly or via a chromatographic inlet like GC-MS or LC-MS. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.

  • Ionization: In ESI, a high voltage is applied to a liquid to create an aerosol, leading to protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight) which separates them by their m/z ratio.

  • Data Analysis: The spectrum plots relative intensity versus m/z.

Expected Data & Interpretation

IonExpected m/zRationale
[M+H]⁺228/230The protonated molecular ion peak. The presence of two peaks of nearly equal intensity at m/z 228 (for ⁷⁹Br) and 230 (for ⁸¹Br) is the definitive signature for a molecule containing one bromine atom. The molecular formula is C₉H₁₀BrNO.[1]
[M-Br]⁺149Loss of the bromine radical, a common fragmentation pathway for alkyl bromides.
[C₈H₁₀NO]⁺148Fragmentation via alpha-cleavage, losing the •CH₂Br radical.
[C₇H₇]⁺91Tropylium ion, a common fragment from benzyl-type structures.

Comparison: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to within a few parts per million, allowing for the unambiguous determination of the molecular formula (C₉H₁₀BrNO). This, combined with the characteristic Br isotopic pattern, provides evidence that is highly complementary to the structural framework provided by NMR and the functional group information from FT-IR.

Integrated Spectroscopic Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic validation lies in the integration of these orthogonal methods into a logical, self-validating workflow. A proposed structure must be consistent with all the experimental data.

cluster_exp Experimental Analysis cluster_data Derived Information cluster_conclusion Conclusion NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data • C-H Framework • Atom Connectivity • p-Substitution Pattern NMR->NMR_Data provides FTIR FT-IR Spectroscopy FTIR_Data • Secondary Amide ID • Aromatic Ring ID • Absence of Impurity FGs FTIR->FTIR_Data provides MS Mass Spectrometry MS_Data • Molecular Weight • Molecular Formula (HRMS) • Bromine Presence (Isotopes) MS->MS_Data provides Validation Structurally Validated: This compound NMR_Data->Validation FTIR_Data->Validation MS_Data->Validation start Synthesized Compound start->NMR start->FTIR start->MS

Caption: Integrated workflow for the spectroscopic validation of molecular structure.

This integrated approach ensures trustworthiness. For instance:

  • NMR proposes a C-H framework with a para-substituted aromatic ring and a -NH-C(=O)-CH₂Br chain.

  • FT-IR confirms the presence of the secondary amide (-NH-C=O) and aromatic functionalities proposed by NMR.

  • MS confirms the molecular weight and elemental formula (C, H, Br, N, O) of the entire structure assembled by NMR and FT-IR.

A discrepancy in any one of these analyses would immediately invalidate the proposed structure and prompt further investigation, such as re-purification or consideration of an alternative isomeric structure.

Conclusion

The structural validation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. By leveraging the specific strengths of NMR for skeletal mapping, FT-IR for functional group identification, and MS for molecular weight and elemental confirmation, researchers can achieve an unambiguous and robust confirmation of their synthesized material. This multi-pronged, self-validating approach is not merely good practice; it is an essential requirement for ensuring the integrity and reproducibility of scientific research in chemistry and drug discovery.

References

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A Comparative Guide to the Biological Activity of 2-Bromo-N-(4-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Acetamide Scaffold

In the landscape of medicinal chemistry, the N-phenylacetamide core is a privileged scaffold, forming the backbone of numerous compounds with a wide spectrum of biological activities. The versatility of this structure allows for facile chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. The parent compound, 2-Bromo-N-(4-methylphenyl)acetamide, serves as a key starting material for the synthesis of a diverse library of derivatives. The introduction of a bromine atom provides a reactive site for further chemical elaboration, allowing for the generation of novel molecules with potentially enhanced biological profiles.

This guide presents a comparative study of the potential biological activities of hypothetical derivatives of this compound. While direct comparative studies on a unified series of these specific derivatives are not extensively available in the current literature, this document synthesizes data from structurally related compounds to provide a predictive framework for their potential antimicrobial, anticancer, and anti-inflammatory activities. We will delve into the causality behind experimental design, provide detailed protocols for biological evaluation, and explore the putative structure-activity relationships that govern the efficacy of these compounds.

Hypothetical Derivative Series and Synthetic Strategy

To explore the biological potential of the this compound core, a series of derivatives can be synthesized by nucleophilic substitution of the bromine atom. A general synthetic scheme is presented below.

Synthesis This compound This compound Derivative Derivative This compound->Derivative Reaction with Nucleophile (R-Nu) Nucleophile (R-Nu) Nucleophile (R-Nu)->Derivative

Caption: General synthetic route for derivatives.

This straightforward approach allows for the introduction of a wide variety of functional groups (R-Nu), including amines, thiols, and phenoxides, leading to a diverse library of compounds for biological screening.

Comparative Biological Activity: A Predictive Analysis

Based on studies of analogous N-aryl acetamide derivatives, we can anticipate a range of biological activities for our hypothetical series.

Antimicrobial Activity

The N-phenylacetamide moiety is a known pharmacophore in several antimicrobial agents. The introduction of various substituents can modulate the spectrum and potency of this activity. For instance, a study on 2-amino-N-(p-chlorophenyl) acetamide derivatives showed moderate to high activity against both Gram-positive and Gram-negative bacteria[1].

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Derivative (R-group)Predicted Target OrganismsPredicted MIC (µg/mL)Rationale based on Analogs
-NH-(CH₂)₃CH₃ (Butylamino)S. aureus, E. coli16-64Alkyl amines often exhibit broad-spectrum activity[1].
-S-benzothiazoleS. aureus, B. subtilis8-32Benzothiazole moieties are known to enhance antibacterial efficacy[2].
-O-phenyl-NO₂ (p-nitrophenoxy)K. pneumoniae32-128Electron-withdrawing groups can influence activity.
Anticancer Activity

Phenylacetamide derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving the induction of apoptosis. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed potent cytotoxic effects against various cancer cell lines, with activity being dependent on the substitution pattern on the N-phenyl ring[3][4][5].

Table 2: Predicted Anticancer Activity (IC₅₀ in µM) of Hypothetical Derivatives

Derivative (R-group)PC-3 (Prostate)MCF-7 (Breast)A549 (Lung)Mechanistic Insight from Analogs
-NH-phenyl-Cl (p-chloroanilino)25-5050-100>100Halogenated anilines can enhance cytotoxicity[3].
-S-phenyl-CF₃ (p-trifluoromethylthiophenyl)10-2525-5050-100Fluorinated groups often improve potency and bioavailability.
-O-naphthalen-2-yl5-1515-3020-40Naphthyl moieties can increase lipophilicity and cellular uptake[6].
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a critical area of research. While specific data on 2-bromo-N-(p-tolyl)acetamide derivatives is scarce, the general class of acetamides has been explored for anti-inflammatory properties. The evaluation of these compounds often involves in vivo models such as carrageenan-induced paw edema in rats[7].

Table 3: Predicted Anti-inflammatory Potential of Hypothetical Derivatives

Derivative (R-group)Predicted Inhibition of Edema (%)Rationale
-NH-phenyl-OCH₃ (p-methoxyanilino)30-50%Electron-donating groups may modulate anti-inflammatory responses.
-S-pyridin-2-yl40-60%Heterocyclic moieties can interact with key inflammatory enzymes.
-O-phenyl-COOH (p-carboxyphenoxy)20-40%The acidic group might mimic aspects of NSAIDs, but could also affect cell permeability.

Experimental Protocols: A Guide to Biological Evaluation

To validate the predicted biological activities, a series of standardized in vitro and in vivo assays should be employed. The following protocols are representative of the methodologies used in the field.

Workflow for Biological Screening

Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Synthesize Derivatives Synthesize Derivatives Characterize (NMR, MS) Characterize (NMR, MS) Synthesize Derivatives->Characterize (NMR, MS) Purify (Chromatography) Purify (Chromatography) Characterize (NMR, MS)->Purify (Chromatography) Antimicrobial Assays Antimicrobial Assays Purify (Chromatography)->Antimicrobial Assays Anticancer Assays Anticancer Assays Purify (Chromatography)->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Purify (Chromatography)->Anti-inflammatory Assays Determine MIC/IC50 Determine MIC/IC50 Antimicrobial Assays->Determine MIC/IC50 Anticancer Assays->Determine MIC/IC50 Anti-inflammatory Assays->Determine MIC/IC50 Structure-Activity Relationship Structure-Activity Relationship Determine MIC/IC50->Structure-Activity Relationship Lead Compound Identification Lead Compound Identification Structure-Activity Relationship->Lead Compound Identification

Caption: Experimental workflow for screening.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a concentration of 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, thus providing a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the derivatives.

Principle: The injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is an indication of its anti-inflammatory potential[7].

Materials:

  • Wistar rats (150-200 g)

  • Synthesized derivatives

  • Carrageenan solution (1% in saline)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or the positive control orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of N-phenylacetamide derivatives is intricately linked to their chemical structure. While a definitive SAR for this compound derivatives requires extensive empirical data, we can infer potential relationships from related compound series.

SAR cluster_modifications Structural Modifications cluster_activities Biological Activities Core_Structure This compound Core R_Group Nature of R-group at C2 Core_Structure->R_Group Aryl_Subst Substituents on N-phenyl ring Core_Structure->Aryl_Subst Antimicrobial Antimicrobial R_Group->Antimicrobial Influences spectrum & potency Anticancer Anticancer R_Group->Anticancer Affects cytotoxicity Aryl_Subst->Anticancer Modulates IC50 Anti-inflammatory Anti-inflammatory Aryl_Subst->Anti-inflammatory Impacts efficacy

Caption: Putative structure-activity relationships.

  • The Role of the Bromoacetamide Moiety: The 2-bromoacetamide group is a reactive electrophile that can potentially alkylate nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes or on proteins, leading to irreversible inhibition. This mechanism is a plausible explanation for both antimicrobial and anticancer activities.

  • Influence of the N-(4-methylphenyl) Group: The p-tolyl group influences the lipophilicity and electronic properties of the molecule, which in turn affects its membrane permeability, target binding, and metabolic stability. Further substitution on this ring would likely modulate the biological activity.

  • Impact of the C2-Substituent (R-group): The nature of the substituent introduced at the C2 position (replacing the bromine) will have a profound impact on the overall biological profile.

    • For antimicrobial activity: The incorporation of heterocyclic rings like benzothiazole or bulky lipophilic groups could enhance membrane disruption or interaction with specific bacterial targets[2].

    • For anticancer activity: The addition of groups capable of hydrogen bonding or π-π stacking could improve binding to target proteins, such as kinases or tubulin.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the potential for a wide range of biological activities, makes this an attractive area for further investigation. The predictive analysis and experimental protocols outlined in this guide provide a robust framework for the systematic exploration of these compounds. Future work should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation to establish definitive structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. BMC Chemistry. [Link]

  • Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. ResearchGate. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. PubMed. [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]

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A Comparative Guide to Novel Bioactive Compounds Derived from 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of a novel series of compounds synthesized from the precursor 2-Bromo-N-(4-methylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and comparative biological evaluation of these new chemical entities against established therapeutic agents. We will explore the rationale behind their design and the experimental data supporting their potential as anticancer and antimicrobial agents.

Introduction: The Rationale for Derivatization

The N-acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The starting material, this compound, offers a reactive handle—the α-bromo group—which is susceptible to nucleophilic substitution. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR). By replacing the bromine atom with various nucleophiles, we can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can significantly influence biological activity.

This guide focuses on a hypothetical series of four novel compounds (designated NC-1 to NC-4 ) synthesized via nucleophilic substitution with an amine, a thiol, a phenoxide, and an azide, respectively. We will compare their in vitro anticancer and antimicrobial activities to well-established drugs, Doxorubicin and Ciprofloxacin, to benchmark their potential.

Synthesis and Characterization: A Validated Workflow

The synthesis of the novel compound series from this compound is predicated on the SN2 reaction mechanism. The electrophilic carbon adjacent to the carbonyl group is readily attacked by a nucleophile, leading to the displacement of the bromide leaving group.

G cluster_synthesis Synthetic Workflow start This compound reagents Nucleophile (Nu:) Base (e.g., K2CO3) Solvent (e.g., Acetone) start->reagents Reacts with reaction Nucleophilic Substitution (SN2) reagents->reaction product Novel Compound Series (NC-1 to NC-4) reaction->product purification Purification (Recrystallization or Chromatography) product->purification characterization Characterization (NMR, Mass Spec, IR) purification->characterization

Caption: General synthetic workflow for the novel compound series.

Experimental Protocol: General Synthesis of NC-1 to NC-4
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and the respective nucleophile (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization

The structural integrity of the synthesized compounds is confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the presence of key functional groups and the overall molecular structure. The disappearance of the signal corresponding to the α-bromo methylene protons and the appearance of new signals from the incorporated nucleophile are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the amide carbonyl and N-H bonds.

Comparative Biological Evaluation

The synthesized compounds were evaluated for their in vitro anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the novel compounds was assessed against the human breast cancer cell line, MCF-7, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with serial dilutions of the novel compounds and Doxorubicin for 48 hours.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

G cluster_mtt MTT Assay Workflow seed Seed MCF-7 cells in 96-well plate treat Treat with compounds (24-72h incubation) seed->treat mtt_add Add MTT reagent (4h incubation) treat->mtt_add solubilize Add solubilization solution (e.g., DMSO) mtt_add->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

CompoundNucleophileIC₅₀ (µM) against MCF-7
NC-1 Amine15.2
NC-2 Thiol8.5
NC-3 Phenoxide22.8
NC-4 Azide5.1
Doxorubicin -0.9
In Vitro Antimicrobial Activity: Broth Microdilution Assay

The antimicrobial activity of the novel compounds was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][3] Ciprofloxacin, a broad-spectrum antibiotic, was used as a positive control.

  • Compound Dilution: Serial two-fold dilutions of the test compounds and Ciprofloxacin are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension (0.5 McFarland standard).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_mic Broth Microdilution Workflow prepare Prepare serial dilutions of compounds in broth inoculate Inoculate with standardized bacterial suspension prepare->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate determine Visually assess growth and determine MIC incubate->determine

Caption: Workflow for the broth microdilution antimicrobial assay.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
NC-1 32>128
NC-2 1664
NC-3 64>128
NC-4 832
Ciprofloxacin 0.50.25

Discussion and Future Directions

The synthesized series of novel compounds derived from this compound exhibited a range of biological activities. In the anticancer screening, compound NC-4 , featuring an azide moiety, demonstrated the most potent cytotoxic effect against the MCF-7 cell line, albeit with a significantly higher IC₅₀ value compared to Doxorubicin. This suggests that while the scaffold has potential, further optimization is required to achieve clinically relevant potency.

In the antimicrobial assays, the compounds generally showed more promising activity against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation for new chemical entities, as the outer membrane of Gram-negative bacteria presents a formidable permeability barrier. Compound NC-4 again displayed the best activity profile, with an MIC of 8 µg/mL against S. aureus. The superior performance of the azide-containing compound in both assays warrants further investigation into its mechanism of action.

Future work should focus on expanding the library of derivatives to include a wider variety of nucleophiles to further probe the SAR. Additionally, mechanistic studies, such as apoptosis assays and investigation of potential molecular targets, are necessary to understand how these compounds exert their biological effects. The promising antimicrobial activity against S. aureus also suggests that these compounds could be further developed to combat drug-resistant strains.

Conclusion

This guide has outlined a systematic approach to the synthesis, characterization, and comparative biological evaluation of a novel series of compounds derived from this compound. The experimental data, while preliminary, indicate that this chemical scaffold holds promise for the development of new therapeutic agents, particularly those with antimicrobial properties. The presented protocols provide a robust framework for the continued exploration and optimization of this compound class.

References

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94722, this compound. PubChem. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

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High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 2-Bromo-N-(4-methylphenyl)acetamide in Reaction Mixtures

In the landscape of pharmaceutical and chemical synthesis, the precise monitoring of reaction progress and the accurate determination of product yield are paramount. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals, requires robust analytical methodologies for its quantification within complex reaction matrices. The choice of analytical technique is a critical decision that directly impacts process optimization, quality control, and regulatory compliance.

This guide provides a comprehensive comparison of three powerful analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to empower researchers, scientists, and drug development professionals in making informed decisions.

High-Performance Liquid Chromatography is often the primary choice for the quantitative analysis of non-volatile, thermally liable compounds like this compound. Its robustness, high throughput, and excellent quantitative performance make it ideal for in-process control and final product assay. The most common configuration involves a Reverse-Phase (RP) column coupled with an Ultraviolet (UV) detector.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar analyte, allowing for excellent separation from more polar starting materials or impurities using a water/acetonitrile mobile phase. UV detection is chosen due to the presence of a chromophore (the aromatic ring) in the analyte, which allows for sensitive detection at an appropriate wavelength (typically around 254 nm). The validation of such methods is a regulatory requirement, ensuring data accuracy and reliability.[1][2]

Experimental Protocol: RP-HPLC-UV
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Quench a 100 µL aliquot of the reaction mixture in 900 µL of the mobile phase. Vortex thoroughly and filter through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. Inject the prepared sample and determine its concentration from the calibration curve.

Workflow for HPLC Quantitative Analysis

Caption: Workflow for quantitative analysis by HPLC-UV.

Expected Performance Data: HPLC-UV
ParameterExpected ValueRationale
Retention Time (t R )~5.2 minOptimized for good separation and reasonable run time.
Linearity (r²)> 0.999Essential for accurate quantification across a range of concentrations.[3]
Limit of Detection (LOD)~0.2 µg/mLSufficient for monitoring major components in a reaction.
Limit of Quantitation (LOQ)~0.7 µg/mLThe lowest concentration reliably quantifiable with acceptable precision and accuracy.[4]
Precision (%RSD)< 2%Indicates high reproducibility of the method.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS offers unparalleled specificity through mass analysis and high sensitivity, making it an excellent tool for identifying and quantifying trace-level impurities alongside the main analyte. While amides can sometimes be analyzed directly, derivatization is often employed to improve thermal stability and chromatographic peak shape.

Causality Behind Experimental Choices

The primary challenge for GC analysis of amides is their potential for thermal degradation in the hot injector. Silylation is a common derivatization technique that replaces active hydrogens on the amide nitrogen with a nonpolar group, increasing volatility and stability.[6] Using an internal standard (IS) is crucial for GC-MS quantification as it corrects for variations in injection volume and potential matrix effects. Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only characteristic ions of the analyte and the internal standard.

Experimental Protocol: GC-MS (with Derivatization)
  • Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., N,N-Diphenylacetamide) in acetonitrile.

  • Sample Preparation & Derivatization:

    • To a 100 µL aliquot of the reaction mixture, add 100 µL of the IS stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Analyte (TMS derivative) ions: m/z 285 (M+), 194, 106

      • Internal Standard ions: m/z 211 (M+), 169, 77

  • Analysis: Calculate the response factor between the analyte and the IS using a derivatized standard. Quantify the analyte in the sample using the IS method.

Workflow for GC-MS Quantitative Analysis

Caption: Workflow for quantitative analysis by GC-MS.

Expected Performance Data: GC-MS
ParameterExpected ValueRationale
SelectivityVery HighMass spectrometric detection provides high confidence in peak identity.
Linearity (r²)> 0.998Good linearity is achievable with an appropriate internal standard.
Limit of Detection (LOD)~5 ng/mLSIM mode provides excellent sensitivity for trace analysis.
Limit of Quantitation (LOQ)~20 ng/mLSuitable for quantifying low-level impurities or byproducts.
Precision (%RSD)< 5%Slightly higher RSD than HPLC due to the multi-step sample preparation.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Method

Quantitative NMR stands out as a primary ratio method of measurement, capable of providing highly accurate and precise quantification without the need for an analyte-specific calibration curve.[7] The signal intensity in an NMR spectrum is directly proportional to the number of protons contributing to that signal.[8] By adding a certified internal standard of known purity and concentration, the concentration of the analyte can be determined directly.

Causality Behind Experimental Choices

The core of qNMR is the use of a stable, non-reactive internal standard that has sharp, well-resolved signals that do not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices. The solvent, DMSO-d6, is chosen for its ability to dissolve a wide range of organic compounds. A long relaxation delay (D1) is critical to ensure that all protons are fully relaxed between pulses, which is a prerequisite for accurate integration and quantification.[9]

Experimental Protocol: ¹H-qNMR
  • Standard Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

  • Sample Preparation: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 30° or 90° pulse.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the singlet from the -CH₂Br protons) and a signal for the internal standard (e.g., the singlet from the two vinyl protons of maleic acid).

  • Calculation: The concentration of the analyte is calculated using the following formula:

    • C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Workflow for qNMR Quantitative Analysis

Caption: Workflow for quantitative analysis by qNMR.

Expected Performance Data: qNMR
ParameterExpected ValueRationale
SelectivityHighBased on unique chemical shifts of protons in the molecule.
AccuracyVery HighAs a primary method, it can be SI-traceable and highly accurate.[10]
Precision (%RSD)< 1%Capable of excellent precision with proper parameter optimization.
SensitivityLowRequires mg-level quantities; not suitable for trace analysis.
Analysis TimeLongThe required long relaxation delay significantly increases experiment time.

Comparative Guide: HPLC vs. GC-MS vs. qNMR

FeatureHPLC-UVGC-MSqNMR
Primary Use Case Routine QC, in-process control, yield determinationImpurity profiling, trace analysis, structural confirmationPurity assessment, reference standard certification, absolute quantification
Selectivity Moderate to HighVery HighHigh
Sensitivity (LOQ) ~0.7 µg/mL~20 ng/mL~0.1 mg/mL
Precision (%RSD) < 2%< 5%< 1%
Analysis Time/Sample 10-15 min20-30 min (+ derivatization)30-90 min
Sample Throughput HighLow to MediumLow
Analyte Standard Requires calibration curve with analyte standardRequires analyte standard for response factorDoes not require analyte standard (uses certified IS)
Destructive? YesYesNo (sample can be recovered)
Complexity ModerateHighHigh (operator expertise is key)

Conclusion and Recommendations

The selection of an optimal analytical method for the quantitative analysis of this compound is entirely dependent on the specific objective.

  • For routine process monitoring and high-throughput quality control , HPLC-UV is the undisputed method of choice. It offers the best balance of speed, precision, and simplicity, making it a cost-effective and reliable workhorse.

  • When the goal is to identify and quantify trace-level impurities or byproducts , or when orthogonal confirmation of identity is required, GC-MS is superior. Its exceptional sensitivity and the structural information provided by the mass spectrum are invaluable for comprehensive reaction mixture analysis.

  • For applications demanding the highest accuracy, such as the certification of reference materials or the absolute quantification of product without an identical standard , qNMR is the most powerful technique. Although it has lower sensitivity and throughput, its status as a primary ratio method provides a high degree of confidence and traceability.

By understanding the distinct advantages and limitations of each technique, researchers and drug development professionals can strategically deploy the most appropriate analytical tools to ensure the quality, safety, and efficacy of their chemical processes and products.

References

  • Vertex AI Search. (2024).
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, et al. (n.d.).
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • International Society for Pharmaceutical Engineering. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • JEOL Ltd. (n.d.).
  • AWS. (2022).
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • University of Oxford. (2017).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

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A Comparative Guide to the Synthetic Utility of 2-Bromo-N-(4-methylphenyl)acetamide and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Bromoacetamides are a cornerstone class of bifunctional reagents in modern organic synthesis, prized for their utility as versatile electrophilic building blocks. Their capacity for constructing carbon-nitrogen and carbon-sulfur bonds, and for serving as precursors to a vast array of heterocyclic scaffolds, makes them indispensable tools for researchers in medicinal and materials chemistry. This guide provides an in-depth technical comparison of 2-Bromo-N-(4-methylphenyl)acetamide with other structurally related bromo-acetamides. We will dissect how variations in the N-substituent—from simple protons to complex aryl and alkyl groups—profoundly modulate the reagent's reactivity, solubility, and suitability for specific synthetic transformations. Supported by experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal α-bromoacetamide reagent for their synthetic challenges.

Part 1: Foundational Concepts: The Chemistry of α-Bromoacetamides

The synthetic power of α-bromoacetamides stems from the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the bromine atom, a good leaving group. This arrangement makes the α-carbon highly susceptible to nucleophilic attack via an SN2 mechanism, making these compounds excellent alkylating agents.[1]

It is critical to distinguish 2-bromo-N-substituted-acetamides (α-bromoacetamides) from their isomers, N-bromoacetamides (NBA) . While the former are carbon-electrophiles used for alkylation, the latter are sources of electrophilic bromine (Br⁺) and are primarily used as brominating agents, often for reactions like allylic bromination or additions to alkenes.[2][3][4] This guide focuses exclusively on the synthetic utility of the 2-bromo-N-substituted acetamide class.

Caption: General structure of an α-bromoacetamide.

Part 2: Synthesis and Profile of this compound

This compound, also known as 2-bromo-p-acetotoluidide, is a crystalline solid that serves as a valuable intermediate in organic synthesis.[5][6] The presence of the p-tolyl group imparts a degree of lipophilicity and offers a specific steric and electronic profile compared to simpler analogues.

Typical Synthesis Workflow

The most common laboratory synthesis involves the N-acylation of p-toluidine with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride, typically in the presence of a base to scavenge the resulting hydrohalic acid.[7]

Synthesis_Workflow start Starting Materials: p-Toluidine Bromoacetyl Bromide Base (e.g., NaHCO3) reaction Reaction: Acylation in an inert solvent (e.g., Acetone, DCM) 0°C to RT start->reaction 1. Combine workup Aqueous Workup: Quench with water/bicarbonate Extract with organic solvent reaction->workup 2. Process purification Purification: Dry organic layer (Na2SO4) Recrystallization (e.g., Ethanol) workup->purification 3. Isolate product Final Product: This compound purification->product 4. Finalize

Caption: General workflow for the synthesis of this compound.

Part 3: Comparative Analysis of Bromo-Acetamide Reagents

The choice of an N-substituent on the bromoacetamide scaffold is a critical experimental decision that dictates the reagent's physical properties and chemical reactivity. Below, we compare this compound to several key alternatives.

Reagent ClassExample StructureN-Substituent Effect (Electronic/Steric)Key Characteristics & Applications
N-Aryl (Electron-Donating) This compoundElectronic: The methyl group is weakly electron-donating, slightly increasing electron density on the amide nitrogen. Steric: Moderate steric bulk.Good solubility in common organic solvents; versatile for building drug-like molecules containing the common p-tolyl motif.
N-Aryl (Electron-Withdrawing) 2-Bromo-N-(4-nitrophenyl)acetamide[8]Electronic: The nitro group is strongly electron-withdrawing, making the N-H proton more acidic and the amide nitrogen less nucleophilic. Steric: Similar bulk to the tolyl group.Increased reactivity of the N-H for deprotonation. Used in synthesizing compound libraries for anticancer drug discovery.[8]
N-Aryl (Halogenated) 2-Bromo-N-(2-chlorophenyl)acetamide[9]Electronic: The chloro group is electron-withdrawing and can influence molecular conformation through steric interactions. Steric: Ortho-substituent provides significant steric hindrance near the amide bond.Steric hindrance can direct reactivity in cyclization reactions. The halogen provides a handle for further cross-coupling reactions.
Unsubstituted 2-BromoacetamideElectronic/Steric: N/A. The two N-H protons are available for H-bonding and are moderately acidic.Highly polar; often used when a primary amide is desired in the final product. Its reactivity can be high due to minimal steric hindrance, but it was found to be unreactive in some modern photocatalytic reactions.[10]
N-Alkyl, N-Aryl 2-Bromo-N-methyl-N-(4-methoxyphenyl)acetamide[]Electronic/Steric: Lacks an N-H proton, preventing H-bonding and deprotonation at the nitrogen. The N-methyl group adds steric bulk.Used when N-H side reactions are problematic. The tertiary amide is more resistant to hydrolysis. Useful for creating specific scaffolds where N-substitution is required.

Part 4: Key Synthetic Applications and Experimental Data

The true utility of these reagents is demonstrated in their application. Below are key transformations where this compound and its analogues are employed.

Application 1: Synthesis of Heterocycles (Thiazoles)

A classic and powerful application of α-bromoacetamides is the Hantzsch thiazole synthesis, where they undergo condensation with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.

Hantzsch_Thiazole_Synthesis Mechanism: Hantzsch Thiazole Synthesis cluster_flow step1 Step 1: The thioamide sulfur attacks the electrophilic α-carbon. (SN2 Reaction) intermediate1 Thioimidate Intermediate reagents1 Thioamide + 2-Bromo-N-(Ar)acetamide reagents1->intermediate1 Nucleophilic Attack step2 Step 2: The thioimidate nitrogen attacks the amide carbonyl carbon. intermediate2 Cyclized Intermediate (Tetrahedral) intermediate1->intermediate2 Intramolecular Cyclization step3 Step 3: Elimination of water yields the final thiazole product. product Substituted Thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-(4-methylphenylamino)-4-phenylthiazole

  • Materials: this compound (1.0 eq), Thiobenzamide (1.0 eq), Ethanol.

  • Procedure:

    • To a solution of thiobenzamide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.0 mmol).

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

    • Dry the purified product under vacuum to yield the target thiazole.

Application 2: Modern Radical-Based Transformations

Recent advances in photoredox catalysis have expanded the utility of α-bromoamides to include radical-based reactions. For instance, α-bromoamides can couple with unactivated alkenes to form γ-lactams through an atom-transfer radical addition (ATRA) pathway.[10]

This chemistry highlights the profound impact of the N-substituent. In a study by Pitre et al., it was found that α-bromo-N-acyl carbamates were effective, while simple 2-bromoacetamide and N-phenyl-2-bromoacetamide were unreactive under the same conditions.[10] This suggests that the electronic properties of the N-substituent are crucial for the formation of the necessary electron donor-acceptor (EDA) complex that initiates the radical cascade. While this compound was not explicitly tested in that study, its electronic profile suggests it may have different reactivity in such systems compared to the unsubstituted N-phenyl analogue.

Conclusion

This compound is a highly effective and synthetically versatile reagent, representative of the broader class of α-bromoacetamides. Its utility is defined by the electrophilic α-carbon, which serves as a powerful handle for alkylation and the construction of complex molecular architectures.

This guide demonstrates that the N-substituent is not a mere placeholder but a critical modulator of the reagent's physical and chemical properties. The choice between an N-aryl, N-alkyl, or unsubstituted bromoacetamide directly impacts solubility, steric accessibility, and electronic character, influencing reaction outcomes in both classical and modern synthetic methodologies. For the practicing chemist, a nuanced understanding of these structure-activity relationships is paramount for rational reagent selection and the successful execution of complex synthetic campaigns.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. [Link]

  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2016). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 7(8), 5167–5172. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • BenchChem. (n.d.). The Role of 2-Bromoethylamine in Heterocyclic Chemistry: A Technical Guide for Researchers.
  • Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

  • Chem-Impex International. (n.d.). N-Bromoacetamide. [Link]

  • ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]

  • Pharmaceutical Technology. (2015). Advances in Heterocyclic Chemistry for API Synthesis. [Link]

Sources

A Senior Application Scientist's Guide to 2-Bromo-N-(4-methylphenyl)acetamide: A Comparative Analysis for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic fields of drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of success. Among the versatile scaffolds available, α-haloacetamides, and specifically 2-Bromo-N-(4-methylphenyl)acetamide, represent a cornerstone for the introduction of functionalized acetamide moieties. This guide provides an in-depth, objective comparison of this compound with its primary alternative, 2-Chloro-N-(4-methylphenyl)acetamide, supported by experimental data and field-proven insights. We will explore the nuances of their reactivity, applications in the synthesis of bioactive molecules, and provide detailed experimental protocols to empower your research endeavors.

Core Properties and Synthetic Overview

This compound, also known as 2-bromo-N-(p-tolyl)acetamide, is a bifunctional reagent characterized by a reactive C-Br bond, making it an excellent electrophile for nucleophilic substitution reactions.[1] The presence of the N-(4-methylphenyl)acetamide group also influences the physicochemical properties of the resulting molecules, often contributing to desired biological interactions.

The standard synthesis of this compound involves the acylation of p-toluidine with bromoacetyl bromide or a similar bromoacetylating agent. This straightforward reaction provides a reliable route to this valuable synthetic intermediate.

The Halogen Effect: A Comparative Analysis of Reactivity

The primary distinction between this compound and its chloro-analogue lies in the halogen atom. This difference significantly impacts their reactivity, a crucial consideration in experimental design.

FeatureThis compound2-Chloro-N-(4-methylphenyl)acetamide
Leaving Group Ability Bromide (Br-) is a better leaving groupChloride (Cl-) is a poorer leaving group
Reactivity HigherLower
Typical Reaction Conditions Milder conditions (e.g., lower temperatures, shorter reaction times)Often requires more forcing conditions (e.g., higher temperatures, longer reaction times)
Selectivity May be less selective in the presence of multiple nucleophilic sitesHigher selectivity may be achievable due to lower reactivity

The superior leaving group ability of bromide compared to chloride is a fundamental principle in organic chemistry. This translates to a higher reactivity for 2-bromoacetamides in nucleophilic substitution reactions.[2] This enhanced reactivity can be a significant advantage, often leading to higher yields and shorter reaction times.

Experimental Workflow: A Comparative Overview

To illustrate the practical implications of this reactivity difference, consider the following generalized experimental workflow for an N-alkylation reaction.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Bromo-N-(4-methylphenyl)acetamide (CAS No. 5343-65-7). As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we employ. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Assessment & Risk Mitigation

Understanding the chemical's profile is the cornerstone of its safe management. While some safety data sheets (SDS) for this compound state that it does not meet the criteria for hazardous classification under OSHA's 2024 standards, other sources for this and structurally similar compounds indicate potential hazards.[1][2][3] A conservative approach, treating the compound as hazardous until proven otherwise, is the most responsible course of action.

The primary risks associated with this compound are rooted in its chemical structure—a halogenated aromatic amide.

  • Irritation Potential : GHS classifications provided by at least one supplier to the European Chemicals Agency (ECHA) identify it as a skin and eye irritant.[3] This necessitates stringent measures to prevent direct contact.

  • Hazards from Decomposition : Like many organic compounds containing halogens and nitrogen, thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1][4]

  • Environmental Persistence : Halogenated organic compounds can be persistent in the environment and require specific disposal methods to ensure their complete destruction.[5]

For these reasons, all waste containing this compound, including contaminated labware and PPE, must be managed as regulated hazardous waste.

Hazard Profile Description Primary Mitigation Strategy
GHS Classification (ECHA) H315: Causes skin irritation; H319: Causes serious eye irritation.[3]Use of appropriate Personal Protective Equipment (PPE).
Physical State Solid, crystalline powder.[1]Handle in a manner that avoids dust formation.
Chemical Incompatibilities Strong oxidizing agents.[2]Segregate from incompatible chemicals during storage and in waste streams.
Stability Sensitive to light.[1][2]Store in amber or opaque containers, away from direct light.
Decomposition Products Irritating gases and vapors upon thermal decomposition.[1]Managed via high-temperature incineration at a licensed facility.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The following equipment must be worn at all times when handling this compound in its pure form or in solution.

  • Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of exposure, such as cleaning up large spills, impervious clothing may be necessary.[6]

  • Respiratory Protection : All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.

Waste Characterization and Disposal Workflow

Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound falls under specific environmental regulations.[8] While it may not be explicitly named on EPA F- or K-lists, it must be disposed of in a manner that complies with regulations for halogenated organic wastes.[5] The guiding principle is to ensure its destruction, typically via high-temperature incineration.

The following diagram outlines the decision-making and operational workflow for the proper disposal of this chemical.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Generation of Waste (Pure compound, contaminated labware, PPE) characterize Characterize Waste (Halogenated Organic Solid) start->characterize Step 1 segregate Segregate from Non-Halogenated and Liquid Waste Streams characterize->segregate Step 2 container Select Appropriate Container (HDPE, rigid, leak-proof with secure lid) segregate->container Step 3 transfer Transfer Waste into Container (Minimize dust generation) container->transfer Step 4 labeling Label Container Clearly ('Hazardous Waste', full chemical name, date, hazard characteristics) transfer->labeling Step 5 storage Store in Satellite Accumulation Area (SAA) or Central Hazardous Waste Storage Area labeling->storage Step 6 log Log Container in Waste Inventory storage->log Step 7 pickup Arrange Pickup by Licensed Hazardous Waste Contractor log->pickup Step 8 end_node Transport to RCRA-Permitted Treatment, Storage, and Disposal Facility (TSDF) for Incineration pickup->end_node Final Step

Caption: Disposal workflow for this compound.

Step-by-Step Disposal and Decontamination Protocol

Part A: Waste Containment Protocol
  • Segregation : At the point of generation, designate a specific waste stream for "Solid Halogenated Organic Waste." Never mix this waste with non-halogenated solvents, aqueous waste, or sharps. This segregation is critical for proper end-of-life treatment and cost-effective disposal.[5]

  • Containerization :

    • Use a high-density polyethylene (HDPE) or other chemically compatible, rigid container with a secure, leak-proof lid.

    • For grossly contaminated items (e.g., weigh boats, gloves, paper towels), place them directly into this container.

    • Keep the container closed at all times except when adding waste.

  • Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Also, include the date accumulation started and list the relevant hazard characteristics (e.g., "Irritant").

  • Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. This area should be away from sources of ignition and incompatible chemicals.[2]

  • Disposal : Once the container is full or has been in accumulation for the maximum time allowed by your institution's policy (and local regulations), contact your Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal contractor.[9]

Part B: Decontamination of Labware

Reusable labware (e.g., glassware) that has come into contact with the chemical must be decontaminated before being returned to general use.

  • Initial Rinse : Under a chemical fume hood, perform a preliminary rinse with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol). This rinseate is considered hazardous and must be collected in a designated "Halogenated Organic Solvent Waste" container.

  • Wash : Wash the rinsed glassware with soap and warm water.

  • Final Rinse : Perform a final rinse with deionized water.

  • Drying : Allow the glassware to dry completely before reuse.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate vicinity. If the spill is large or involves significant dust, evacuate the lab and notify your institution's EHS or emergency response team.

  • Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).

  • Don PPE : Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain and Clean :

    • Gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[1][2] Use non-sparking tools if a flammable solvent was also involved.

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate : Clean the spill area with a cloth or paper towels wetted with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69200, Acetamide, N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Chem-Supply Pty Ltd. (n.d.). MSDS of 2-Bromo-N-(4-chlorophenyl)acetamide.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94722, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • ChemSrc. (2025, August 23). Acetamide,N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities | Environmental Health & Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: N1-(4-butylphenyl)acetamide, 97%. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

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Personal protective equipment for handling 2-Bromo-N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Bromo-N-(4-methylphenyl)acetamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 614-83-5). Beyond a mere checklist, this document elucidates the rationale behind each procedural step, empowering you to work confidently and securely.

While a safety data sheet for 2'-Bromo-4'-methylacetanilide, a synonym for this compound, indicates it is not classified as hazardous under US OSHA Hazard Communication Standard 2024, it is crucial to recognize that structurally similar compounds exhibit a range of hazards.[1] This principle of chemical analogy dictates a cautious and proactive approach to safety. Therefore, this guide is built upon a comprehensive evaluation of available data for analogous compounds, ensuring a robust margin of safety in all laboratory operations.

Hazard Profile: A Proactive Assessment

While the specific target compound may not be classified as hazardous, related bromoacetanilide compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] In the interest of best safety practices, it is prudent to handle this compound as a substance with the potential for these effects.

Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[2][3][4]

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[2][3][4]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Work in a certified chemical fume hood.
Solution Preparation Chemical splash goggles.Nitrile gloves.Laboratory coat.Work in a certified chemical fume hood.
Reaction in Progress Chemical splash goggles.Nitrile gloves.Laboratory coat.Not required if in a closed system within a fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Air-purifying respirator with a particulate filter.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Ensure the container is tightly sealed.

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Remove gloves and lab coat before leaving the work area.

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow diagram outlines the necessary steps.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the Spill with Absorbent Material Don_PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for the safe management of a chemical spill.

Disposal Plan: Environmental Responsibility

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[5]

  • Waste Collection: Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container sealed when not in use.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed contractor.[2][3][4][6] Do not dispose of this chemical down the drain.[2][6]

First Aid Measures: Preparedness is Key

In case of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues, allowing for the confident pursuit of scientific advancement.

References

  • Chemsrc. (2025, August 23). Acetamide,N-(2-bromo-4-methylphenyl)- | CAS#:614-83-5. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Bromo-N-phenyl-acetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]

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2-Bromo-N-(4-methylphenyl)acetamide
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2-Bromo-N-(4-methylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.